Bis(2,4-dinitrophenyl) disulfide
Description
The exact mass of the compound (2,4-Dinitrophenyl) disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBDDXXXSWEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062266 | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-55-2 | |
| Record name | Bis(2,4-dinitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dinitrophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(2,4-dinitrophenyl) disulfide
This guide provides an in-depth exploration of bis(2,4-dinitrophenyl) disulfide (CAS No. 2217-55-2), a significant compound in synthetic chemistry. Also known as 2,2',4,4'-Tetranitrodiphenyl Disulfide, its utility stems from the reactive disulfide bond and the electron-deficient aromatic rings, making it a valuable intermediate. This document details high-yield synthetic protocols, explains the mechanistic underpinnings of the reactions, and outlines a comprehensive characterization workflow for researchers and professionals in chemical and pharmaceutical development.
Core Principles and Synthetic Strategy
The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The starting material, 1-chloro-2,4-dinitrobenzene, is particularly susceptible to this reaction pathway. The two strongly electron-withdrawing nitro groups (-NO₂) at the ortho and para positions delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the displacement of the chloride leaving group by a suitable sulfur nucleophile.
Two primary, field-proven methods are presented: a classic approach using sodium disulfide and a modern, high-yield, one-pot synthesis employing thiourea.
Method A: Synthesis via Sodium Disulfide
This established method involves the reaction of 1-chloro-2,4-dinitrobenzene with a solution of sodium disulfide. The sodium disulfide is typically prepared in situ from sodium sulfide and elemental sulfur in an alcoholic solvent.
Causality and Experimental Insight:
-
Solvent Choice: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
-
Reagent Stoichiometry: An excess of the sulfur nucleophile is often used to ensure the complete consumption of the 1-chloro-2,4-dinitrobenzene starting material.
-
Reaction Control: The addition of the sodium disulfide solution must be controlled, especially initially, as the reaction can be exothermic.[1]
Method B: One-Pot Synthesis via Thiourea
A more recent and highly efficient method utilizes thiourea in dimethyl sulfoxide (DMSO) to achieve excellent yields (often exceeding 90%) and high purity.[2] This one-pot synthesis is advantageous due to its simplicity and effectiveness.
Mechanistic Rationale: In this process, 1-chloro-2,4-dinitrobenzene reacts with thiourea. The thiourea acts as a sulfur source. The reaction proceeds through a plausible S-aryl isothiouronium salt intermediate which then undergoes further reaction and eventual disulfide bond formation. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cationic species and promotes the nucleophilic substitution pathway.
Experimental Protocols
Detailed Protocol: High-Yield One-Pot Synthesis (Method B)
This protocol is adapted from a procedure reported to yield the target compound in high purity and greater than 90% yield.[2]
Materials and Reagents:
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Thiourea (TU)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Glacial Acetic Acid
Step-by-Step Procedure:
-
Reactant Preparation: In separate flasks, dissolve 1-chloro-2,4-dinitrobenzene (2.0 g, 0.01 mol) in 20 mL of DMSO and thiourea (0.8 g, 0.01 mol) in 20 mL of DMSO.
-
Reaction Initiation: Combine the two solutions in a suitable reaction vessel.
-
Reaction Conditions: Stir the resulting mixture vigorously at 303 K (30 °C) for approximately 2 hours. After stirring, allow the mixture to stand.
-
Product Isolation: A crystalline yellow solid will separate from the solution upon standing. Collect the crystals by filtration.
-
Purification - Washing: To remove unreacted starting materials and byproducts, thoroughly wash the collected solid sequentially with water, ethanol, and diethyl ether.[2]
-
Purification - Recrystallization: For obtaining high-purity, single crystals suitable for characterization, recrystallize the washed solid from glacial acetic acid.[2]
-
Drying: Dry the final product to obtain this compound as a yellow crystalline solid.
Safety Precautions:
-
1-Chloro-2,4-dinitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[3]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2217-55-2 | |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [4] |
| Molecular Weight | 398.33 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | > 533 K (> 260 °C) | [2] |
Spectroscopic and Analytical Data
Spectroscopic analysis provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy: The FTIR spectrum is used to identify key functional groups. Characteristic absorptions include strong peaks corresponding to the N-O stretching of the nitro groups (typically around 1530 cm⁻¹ and 1340 cm⁻¹), C=C stretching of the aromatic rings, and C-N stretching.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the aromatic structure. The protons on the dinitrophenyl rings will appear in the aromatic region of the spectrum, with chemical shifts and coupling patterns dictated by the substitution.
-
Elemental Analysis: This technique provides quantitative confirmation of the compound's composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the calculated values.[2]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 36.18 | 36.37 |
| Hydrogen (H) | 1.50 | 1.27 |
| Nitrogen (N) | 14.07 | 14.13 |
| (Data sourced from Reference[2]) |
Structural Analysis
X-ray crystallography provides unambiguous proof of structure. Studies have revealed key structural parameters for this compound:[2]
-
S-S Bond Length: Approximately 2.0458 Å.
-
Dihedral Angle: The angle between the two benzene rings is approximately 77.00°.
-
Nitro Group Orientation: The nitro groups are slightly twisted out of the plane of the benzene rings.
This structural information confirms the disulfide linkage and the overall conformation of the molecule in the solid state.
Conclusion
This guide has detailed robust and high-yield methodologies for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution. The one-pot synthesis using thiourea offers a particularly efficient and straightforward route for researchers.[2] The comprehensive characterization workflow, encompassing spectroscopic, analytical, and structural techniques, provides a self-validating system to ensure the production of a high-purity compound. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently synthesize and utilize this valuable chemical intermediate.
References
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PrepChem.com. (n.d.). Preparation of bis(2,4-dinitrophenyl)sulfide. Retrieved from [Link]
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Aris, P., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1008. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75196, Disulfide, bis(2,4-dinitrophenyl). Retrieved from [Link]
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Bogert, M. T., & Stull, A. (1928). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 8, 64. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7496, Bis(4-nitrophenyl) disulfide. Retrieved from [Link]
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Sciencemadness Discussion Board. (2013). 2,4 dinitrochlorobenzene and things to do with it. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70861, Disulfide, bis(2-nitrophenyl). Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Electronic Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
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NIST. (n.d.). Bis(4-nitrophenyl)disulfide. Retrieved from [Link]
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Ricci, J. S., & Bernal, I. (1971). Crystal structure of .alpha.-bis(p-nitrophenyl) disulfide. Journal of the American Chemical Society, 93(15), 3759-3763. Retrieved from [Link]
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SCIRP. (n.d.). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
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Pearson. (n.d.). Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. Retrieved from [Link]
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ACS Publications. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. Retrieved from [Link]
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NIST. (n.d.). Bis(4-nitrophenyl)disulfide. Retrieved from [Link]
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Filo. (2023). When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{\circ} \mathrm{C} followed by protonation. Retrieved from [Link]
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"Bis(2,4-dinitrophenyl) disulfide" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Bis(2,4-dinitrophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a symmetrical aromatic disulfide that holds significant interest in various scientific domains due to its unique structural features and reactivity. The presence of electron-withdrawing dinitrophenyl groups profoundly influences the properties of the disulfide bridge, making it a valuable tool in biochemical research and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, conformation, synthesis, and potential applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.
Introduction
Disulfide bonds are pivotal in chemistry and biology, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] Aromatic disulfides, a subclass of these compounds, are characterized by the direct attachment of the disulfide linkage to aryl groups. This compound, with the chemical formula C₁₂H₆N₄O₈S₂, is a prominent example of this class.[2][3] Its structure, featuring two dinitrophenyl rings connected by a disulfide bridge, imparts distinct chemical and physical properties. The strong electron-withdrawing nature of the nitro groups makes the sulfur atoms more electrophilic and susceptible to nucleophilic attack, a feature that is exploited in various chemical and biochemical applications. This guide will delve into the intricacies of its three-dimensional structure, the preferred conformational states, methods for its synthesis, and its emerging roles in scientific research and drug development.
Synthesis of this compound
A highly efficient, one-pot synthesis of this compound has been reported, yielding the product in high purity (greater than 90%).[2] This method offers a significant improvement over previous procedures, which often resulted in yields of less than 55%.[2]
Reaction Scheme
The synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with thiourea in dimethyl sulfoxide (DMSO).
Caption: Reaction scheme for the synthesis of this compound.
Proposed Reaction Mechanism
The reaction is proposed to proceed via a nucleophilic aromatic substitution followed by hydrolysis and oxidative dimerization.
-
Nucleophilic Attack: Thiourea acts as a nucleophile, attacking the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene, leading to the formation of an S-aryl isothiouronium salt intermediate.
-
Hydrolysis: The isothiouronium salt undergoes hydrolysis to yield 2,4-dinitrothiophenol.
-
Oxidation: The in situ generated thiophenol is then oxidized to form the disulfide bond.
Experimental Protocol
The following is a step-by-step methodology for the synthesis of this compound:[2]
-
Dissolve 1-chloro-2,4-dinitrobenzene (2 g, 0.01 mol) in 20 ml of DMSO.
-
Dissolve thiourea (0.8 g, 0.01 mol) in 20 ml of DMSO.
-
Mix the two solutions and stir for approximately 2 hours.
-
Allow the reaction mixture to stand at 303 K. A crystalline yellow solid will precipitate.
-
Filter the yellow crystals and dry them.
-
Grind the solid and wash it repeatedly with water, alcohol, and ether to remove any unreacted starting materials.
-
Recrystallize the washed sample from acetic acid to obtain single crystals of high purity.
The final product is a yellow crystalline solid with a melting point greater than 533 K.[2]
Molecular Structure and Conformation
The molecular structure and conformation of this compound have been elucidated by X-ray crystallography.[2]
Key Structural Parameters
The crystallographic data reveals several key features of the molecule's geometry.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [2][3] |
| Molecular Weight | 398.33 g/mol | [2][3] |
| Crystal System | Monoclinic | [2] |
| S-S Bond Length | 2.0458 (7) Å | [2] |
| Dihedral Angle (Benzene Rings) | 77.00 (8)° | [2] |
| Nitro Group Dihedral Angles | 2.3 (2)° to 8.6 (3)° | [2] |
Conformational Analysis
The conformation of aromatic disulfides is primarily dictated by the rotational angle around the S-S bond (the C-S-S-C dihedral angle) and the rotational angles of the aryl groups with respect to the C-S bonds. In this compound, the dihedral angle between the two benzene rings is 77.00°.[2] This twisted conformation is a common feature of diaryl disulfides and is influenced by a balance of steric hindrance between the ortho-substituents and the lone pairs on the sulfur atoms, as well as electronic effects. The nitro groups are slightly twisted out of the plane of the benzene rings, with dihedral angles ranging from 2.3° to 8.6°.[2] Each sulfur atom is nearly coplanar with the benzene ring to which it is attached.[2]
Caption: Diagram of the key structural features of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the disulfide bond, which is activated by the electron-withdrawing nitro groups.
Thiol-Disulfide Exchange
This compound readily undergoes thiol-disulfide exchange reactions. The electron-deficient sulfur atoms are susceptible to nucleophilic attack by thiols (or more accurately, thiolates), leading to the cleavage of the S-S bond.[1] This reaction is the basis for several of its applications in biochemistry.
Applications in Biochemical Research
A derivative, 2,4-dinitrophenyl [1-¹⁴C]cysteinyl disulfide, has been successfully used for the selective radioactive labeling of exposed thiol groups in proteins.[4] The reaction releases a colored 2,4-dinitrothiophenolate, allowing the labeling process to be monitored spectrophotometrically.[4] This highlights the utility of the 2,4-dinitrophenyl disulfide moiety as a reporter group in biochemical assays.
Potential in Drug Development
The 2,4-dinitrophenyl group is a well-known mitochondrial uncoupler.[5][6][7][8][9] Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate. While 2,4-dinitrophenol itself has been banned for human use due to its high toxicity, the development of "mild" uncouplers with a wider therapeutic window is an active area of research for the treatment of obesity and related metabolic disorders.[6][9] The disulfide linkage in this compound offers a potential mechanism for targeted drug delivery. The high concentration of glutathione, a tripeptide thiol, in the tumor microenvironment could trigger the cleavage of the disulfide bond, releasing the active 2,4-dinitrophenyl moieties. This redox-responsive drug delivery strategy is a promising approach in cancer therapy.
Characterization
The characterization of this compound is typically performed using a combination of analytical techniques.
-
X-ray Crystallography: Provides definitive information on the solid-state molecular structure and conformation.[2]
-
Mass Spectrometry: Confirms the molecular weight of the compound. The PubChem database lists major mass-to-charge ratios for the compound.[3]
-
Elemental Analysis: Verifies the elemental composition of the synthesized product.[2]
-
Melting Point: A sharp, high melting point is indicative of high purity.[2]
Conclusion
This compound is a molecule with a well-defined molecular structure and a preferred twisted conformation in the solid state. Its synthesis can be achieved in high yield through a convenient one-pot procedure. The presence of electron-withdrawing nitro groups activates the disulfide bond towards nucleophilic cleavage, a property that is exploited in biochemical assays for thiol detection and labeling. Furthermore, the combination of a cleavable disulfide linkage and the mitochondrial uncoupling properties of the 2,4-dinitrophenyl moiety presents intriguing possibilities for the development of targeted therapeutics, particularly in the context of cancer and metabolic diseases. Further research into the solution-phase conformation and a more detailed investigation into its biological activities are warranted to fully unlock the potential of this versatile molecule.
References
- Khavashch, V. M., & Cameron, G. R. (1951). The preparation of some organic disulphides. Journal of the Chemical Society (Resumed), 2833-2835.
- Faulstich, H., & Trischmann, H. (1990). 2,4-Dinitrophenyl [1-14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 188(1), 109-113.
- UTS Newsroom. (2025, December 24).
- Khavashch, V. M., Stepanov, V. M., & Zaperalova, N. P. (1950). Synthesis of S-aryl derivatives of cysteine. Zhurnal Obshchei Khimii, 20, 1279-1283.
- Buvaneswari, G., Kalaivani, D., & Varghese, B. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(8), o808.
- Kletzien, R. F., Harris, P. K., & Lardy, H. A. (1974). The effects of 2,4-dinitrophenol on the rates of synthesis of several enzymes in the livers of adrenalectomized and normal rats. Biochimica et Biophysica Acta (BBA) - General Subjects, 343(2), 346-355.
- PubChem. (n.d.). Disulfide, bis(2,4-dinitrophenyl).
- Kail, M., & Kadenbach, B. (2005). The mitochondrial uncoupler 2,4-dinitrophenol attenuates tissue damage and improves mitochondrial homeostasis following transient focal cerebral ischemia. Journal of Neurochemistry, 94(6), 1676-1684.
- Longevity.Technology. (2026, January 5). New mitochondrial 'uncouplers' aim to raise energy burn safely.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,4'-Dinitrodiphenyl Disulfide in Modern Organic Synthesis.
- PubChem. (n.d.). Bis(4-nitrophenyl) disulfide.
- Buvaneswari, G., Kalaivani, D., & Varghese, B. (2012). Bis(2,4-dinitrophenyl)sulfane. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3116.
- PubChem. (n.d.). Disulfide, bis(2-nitrophenyl).
- PubChem. (n.d.). Disulfide, bis(2-nitrophenyl).
- Alfa Chemistry. (n.d.). CAS 2217-55-2 Bis-(2,4-dinitrophenyl)disulfide.
- ChemRxiv. (n.d.).
- Creighton, T. E. (1988). Disulphide bonds and protein stability. BioEssays, 8(2), 57-63.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 2253-67-0 this compound.
- SpectraBase. (n.d.). 2,4-dinitrophenyl diphenylmethyl trisulfide.
- MDPI. (n.d.). 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical.
- MDPI. (2022).
- ResearchGate. (2025, August 10). Bis(2,4-Dinitrophenyl)amine.
- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound.
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A Spectroscopic and Structural Elucidation Guide to Bis(2,4-dinitrophenyl) disulfide
Introduction
Bis(2,4-dinitrophenyl) disulfide, with the molecular formula C₁₂H₆N₄O₈S₂, is a symmetrical aromatic disulfide.[1][2] Its structure is characterized by two 2,4-dinitrophenyl rings linked by a disulfide bridge. This molecule serves as a valuable case study for the application of modern spectroscopic techniques in the unambiguous confirmation of complex organic structures. The strong electron-withdrawing nature of the four nitro groups significantly influences the electronic environment of the molecule, creating distinctive spectral fingerprints that are readily interpretable.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, offering researchers a comprehensive reference for the characterization of this and structurally related compounds.
Molecular Structure and Symmetry
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and symmetry. This compound is composed of two identical 2,4-dinitrophenylthio moieties joined by a sulfur-sulfur bond. The molecule possesses a C₂ axis of symmetry that bisects the S-S bond, rendering the two aromatic rings and their respective substituents chemically equivalent. This equivalence is a critical factor that simplifies the NMR spectra, as will be discussed later. The S-S bond length has been determined by X-ray crystallography to be approximately 2.0458 Å.[1]
To facilitate the assignment of spectral signals, the following standardized numbering scheme is adopted.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Causality and Experimental Choice: Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups. For this compound, IR is particularly effective for confirming the presence of the nitro (NO₂) groups and the aromatic system. The choice of the KBr (potassium bromide) wafer technique is standard for obtaining high-quality spectra of solid, non-volatile organic compounds.[2] This method involves intimately grinding the sample with dry KBr powder and pressing the mixture into a translucent disk, which minimizes scattering and allows for clear transmission of the IR beam.
Experimental Protocol (KBr Wafer Method):
-
Preparation: Dry a small quantity of spectroscopic grade KBr at ~110°C for 2-3 hours to remove any adsorbed water, which has a strong IR absorbance.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a die press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.
Data Interpretation: The IR spectrum is dominated by intense absorptions corresponding to the nitro groups and aromatic ring vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene rings. |
| 1610 - 1590 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |
| 1540 - 1520 | Very Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense band for aromatic nitro compounds. |
| 1350 - 1330 | Very Strong | Symmetric NO₂ Stretch | The second key indicator for the nitro functional group, also very intense. |
| 850 - 830 | Strong | C-N Stretch | Stretching vibration of the bond connecting the nitro group to the aromatic ring. |
| 550 - 450 | Weak | S-S Stretch | The disulfide bond absorption is typically very weak and can be difficult to observe in a complex spectrum. |
The most telling signals in the IR spectrum are the two very strong bands for the asymmetric and symmetric stretching of the nitro groups. Their presence provides unequivocal evidence for this functionality within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Experimental Choice: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the inherent symmetry in this compound, the number of expected signals is halved, simplifying spectral analysis. A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns in the crowded aromatic region of the ¹H spectrum. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample without introducing interfering proton signals.[3]
Experimental Protocol (Solution-State NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.
Proton (¹H) NMR Spectroscopy
Interpretation: The molecular symmetry dictates that only three unique proton signals will appear in the spectrum, each integrating to 2H (representing the sum of equivalent protons from both rings). The strong electron-withdrawing effects of the two nitro groups and the sulfur atom create a highly deshielded aromatic system, pushing all signals downfield into the 8-9 ppm range. The protons form a complex AMX spin system.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.9 - 9.1 | Doublet (d) | J₃,₅ ≈ 2.5 Hz | H-3 is ortho to two nitro groups, experiencing maximum deshielding. It is coupled only to H-5 (meta coupling). |
| H-5 | ~8.5 - 8.7 | Doublet of Doublets (dd) | J₅,₆ ≈ 9.0 Hz, J₅,₃ ≈ 2.5 Hz | H-5 is ortho to one nitro group and is coupled to both H-6 (ortho coupling) and H-3 (meta coupling). |
| H-6 | ~8.1 - 8.3 | Doublet (d) | J₆,₅ ≈ 9.0 Hz | H-6 is ortho to the disulfide linkage and is coupled only to H-5 (ortho coupling). |
Carbon-13 (¹³C) NMR Spectroscopy
Interpretation: The C₂ symmetry also means that only six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents. Carbons directly bonded to the highly electronegative nitro groups (C-2, C-4) are shifted significantly downfield, as is the carbon attached to sulfur (C-1).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-4 | ~148 - 152 | Directly attached to electron-withdrawing NO₂ groups, resulting in significant deshielding. Two distinct signals are expected. |
| C-1 | ~145 - 148 | Attached to the sulfur atom and positioned between two NO₂ groups, leading to strong deshielding. |
| C-6 | ~130 - 134 | Aromatic carbon ortho to the sulfur linkage. |
| C-5 | ~128 - 131 | Aromatic methine carbon (CH). |
| C-3 | ~120 - 124 | Aromatic methine carbon (CH) situated between two electron-withdrawing groups, yet typically the most upfield of the aromatic carbons in this environment. |
Mass Spectrometry (MS)
Causality and Experimental Choice: Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Electron Ionization (EI) is a common and effective method for volatile, thermally stable compounds like this one. In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. The molecular weight of C₁₂H₆N₄O₈S₂ is 398.33 g/mol .[1]
Experimental Protocol (GC-MS with EI):
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., acetone, dichloromethane) is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to a 70 eV electron beam.
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
Data Interpretation: The mass spectrum will provide the molecular weight and key structural fragments.
| m/z | Proposed Ion | Formula | Rationale |
| 398 | [M]⁺ | [C₁₂H₆N₄O₈S₂]⁺ | Molecular ion peak. Its presence confirms the molecular weight of the compound. |
| 199 | [C₆H₃N₂O₄S]⁺ | 2,4-dinitrophenylthio radical cation | This is the base peak, resulting from the highly favorable homolytic cleavage of the weak S-S bond. |
| 153 | [C₆H₃N₂O₂S]⁺ | [M - NO₂]⁺ from m/z 199 | Loss of a nitro group (46 Da) from the m/z 199 fragment. |
| 123 | [C₆H₃OS]⁺ | [M - NO₂ - NO]⁺ from m/z 199 | Subsequent loss of NO (30 Da) after the initial loss of NO₂. |
The most significant event in the fragmentation is the cleavage of the disulfide bond, leading to the formation of the stable 2,4-dinitrophenylthio radical cation at m/z 199. This fragment is often the most abundant ion (the base peak) in the spectrum.
Sources
A Technical Guide to Thiol Detection with Aromatic Disulfides: The Mechanism of Bis(2,4-dinitrophenyl) disulfide
Introduction: The Critical Role of Thiol Quantification
In the landscape of biological research and pharmaceutical development, the precise quantification of sulfhydryl (thiol) groups is a cornerstone analytical technique. Thiols, primarily found in the cysteine residues of proteins and in small molecules like the antioxidant glutathione, are central to cellular homeostasis, protein structure and function, enzymatic activity, and redox signaling.[1] An imbalance in the thiol-disulfide equilibrium is a well-established hallmark of oxidative stress and is implicated in a host of pathological conditions.
A variety of methods have been developed for thiol detection, but among the most robust and widely adopted are colorimetric assays based on thiol-disulfide exchange.[2][3] This process utilizes a chromogenic disulfide reagent that, upon reaction with a thiol, releases a colored molecule. The benchmark for this class of reagents is 5,5'-dithiobis(2-nitrobenzoic acid), famously known as DTNB or Ellman's reagent.[3][4][5][6] This guide delves into the mechanism of a structurally analogous compound, Bis(2,4-dinitrophenyl) disulfide , providing a detailed, first-principles examination of its action and offering a framework for its practical application in a research setting.
Part 1: The Core Chemistry: Thiol-Disulfide Exchange
At its heart, the detection of thiols by aromatic disulfides is an elegant application of a fundamental organic reaction: thiol-disulfide exchange. This reaction is a type of SN2 nucleophilic substitution where a sulfur atom acts as the nucleophile, another sulfur as the electrophilic center, and a thiolate as the leaving group.[7][8]
The Causality Behind the Reaction:
-
Nucleophile Formation: The reaction is initiated by a deprotonated thiol, known as a thiolate anion (R-S⁻). The formation of this highly nucleophilic species is pH-dependent, which is why assays of this type are typically performed under neutral to slightly alkaline conditions (pH 7-8.5).
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the reagent molecule.
-
Bond Cleavage: This attack cleaves the S-S bond, forming a new, mixed disulfide between the analyte thiol and one half of the reagent.
-
Chromophore Release: Critically, the other half of the reagent is released as a new thiolate. In a well-designed reagent, this leaving group is a potent chromophore, meaning it strongly absorbs light at a specific wavelength.
The "activation" of the disulfide bond in the reagent is key to ensuring a rapid and stoichiometric reaction. Electron-withdrawing groups, such as the nitro groups (NO₂) found on both DTNB and this compound, pull electron density away from the disulfide bond. This makes the sulfur atoms more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack by the analyte thiolate.[9]
Caption: General mechanism of thiol-disulfide exchange.
Part 2: Mechanism of Action of this compound
By applying the principles of thiol-disulfide exchange, we can delineate the specific mechanism for this compound. The structure features two 2,4-dinitrophenyl groups linked by a disulfide bond.
The reaction proceeds as follows:
A thiolate anion (R-S⁻) from the sample attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide (R-S-S-C₆H₃(NO₂)₂) and the release of one equivalent of the 2,4-dinitrothiophenolate anion . This released anion is the chromophoric product responsible for the color change that enables quantification.
Caption: Reaction of an analyte thiol with this compound.
The utility of this reaction for quantification hinges on the spectral properties of the 2,4-dinitrothiophenolate leaving group. Unlike the well-characterized TNB²⁻ from Ellman's reagent, the precise molar extinction coefficient for 2,4-dinitrothiophenolate under typical aqueous assay conditions is not as widely documented. However, its parent compound, 2,4-dinitrophenol, is known to absorb light strongly in the UV-visible range, with absorption maxima that are pH-dependent.[10][11][12] The neutral form of 2,4-dinitrophenol has an absorption maximum around 350-360 nm.[13] The corresponding thiolate is expected to have a distinct, measurable absorbance, which would need to be empirically determined when developing an assay.
Part 3: Comparative Analysis with Ellman's Reagent (DTNB)
A direct comparison to the gold-standard, DTNB, is essential for any scientist considering alternative reagents.
| Feature | This compound | Ellman's Reagent (DTNB) | Rationale & Field Insights |
| Structure | Two 2,4-dinitrophenyl rings linked by S-S | Two 2-nitro-5-carboxy-phenyl rings linked by S-S | The carboxyl group on DTNB significantly enhances its water solubility, a major advantage for biological assays. This compound is more hydrophobic and would likely require an organic co-solvent (e.g., DMSO, Ethanol) for stock solutions.[14][15] |
| Leaving Group | 2,4-Dinitrothiophenolate | 5-Thio-2-nitrobenzoate (TNB²⁻) | TNB²⁻ is the result of decades of optimization and characterization. |
| λmax | Needs empirical determination (likely 350-450 nm) | 412 nm [3][5][6] | The 412 nm wavelength for TNB²⁻ is advantageous as it is outside the absorbance range of many common biological molecules (like proteins at 280 nm and NAD(P)H at 340 nm), reducing background interference. |
| Molar Extinction (ε) | Needs empirical determination | ~14,150 M⁻¹cm⁻¹ at pH 8.0[5][6] | This high, well-defined extinction coefficient is the basis for the sensitivity and reliability of the Ellman's assay. |
Part 4: Experimental Protocol Design: A Self-Validating Workflow
This protocol provides a robust framework for quantifying thiols using this compound. The inclusion of a standard curve is a critical component of a self-validating system, as it ensures accuracy independent of the precise molar extinction coefficient.
Objective: To determine the concentration of free thiol groups in a protein sample.
Materials:
-
This compound (Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Thiol Standard: L-cysteine hydrochloride or Reduced Glutathione (GSH)
-
Protein sample of unknown thiol concentration
-
96-well microplate and plate reader or spectrophotometer and cuvettes
Caption: Experimental workflow for thiol quantification.
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare the Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0). b. Prepare a 10 mM stock solution of this compound in 100% DMSO. Insight: The hydrophobicity of this reagent necessitates an organic solvent. DMSO is a common choice that is miscible with aqueous buffers.[14]
-
Standard Curve Generation: a. Prepare a 2 mM stock solution of L-cysteine in the Reaction Buffer. b. Perform a serial dilution of the L-cysteine stock in Reaction Buffer to create a set of standards (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a 0 µM blank).[6]
-
Sample Reaction: a. In a 96-well microplate, add 180 µL of each standard and the appropriately diluted unknown samples to separate wells. It is recommended to run all samples and standards in triplicate. b. To initiate the reaction, add 20 µL of the 10 mM reagent stock solution to each well. The final reagent concentration will be 1 mM. c. Mix the plate gently and incubate for 15 minutes at room temperature, protected from light.[6]
-
Spectrophotometric Measurement: a. Using a scanning spectrophotometer or plate reader, perform a wavelength scan (e.g., 350 nm to 500 nm) on one of the mid-range standards to determine the precise absorbance maximum (λmax) of the 2,4-dinitrothiophenolate product under these assay conditions. b. Measure the absorbance of all wells at this determined λmax.
-
Data Analysis & Calculation: a. Subtract the absorbance of the 0 µM blank from all standard and sample readings. b. Plot the background-subtracted absorbance of the standards against their known concentrations (µM). c. Perform a linear regression on the standard curve data. The R² value should be >0.99 for a valid assay. d. Use the equation of the line (y = mx + b) to calculate the thiol concentration of the unknown samples based on their absorbance values.
Part 5: Field-Proven Insights & Practical Considerations
-
Determining Total Thiols: The described protocol quantifies free or reduced thiols. To measure total thiols (both free and those present in disulfide bonds), the sample must first be treated with a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT).[2] The reducing agent must then be removed or neutralized before adding the disulfide reagent to avoid cross-reactivity.[2][16]
-
pH is Critical: The reaction rate is dependent on the concentration of the thiolate anion (R-S⁻), which is governed by the thiol's pKa and the solution's pH. Assays are typically run at pH 7-8.5 to ensure a sufficient concentration of thiolate for a rapid reaction without causing significant hydrolysis of the disulfide reagent itself.[2]
-
Reagent Stability: Disulfide reagents in solution, especially in high pH buffers, can be susceptible to hydrolysis. Stock solutions in anhydrous DMSO are generally stable, but the working solution (diluted in aqueous buffer) should be prepared fresh daily for best results.
-
Interferences: The sample buffer must be free of other reducing agents (e.g., DTT, β-mercaptoethanol) that would react with the disulfide reagent and lead to a false positive signal. If these are present from a prior purification step, they must be removed by dialysis or desalting.[1]
Conclusion
This compound operates via a thiol-disulfide exchange mechanism, analogous to the well-established Ellman's reagent. Upon reaction with a thiol, it releases a chromophoric 2,4-dinitrothiophenolate anion, allowing for spectrophotometric quantification. While its lower aqueous solubility compared to DTNB presents a practical consideration, its mechanism is chemically sound. By employing a robust, standard-curve-based protocol, researchers can reliably adapt this reagent for thiol quantification, providing a valuable tool for probing the redox state of biological systems.
References
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Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(2), 431-441. [Link]
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Lushchak, V. I. (2018). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology, 15, 167-192. [Link]
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Wikipedia contributors. (2023). Ellman's reagent. Wikipedia, The Free Encyclopedia. [Link]
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Buvaneswari, G., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1208. [Link]
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BMG LABTECH. Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. [Link]
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ResearchGate. Absorption spectra of 2,4-DNP. [Link]
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ResearchGate. (a) The ultraviolet–visible absorption spectrum of 2,4-dinitrophenol... [Link]
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Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. [Link]
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Jakob, U., et al. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 115-120. [Link]
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Lignell, H., et al. (2014). Supporting Information for Photochemical processing of aqueous atmospheric brown carbon. UCI Department of Chemistry. [Link]
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Smith, R. C., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8685-8695. [Link]
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Smith, R. C., et al. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ResearchGate. [Link]
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Smith, R. C., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC - NIH. [Link]
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Wiśniewski, J. R., & Sridhara, S. (2016). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. [Link]
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G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Product Information. [Link]
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ResearchGate. UV-vis spectra of different concentrations of 2,4-dinitrophenol... [Link]
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Pace, C. N., & Weaps, M. E. (2014). The role of thiols and disulfides in protein chemical and physical stability. Journal of Biological Chemistry, 289(34), 23375-23383. [Link]
-
An, J., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71. [Link]
-
Al-Sabawi, N. S. (2020). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 2(2), 54-65. [Link]
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Sowan, N. A., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry, 13(28), 4134-4143. [Link]
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Bis(2,4-dinitrophenyl) Disulfide: A Historical and Technical Guide for Advanced Research
This guide provides an in-depth exploration of bis(2,4-dinitrophenyl) disulfide, a compound with a rich history intertwined with the foundational advancements in protein chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical discovery, synthesis, and multifaceted applications, offering both theoretical insights and practical, field-proven methodologies.
Section 1: The Genesis of a Reagent - Historical Context and Discovery
The story of this compound is not one of a singular, isolated discovery but rather an emergence from a broader chemical exploration of nitroaromatic compounds in the early 20th century. The true significance of the 2,4-dinitrophenyl (DNP) moiety, and by extension its disulfide derivative, is deeply rooted in the pioneering work that laid the groundwork for modern biochemistry.
The Era of Dinitrophenyl Derivatives
In the early 1900s, chemists were actively investigating the reactivity of aromatic compounds bearing nitro groups, which were known to activate the aromatic ring towards nucleophilic substitution. This property was ingeniously harnessed for the derivatization and identification of various organic molecules. A landmark development in this area was the introduction of 2,4-dinitrophenylhydrazine (DNPH) by Oscar L. Brady and G. V. Elsmie in 1926[1]. They demonstrated its utility in forming highly crystalline and easily characterizable derivatives of aldehydes and ketones, a significant advancement in qualitative organic analysis at the time. This work, later championed and expanded upon by Charles F. H. Allen, solidified the importance of the 2,4-dinitrophenyl group as a versatile tool in chemical identification[1].
The Leap to Protein Chemistry: Sanger's Revolution
The most profound impact of the 2,4-dinitrophenyl group came from the brilliant work of Frederick Sanger. In his Nobel Prize-winning research on the structure of insulin in the 1940s and 1950s, Sanger utilized 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent[2][3]. He ingeniously applied the reactivity of the DNP group to label the N-terminal amino acids of polypeptide chains[2][3]. The resulting DNP-amino acids were stable to acid hydrolysis, which allowed for the systematic identification of the terminal residues of the insulin chains. This groundbreaking work, which led to the first-ever sequencing of a protein, was a monumental achievement in biochemistry and molecular biology, and it firmly established the 2,4-dinitrophenyl group as an indispensable tool in protein chemistry.
The Emergence of this compound
While the precise first synthesis of this compound is not definitively documented in a single "discovery" paper, its preparation logically follows from the established reactivity of 2,4-dinitrohalobenzenes with sulfur nucleophiles. Early synthetic procedures for various disulfides were being developed throughout the mid-20th century. For instance, methods for preparing di-o-nitrophenyl disulfide from o-chloronitrobenzene were well-documented[4]. It is highly probable that this compound was first synthesized and characterized during this period of intense investigation into nitroaromatic and sulfur chemistry, likely as an extension of the work on related compounds. Its utility as a reagent for studying thiols would have become apparent due to the known reactivity of disulfides in thiol-disulfide exchange reactions.
Section 2: Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through several methods, with the most common and reliable approaches involving the reaction of 1-chloro-2,4-dinitrobenzene with a sulfur source.
Established Synthetic Protocols
One of the most efficient methods involves the reaction of 1-chloro-2,4-dinitrobenzene with thiourea in a polar aprotic solvent like dimethyl sulfoxide (DMSO)[5]. This one-pot synthesis offers high yields and purity[5]. Another classical approach is the reaction of an o-chloronitrobenzene derivative with sodium sulfide and elemental sulfur in an alcoholic solvent[4].
Detailed Protocol for Synthesis from 1-Chloro-2,4-dinitrobenzene and Thiourea:
-
Dissolution of Reactants: In separate flasks, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) and thiourea (1.0 eq) in a minimal amount of DMSO.
-
Reaction Mixture: Combine the two solutions and stir the mixture at room temperature for approximately 2-3 hours.
-
Crystallization: Allow the reaction mixture to stand. A yellow crystalline solid of this compound will precipitate out of the solution.
-
Isolation and Purification: Filter the crystalline solid and wash it sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials.
-
Recrystallization (Optional): For obtaining highly pure crystals suitable for analytical standards, the product can be recrystallized from a suitable solvent such as acetic acid.
Causality in Experimental Choices:
-
Solvent Choice (DMSO): DMSO is an excellent solvent for both reactants and facilitates the nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Washing Steps: The sequential washing with water, ethanol, and ether is crucial for removing polar and non-polar impurities, leading to a product of high purity without the need for column chromatography.
Physicochemical Properties
This compound is a stable, yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [6] |
| Molecular Weight | 398.33 g/mol | [6] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | > 533 K (> 260 °C) | [5] |
| Solubility | Soluble in DMSO, acetic acid. Sparingly soluble in other common organic solvents. | [5] |
Chemical Structure of this compound
Caption: Thiol-disulfide exchange reaction.
Experimental Protocol for Spectrophotometric Thiol Assay:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Prepare a buffer solution at the desired pH for the assay (typically neutral to slightly alkaline).
-
Sample Preparation: Prepare the sample containing the thiol to be quantified in the assay buffer.
-
Reaction Initiation: Add a known volume of the this compound stock solution to the sample.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature. The reaction progress can be monitored by measuring the absorbance at the λmax of 2,4-dinitrothiophenol.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the 2,4-dinitrothiophenol anion.
-
Quantification: Calculate the concentration of thiols in the original sample using the Beer-Lambert law and the known molar extinction coefficient of 2,4-dinitrothiophenol.
Self-Validating System:
The protocol includes a blank measurement containing all components except the thiol-containing sample to correct for any background absorbance. A standard curve using a known concentration of a thiol, such as cysteine or glutathione, should be run in parallel to validate the assay and ensure accurate quantification.
Role in Drug Development and Protein Chemistry
The ability to selectively react with and quantify thiols is of paramount importance in drug development and protein chemistry.
-
Characterization of Thiol-Containing Drugs: Many therapeutic agents contain thiol groups that are crucial for their biological activity. This compound can be used to quantify the concentration and stability of these thiol-containing drugs in various formulations.
-
Probing Protein Structure and Function: Cysteine residues in proteins play critical roles in catalysis, metal binding, and structural integrity through the formation of disulfide bonds. This compound can be used to titrate the number of accessible free thiols on a protein's surface, providing insights into its folding and conformation.
-
Protecting Group Chemistry: The 2,4-dinitrophenyl group has been utilized as a protecting group for the hydroxyl function of tyrosine in solid-phase peptide synthesis, with facile cleavage under thiolytic conditions.[7] This highlights the broader utility of DNP derivatives in synthetic peptide and protein chemistry.
Section 4: Conclusion and Future Perspectives
This compound, a reagent born from the rich history of nitroaromatic chemistry, continues to be a relevant tool for researchers. Its historical connection to the foundational work of scientists like Frederick Sanger underscores the enduring importance of fundamental chemical principles in advancing biological understanding. While newer and more sensitive fluorescent probes for thiol detection have been developed, the simplicity, reliability, and chromogenic nature of assays using this compound ensure its continued place in the modern laboratory. Future applications may lie in the development of novel drug delivery systems or as a component in the design of new chemical probes for studying redox biology.
References
-
Brady, O. L., & Elsmie, G. V. (1926). The use of 2:4-dinitrophenylhydrazine as a reagent for aldehydes and ketones. The Analyst, 51(599), 77-78. [Link]
-
Allen, C. F. H. (1930). The identification of carbonyl compounds by use of 2,4-dinitrophenylhydrazine. Journal of the American Chemical Society, 52(7), 2955-2959. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Retrieved from [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
-
Khavasch, et al. (1950). Cited in: Buvaneswari, M., Kalaivani, D., & Nethaji, M. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088. [Link]
-
Khavasch & Cameron. (1951). Cited in: Buvaneswari, M., Kalaivani, D., & Nethaji, M. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088. [Link]
-
Organic Syntheses. (n.d.). Di-o-nitrophenyl disulfide. Retrieved from [Link]
-
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A Technical Guide to Bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2): Principles and Applications in Thiol Analysis
Executive Summary
This guide provides an in-depth technical overview of Bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2), a pivotal reagent for the detection and quantification of sulfhydryl (thiol) groups. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, a high-yield synthesis protocol, and its core mechanism of action. We present a detailed, field-proven protocol for thiol quantification, explaining the causality behind each step to ensure experimental robustness. By contextualizing its applications within protein chemistry and redox biology, this guide serves as an essential resource for leveraging this powerful tool in a laboratory setting.
Introduction: The Significance of Thiol Quantification
In the landscape of biochemistry and pharmaceutical science, the thiol group (-SH) of cysteine residues is of paramount importance. It is a key player in protein structure through the formation of disulfide bonds, a central component of enzyme active sites, and a critical mediator of cellular redox status.[1][2] The ability to accurately quantify free thiols is therefore fundamental to understanding protein stability, enzymatic activity, and the oxidative stress state of biological systems.[1]
This compound, also known as 2,2',4,4'-Tetranitrodiphenyl disulfide, is a symmetrical disulfide reagent designed for this purpose.[3][4] It operates via a thiol-disulfide exchange mechanism, analogous to the widely used Ellman's reagent (DTNB), offering a robust method for spectrophotometric analysis.[5][6] This guide will explore the unique characteristics and practical applications of this compound, providing researchers with the knowledge to effectively integrate it into their workflows.
Physicochemical Properties
This compound is a yellow crystalline solid with well-defined properties that are crucial for its application and handling.[3] A summary of its key characteristics is presented below.
| Property | Value | Reference(s) |
| CAS Number | 2217-55-2 | [3][4][7] |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [4][8] |
| Molecular Weight | 398.3 g/mol | [4] |
| Appearance | Yellow crystalline solid / powder | [3] |
| Melting Point | >280 °C | [3] |
| Boiling Point | 562.4 °C at 760 mmHg | [3][8] |
| Density | 1.77 g/cm³ | [3][8] |
| IUPAC Name | 1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | [4] |
High-Yield Synthesis Protocol
While commercially available, an efficient, high-yield laboratory synthesis can be advantageous. A one-pot synthesis has been reported to produce this compound with a yield exceeding 90%.[9] This method offers high purity, with the product crystallizing directly from the reaction mixture.[9]
Step-by-Step Methodology
Source: Adapted from Buvaneswari et al. (2013)[9]
-
Reactant Preparation:
-
Dissolve 1-Chloro-2,4-dinitrobenzene (0.01 mol) in 20 mL of DMSO to create Solution A.
-
Dissolve Thiourea (0.01 mol) in 20 mL of DMSO to create Solution B.
-
-
Reaction:
-
Mix Solution A and Solution B in a suitable reaction vessel.
-
Stir the combined solution vigorously for approximately 2 hours at 303 K (30 °C).
-
Allow the mixture to stand. A yellow crystalline solid will separate out.
-
-
Purification:
-
Filter the crystalline solid from the reaction mixture.
-
Grind the solid and wash it repeatedly with water, followed by alcohol, and then ether. This crucial step removes any unreacted starting materials.
-
For single-crystal preparation, the washed product can be recrystallized from acetic acid.
-
-
Validation:
Principle of Thiol Detection: Thiol-Disulfide Exchange
The utility of this compound in quantifying sulfhydryl groups is based on a well-established chemical reaction: thiol-disulfide exchange.[10][11]
The reaction is initiated when a thiolate anion (R-S⁻), the deprotonated form of a thiol, acts as a nucleophile and attacks the electrophilic disulfide bond of the reagent. This attack cleaves the S-S bond, resulting in the formation of a new, mixed disulfide (R-S-S-Ar) and the release of one molecule of 2,4-dinitrothiophenol (Ar-SH). The released 2,4-dinitrothiophenol is a chromophore, meaning it absorbs light at a specific wavelength, which can be measured using a spectrophotometer. The intensity of the color produced is directly proportional to the initial concentration of free thiols in the sample, forming the basis for quantification via the Beer-Lambert law.
Caption: Experimental workflow for thiol quantification.
Applications in Research and Drug Development
The ability to accurately measure thiol concentration makes this compound a versatile tool in several key research areas:
-
Protein Characterization: Determining the number of free cysteine residues is essential for characterizing recombinant proteins and antibodies. This information is critical for stability studies, formulation development, and understanding protein structure. [2]* Enzyme Kinetics: For enzymes whose activity depends on a free thiol in the active site, this reagent can be used to confirm the reduced state of the enzyme or to study the mechanism of inhibitors that target the cysteine residue.
-
Redox Biology: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a primary indicator of cellular oxidative stress. Assays based on this reagent can be adapted to measure total free thiols in cell lysates, providing insights into the cellular redox environment. [1]* Drug Discovery: Disulfide bond disrupting agents (DDAs) are an emerging class of anticancer therapeutics. [12]Reagents like this compound can be used as tools to screen for and characterize compounds that modulate protein disulfide bonds or react with target cysteines. [12]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Primary Hazards: The compound is classified as a skin sensitizer and an irritant. [4]Direct contact with skin may cause an allergic reaction. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and light.
Conclusion
This compound is a highly effective and reliable reagent for the quantification of free sulfhydryl groups. Its straightforward reaction mechanism, based on thiol-disulfide exchange, yields a chromophoric product amenable to simple spectrophotometric detection. By understanding the principles behind its reactivity and implementing robust, self-validating experimental protocols, researchers in biochemistry, molecular biology, and drug development can confidently employ this compound as a valuable tool for characterizing proteins, monitoring redox states, and advancing their scientific investigations.
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Bis(2,4-dinitrophenyl) disulfide: A Comprehensive Technical Guide for Scientific Professionals
Introduction
Bis(2,4-dinitrophenyl) disulfide is an aromatic disulfide compound that holds significance as a versatile chemical intermediate and reagent in various synthetic and analytical applications. Its reactivity, particularly at the disulfide bond, makes it a subject of interest for researchers in organic synthesis, materials science, and biochemistry. The presence of the electron-withdrawing 2,4-dinitrophenyl groups significantly influences the electrophilicity of the sulfur atoms, rendering the disulfide bond susceptible to nucleophilic attack. This guide provides an in-depth exploration of its nomenclature, properties, synthesis, and key applications, with a focus on the underlying chemical principles relevant to research and development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational to scientific rigor. This compound is known by several names, and understanding its formal nomenclature is crucial for unambiguous database searching and regulatory compliance.
-
IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry is 1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene [1].
-
Common Synonyms: In literature and commercial catalogs, it is frequently referred to by various synonyms, including:
Key Identifiers
For precise identification, the following identifiers are universally recognized:
| Identifier | Value | Source |
| CAS Number | 2217-55-2 | [1] |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [1] |
| Molecular Weight | 398.33 g/mol | [2] |
| InChIKey | FZSBDDXXXSWEEW-UHFFFAOYSA-N | [1] |
Physicochemical and Structural Properties
The physical properties and molecular geometry of a compound dictate its behavior in different environments and its suitability for specific applications.
Physicochemical Data
| Property | Value | Notes |
| Appearance | Yellow crystalline solid | Observed under standard conditions.[3] |
| Melting Point | > 533 K (> 260 °C) | Indicates high thermal stability.[3] |
| Purity (Typical) | >80.0% (HPLC) | Commercial grades may vary.[4] |
| GHS Hazard | H317: May cause an allergic skin reaction | Warning.[1] |
Molecular Structure
The three-dimensional structure of this compound has been elucidated, revealing key geometric parameters that govern its reactivity. The molecule consists of two 2,4-dinitrophenyl rings linked by a disulfide bridge.
-
Disulfide Bond Length: The S-S bond length is approximately 2.0458 Å, which is typical for a single bond between two sulfur atoms[3].
-
Dihedral Angle: A notable feature is the significant dihedral angle of 77.00 (8)° between the two benzene rings[3]. This twisted conformation minimizes steric hindrance between the bulky ortho-nitro groups on opposing rings.
-
Planarity: Each sulfur atom is nearly coplanar with its attached benzene ring, facilitating electronic communication between the sulfur atoms and the aromatic systems[3].
Caption: Chemical structure of this compound.
High-Yield Synthesis Protocol
While several synthetic routes exist, many suffer from yields below 55%. A highly efficient one-pot synthesis has been reported, providing the target molecule with excellent purity and a yield exceeding 90%[3]. This method is advantageous for its simplicity and effectiveness.
Principle of the Synthesis
The synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene (DNCB) with thiourea in a polar aprotic solvent, dimethyl sulfoxide (DMSO). Thiourea acts as a sulfur transfer agent. It initially displaces the chloride from the electron-deficient aromatic ring via nucleophilic aromatic substitution. The intermediate subsequently reacts to form the symmetrical disulfide. DMSO is an ideal solvent as it effectively dissolves the reactants and facilitates the substitution reaction.
Detailed Experimental Protocol
-
Reactant Preparation:
-
Prepare Solution A: Dissolve 1-chloro-2,4-dinitrobenzene (0.01 mol, e.g., 2.03 g) in 20 mL of DMSO.
-
Prepare Solution B: Dissolve thiourea (0.01 mol, e.g., 0.76 g) in 20 mL of DMSO.
-
-
Reaction:
-
Combine Solution A and Solution B in a suitable reaction flask.
-
Stir the resulting mixture vigorously at 303 K (30 °C) for approximately 2 hours.
-
Allow the mixture to stand at the same temperature. A crystalline yellow solid will precipitate out of the solution.
-
-
Purification and Isolation:
-
Filter the yellow crystals using a Büchner funnel.
-
Dry the collected solid.
-
Grind the solid into a fine powder.
-
Wash the powder repeatedly with water, then alcohol, and finally ether. This crucial step removes unreacted DNCB and thiourea.
-
For obtaining single crystals suitable for X-ray diffraction, the washed product can be recrystallized from acetic acid.
-
-
Confirmation:
-
The final product is a pure, yellow crystalline solid with a yield of approximately 95%[3].
-
Caption: High-yield, one-pot synthesis workflow.
Reactivity and Applications in Research
The primary utility of this compound stems from its role as a synthetic precursor and its reactivity towards nucleophiles, particularly thiols[3].
Thiol-Disulfide Exchange: A Core Mechanism
The central feature of its chemical reactivity is the susceptibility of the disulfide bond to cleavage by thiols (R-SH), such as the side chain of cysteine residues in proteins. This reaction is a form of nucleophilic substitution known as thiol-disulfide exchange[5].
Mechanism:
-
A nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic sulfur atoms of the disulfide bond.
-
This proceeds via an Sₙ2-like transition state.
-
The S-S bond is cleaved, forming a new, mixed disulfide (R-S-S-Ar, where Ar is the 2,4-dinitrophenyl group).
-
A molecule of 2,4-dinitrothiophenolate anion is released as the leaving group.
This released 2,4-dinitrothiophenolate is a chromophoric species, meaning it absorbs light in the visible spectrum. This property is analogous to the principle behind Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), or DTNB), which is widely used for the quantification of free thiols in biochemical assays[6]. The release of the colored thiophenolate allows the reaction to be monitored spectrophotometrically.
Caption: Mechanism of thiol-disulfide exchange.
Applications in Protein Chemistry and Drug Development
-
Cysteine Modification: The thiol-disulfide exchange reaction makes this class of compounds useful for the selective chemical modification of cysteine residues in proteins. This is a critical tool in proteomics and drug development for:
-
Probing the accessibility and reactivity of specific cysteine residues.
-
Introducing labels (e.g., fluorescent or radioactive tags) for tracking and imaging[6].
-
Improving the quality of protein crystals for structural studies by creating a homogenous redox state and preventing intermolecular disulfide cross-linking[7].
-
-
Synthetic Intermediate: The compound serves as a building block for preparing other synthetically important molecules[3]. The 2,4-dinitrophenylthio group can be introduced into a target molecule and later cleaved or further modified, making it a useful protecting group or functional handle in multi-step organic synthesis.
Safety and Handling
As a laboratory chemical, this compound requires appropriate handling to ensure user safety.
-
Primary Hazard: The globally harmonized system (GHS) classifies this compound as a skin sensitizer (Category 1)[1]. It may cause an allergic skin reaction upon contact.
-
Recommended PPE: Standard personal protective equipment, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a well-characterized aromatic disulfide with defined structural properties and a straightforward, high-yield synthesis. Its primary value to the scientific community lies in the reactivity of its disulfide bond. The ability to undergo thiol-disulfide exchange reactions makes it, and related compounds, valuable tools for modifying and analyzing thiol-containing molecules like proteins. For researchers in biochemistry, drug discovery, and synthetic chemistry, a thorough understanding of its properties and reaction mechanisms is essential for leveraging its full potential in experimental design.
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Kainlauri, A., et al. (1990). 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 188(1), 109-13. Available at: [Link]
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Suresh, J., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o808. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Disulfide, bis(2,4-dinitrophenyl). PubChem Compound Database. Retrieved from [Link]
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Pace, C. N., & Weaps, S. (2014). The role of thiols and disulfides in protein chemical and physical stability. Protein Science, 23(7), 857-869. Available at: [Link]
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Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. Available at: [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]
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Mi, W., et al. (2008). 5,5'-Dithio-bis(2-nitrobenzoic acid) modification of cysteine improves the crystal quality of human chloride intracellular channel protein 2. Biochemical and Biophysical Research Communications, 368(4), 919-22. Available at: [Link]
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Zhang, C., et al. (2019). 1,4-Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1), 1-9. Available at: [Link]
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"Bis(2,4-dinitrophenyl) disulfide" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Bis(2,4-dinitrophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
This compound, also known as 2,2',4,4'-Tetranitrodiphenyl disulfide, is a potent chemical agent utilized in biochemical research, primarily for the derivatization and quantification of free thiol groups in proteins and other molecules.[1][2][3] Its utility is derived from its specific reactivity; however, the same chemical properties necessitate a thorough and proactive understanding of its associated hazards. This guide moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the risks associated with this compound. By comprehending why specific protocols are essential, researchers can cultivate a culture of safety that is both robust and intuitive.
Section 1: Hazard Identification and Mechanistic Profile
A foundational principle of laboratory safety is the complete characterization of a reagent's hazardous properties. This compound is a multi-hazard substance, and its risks are rooted in its chemical structure: a disulfide bond linking two dinitrophenyl rings.
Globally Harmonized System (GHS) Classification
The compound is classified under multiple hazard categories, reflecting its complex risk profile. Understanding these classifications is the first step in implementing appropriate safety controls.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
This table summarizes the primary GHS classifications. Always refer to the most current Safety Data Sheet (SDS) from your supplier.
The Causality of Hazard: A Mechanistic Perspective
Reactivity with Biological Thiols: The core utility and a primary biological hazard of this compound is its reaction with thiols (R-SH), such as the cysteine residues in proteins or the antioxidant glutathione.[4][5] The disulfide bond (S-S) is susceptible to nucleophilic attack by a thiolate anion (R-S⁻), leading to the cleavage of the disulfide and the formation of a new, mixed disulfide.[4][6] This process can disrupt protein structure and function, leading to cellular damage.
Figure 1: Reaction pathway of this compound with a biological thiol.
Systemic Toxicity - Uncoupling of Oxidative Phosphorylation: The dinitrophenyl moiety is a classic "uncoupling agent."[7] Once metabolized, 2,4-dinitrophenol can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to a rapid increase in metabolic rate and heat production (hyperthermia), which can cause severe systemic toxicity, organ damage, and fatality.[7][8] This is the underlying mechanism for its acute toxicity and the cause of damage to organs upon repeated exposure.[7]
Flammability and Explosive Potential: Like many nitroaromatic compounds, this compound is a flammable solid. Furthermore, related compounds like 2,4-dinitrophenol and 2,4-dinitrophenylhydrazine are known to be explosive when dry and can be sensitive to shock, friction, or heat.[8][9][10] Dusts of this compound may form an explosive mixture with air, and it can form explosive salts with strong bases.[8][11] This property dictates stringent handling and storage protocols to prevent ignition.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Given the high acute toxicity and sensitizing properties of this compound, a multi-layered approach to exposure prevention is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[12][13]
-
Static Control: For handling quantities that could generate dust clouds, use of grounding and bonding straps for containers and receiving equipment is a critical precaution against ignition from static discharge. Use explosion-proof electrical equipment where appropriate.
Personal Protective Equipment (PPE)
A standard laboratory coat and closed-toe shoes are insufficient. A comprehensive PPE strategy is required.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[10] | Provides robust protection against dermal absorption, which is a primary route of toxic exposure. Change gloves immediately upon any sign of contamination. |
| Eye Protection | Chemical splash goggles.[10] | Protects against accidental splashes and airborne dust particles. Standard safety glasses are inadequate. |
| Body Protection | Flame-retardant and antistatic protective clothing or a lab coat worn over long pants. | Protects skin from contact and minimizes fire risk. Ensure no skin is exposed. |
| Respiratory | Not typically required for small-scale lab use within a fume hood.[12] For large spills or emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary.[14] | The primary engineering control (fume hood) should prevent inhalation exposure. |
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is non-negotiable. The following workflows are designed to minimize risk at every stage of the chemical's lifecycle in the laboratory.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[10]
-
Donning PPE: Don all required PPE as specified in Section 2.2.
-
Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spilled powder.
-
Transfer: Use a spatula for solid transfers. Avoid generating dust clouds.[11] If creating a solution, add the solid to the solvent slowly.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them in a designated hazardous waste container.[10] Wash hands and arms thoroughly with soap and water.
Figure 2: A logical workflow for the safe handling of this compound.
Storage and Stability
-
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]
-
Location: Keep in a locked cabinet or an area accessible only to authorized personnel.
-
Incompatibilities: Segregate from heat sources, open flames, sparks, and strong oxidizing agents or bases.[9][11]
-
Sensitivities: The compound is noted as being heat and light sensitive. Protect from direct sunlight.
Disposal Protocol
All waste containing this compound, including empty containers, contaminated gloves, and reaction byproducts, is considered hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste through an approved waste disposal plant or licensed contractor.[15] Do not pour down the drain, as it is very toxic to aquatic life.[13]
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[11]
-
Assess: From a safe distance, assess the size of the spill and any immediate fire hazards. If the spill is large or there is a fire, evacuate the entire lab and call emergency responders.
-
Contain & Clean (for small, manageable spills):
-
Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Some sources recommend dampening the solid spill material with a solvent like toluene to reduce dust, but this introduces flammability hazards and should only be done by trained personnel.[14]
-
Using non-sparking tools, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Report: Fully document the incident according to institutional policy.
First Aid Measures
Immediate action is required following any exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give the victim two glasses of water to drink, if they are conscious. This is a medical emergency; call a poison center or doctor immediately as ingestion can be fatal.[16]
Figure 3: Decision tree for first aid response to an exposure incident.
References
-
PubChem. (n.d.). Disulfide, bis(2,4-dinitrophenyl). National Center for Biotechnology Information. Retrieved from [Link]
-
Sikora, A., et al. (n.d.). A Cyclic Disulfide-Bridged Dinitroxide Biradical for Measuring Thiol Redox Status by Electron Paramagnetic Resonance. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2025, March 27). Safety Data Sheet: 2,4-DINITROPHENOL INDICATOR AR. Retrieved from [Link]
-
Wang, W. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. National Institutes of Health. Retrieved from [Link]
-
YSI, a Xylem brand. (n.d.). Safety Data Sheet: Dimethyl Disulfide. Retrieved from [Link]
-
Buvaneswari, D., et al. (n.d.). 1,2-Bis(2,4-dinitrophenyl)disulfane. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2023, June 26). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties. Retrieved from [Link]
-
Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
ScienceDirect. (2024). Progress in Sulfur-Containing Dynamic Polymers. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Bis(4-nitrophenyl)disulfide. NIST Chemistry WebBook. Retrieved from [Link]
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- 2. This compound | 2217-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cyclic Disulfide-Bridged Dinitroxide Biradical for Measuring Thiol Redox Status by Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Quantification of Protein Thiols using Bis(2,4-dinitrophenyl) disulfide (Ellman's Reagent)
Introduction: The Critical Role of Protein Thiols
In the landscape of protein science and drug development, the redox state of cysteine residues is a critical parameter. The thiol (or sulfhydryl) group (-SH) of cysteine is a uniquely reactive functional group within proteins, participating in a wide array of biological processes. Its reactivity underpins enzyme catalysis, protein structure stabilization through disulfide bond formation, and the regulation of protein function via post-translational modifications.[1] The quantification of free protein thiols is therefore fundamental in characterizing protein therapeutics, understanding disease mechanisms related to oxidative stress, and screening for drug candidates that modulate protein function through thiol interactions.[2]
Bis(2,4-dinitrophenyl) disulfide, more commonly known as 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, is the cornerstone of the most widely used spectrophotometric method for this purpose—Ellman's Assay.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical execution, and nuanced considerations of using DTNB for accurate and reliable protein thiol quantification.
The Chemistry of Quantification: The Ellman's Reaction
The utility of DTNB lies in its specific and stoichiometric reaction with free sulfhydryl groups.[2] In a thiol-disulfide exchange reaction, DTNB is reduced by a thiol-containing compound (R-SH), forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2]
This reaction is the analytical engine of the assay. While DTNB itself is nearly colorless, the TNB²⁻ dianion produced is a vibrant yellow chromophore with a strong absorbance maximum at 412 nm.[4] The reaction proceeds rapidly at a slightly alkaline pH (typically pH 8.0), which facilitates the deprotonation of the sulfhydryl group to the more nucleophilic thiolate anion (R-S⁻), the species that actively participates in the disulfide exchange.[1][4]
Caption: The Ellman's Reaction Mechanism.
The intensity of the yellow color, quantified by measuring the absorbance at 412 nm, is directly proportional to the concentration of free thiols in the sample. This relationship forms the basis for quantitative analysis, either through the use of a standard curve or by direct calculation using the Beer-Lambert law.[4]
Core Experimental Protocols
Two primary approaches can be employed for thiol quantification using DTNB: the standard curve method and the molar extinction coefficient method. The choice depends on the required precision and the availability of a suitable thiol standard.
Method 1: Quantification using a Cysteine Standard Curve
This method is recommended for its high accuracy, as it inherently corrects for minor variations in buffer composition and instrument response.
Rationale: A standard curve constructed with a known thiol-containing compound, such as L-cysteine, provides a direct empirical relationship between absorbance and molar concentration under the exact conditions of the assay.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh daily and protect from light.
-
Thiol Standard: L-cysteine hydrochloride monohydrate.
-
Protein Sample: Dissolved in an appropriate buffer.
-
Spectrophotometer (cuvette-based or microplate reader).
Step-by-Step Protocol:
-
Prepare Cysteine Standards:
-
Prepare Protein Samples:
-
Dilute the protein sample with Reaction Buffer to a concentration that is expected to fall within the range of the standard curve. At least two different dilutions are recommended to ensure one falls within the linear range of the assay.[4]
-
-
Reaction Setup:
-
For Microplate Format (96-well):
-
To each well, add 200 µL of each standard or diluted unknown protein sample.[4]
-
Add 10 µL of the DTNB Solution to each well.
-
-
For Cuvette Format:
-
To a cuvette, add 950 µL of the standard or diluted unknown protein sample.
-
Add 50 µL of the DTNB Solution.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations (in mM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Use the equation to calculate the thiol concentration of the unknown protein samples. Remember to account for the dilution factor.
-
| Standard | Cysteine Stock (1.5 mM) | Reaction Buffer | Final Concentration (mM) |
| A | 1000 µL | 0 µL | 1.50 |
| B | 800 µL | 200 µL | 1.20 |
| C | 600 µL | 400 µL | 0.90 |
| D | 400 µL | 600 µL | 0.60 |
| E | 200 µL | 800 µL | 0.30 |
| F | 100 µL | 900 µL | 0.15 |
| Blank | 0 µL | 1000 µL | 0.00 |
| Table 1: Example preparation of a cysteine standard curve. |
Method 2: Quantification using the Molar Extinction Coefficient
This method is faster as it does not require the preparation of a standard curve. It is suitable for routine analyses where high precision is not the primary concern.
Rationale: The Beer-Lambert law (A = εbc) states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), the path length (b), and the concentration (c). The molar extinction coefficient for TNB²⁻ is well-established, allowing for direct calculation of its concentration.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare the Reaction Buffer, DTNB Solution, and diluted protein samples as described in Method 1. A blank is also required, containing the protein buffer and DTNB.
-
Reaction and Measurement:
-
Set up the reaction as described in Method 1 (either microplate or cuvette format).
-
Incubate for 15 minutes at room temperature.[5]
-
Measure the absorbance at 412 nm, zeroing the spectrophotometer on the blank.
-
-
Calculation:
-
Use the Beer-Lambert law to calculate the concentration of sulfhydryl groups.
-
Sulfhydryl Concentration (M) = Absorbance at 412 nm / (ε × b)
-
ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹ at pH 8.0 is a widely accepted value.[5] Note that this value can vary slightly depending on the buffer and pH.[1]
-
b (Path length): For a standard cuvette, this is 1 cm. For microplates, the path length is dependent on the volume and well geometry and must be determined or corrected for.
-
-
Remember to multiply the result by any dilution factors to determine the concentration in the original, undiluted sample.
-
Sources
Application Notes: Bis(2,4-dinitrophenyl) disulfide - A Chromogenic Alternative for Thiol Quantification
Abstract
The quantification of sulfhydryl groups (thiols) is fundamental in biochemistry, drug development, and materials science, pivotal for understanding protein structure, enzymatic activity, and redox homeostasis. While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), known as Ellman's reagent, is the established standard, the exploration of alternative reagents is crucial for expanding the analytical toolkit available to researchers. This document provides a detailed protocol and technical insights for the application of bis(2,4-dinitrophenyl) disulfide as a chromogenic alternative for the quantification of free thiols. The assay is based on a thiol-disulfide exchange reaction that stoichiometrically releases a colored 2,4-dinitrothiophenolate anion. We present a self-validating protocol that relies on an external standard curve for robust and accurate quantification, alongside a comparative analysis with the traditional Ellman's method.
Principle of the Assay: Thiol-Disulfide Exchange
The quantification of thiols using this compound is predicated on a specific and rapid thiol-disulfide exchange reaction. A nucleophilic thiolate anion (R-S⁻) from the sample attacks the electrophilic disulfide bond of this compound. This cleavage results in the formation of a mixed disulfide (R-S-S-DNP) and the stoichiometric release of one molecule of 2,4-dinitrothiophenolate.[1] This released anion is a chromophore, and its concentration, which is directly proportional to the initial amount of free thiol, can be quantified spectrophotometrically.[2]
The reaction proceeds as follows:
Figure 1: Reaction mechanism for thiol quantification. A thiolate anion attacks this compound, releasing a colored 2,4-dinitrothiophenolate anion.
Comparative Analysis: An Alternative to Ellman's Reagent
While DTNB is highly effective, its utility can be limited by factors such as the stability of the TNB²⁻ chromophore at different pH values. This compound presents an alternative system with distinct characteristics.
| Feature | Ellman's Reagent (DTNB) | This compound |
| Reagent | 5,5'-dithiobis(2-nitrobenzoic acid) | This compound |
| Leaving Group | 5-Thio-2-nitrobenzoate (TNB²⁻) | 2,4-Dinitrothiophenolate |
| λmax (nm) | 412 nm[3] | ~410 nm (Empirical determination recommended)[4][5] |
| Molar Absorptivity (ε) | 14,150 M⁻¹cm⁻¹ at pH 8.0[3] | Not widely reported; requires a standard curve for quantification. |
| Optimal pH | Neutral to Alkaline (pH 7-8)[3] | Neutral to Alkaline (Predicted) |
| Key Advantage | Widely validated with a known molar extinction coefficient. | Potential for different reactivity, solubility, or stability profiles. |
Materials and Reagents
-
This compound (CAS 2217-55-2)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Solvent for Reagent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Thiol Standard: L-cysteine hydrochloride monohydrate (CAS 7048-04-6).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader.
-
96-well microplates (for microplate reader format) or cuvettes.
Reagent Preparation
-
Reaction Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0. Add EDTA from a 0.5 M stock solution to a final concentration of 1 mM. Store at 4°C.
-
Thiol Standard Stock Solution (10 mM): Accurately weigh and dissolve L-cysteine HCl monohydrate in the Reaction Buffer to a final concentration of 10 mM. Prepare fresh daily to prevent oxidation.
-
This compound Stock Solution (10 mM): Dissolve 4.0 mg of this compound in 1 mL of high-quality DMSO. This solution is stable when stored protected from light at 4°C.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be scaled for cuvettes. A standard curve is essential for accurate quantification.
Figure 2: General experimental workflow for thiol quantification using this compound.
Part A: Generation of a Thiol Standard Curve
-
Prepare Standard Dilutions: From the 10 mM L-cysteine stock solution, prepare a working standard of 1 mM in Reaction Buffer. Use this to perform serial dilutions in Reaction Buffer to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Prepare Working Reagent Solution: Dilute the 10 mM this compound stock solution 1:10 in Reaction Buffer to create a 1 mM working solution. Note: Some precipitation may occur; ensure it is well-mixed before use.
-
Set up the Plate: To wells of a 96-well microplate, add 180 µL of each standard dilution in triplicate. Include a "blank" well containing 180 µL of Reaction Buffer only.
-
Initiate Reaction: Add 20 µL of the 1 mM working reagent solution to all wells. The final volume will be 200 µL and the final reagent concentration will be 100 µM.
-
Incubate: Mix the plate gently and incubate at room temperature for 15 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at the empirically determined λmax (approximately 410 nm). Before the main reading, perform a wavelength scan (380-450 nm) on one of the higher concentration standards to confirm the absorbance maximum.
Part B: Quantification of Thiol in an Unknown Sample
-
Sample Preparation: Dilute your unknown sample in Reaction Buffer to a concentration that is expected to fall within the range of your standard curve.
-
Assay: Add 180 µL of your diluted unknown sample to the microplate in triplicate.
-
Reaction and Measurement: Follow steps 4-6 from Part A.
Data Analysis and Interpretation
-
Correct for Blank: Subtract the average absorbance of the 0 µM thiol standard (blank) from all other standard and unknown sample absorbance readings.
-
Plot Standard Curve: Plot the blank-corrected absorbance values (Y-axis) against the corresponding L-cysteine concentrations (X-axis).
-
Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates a good linear fit.
-
Calculate Unknown Concentration: Use the equation to determine the thiol concentration in your unknown sample.
[Thiol] (µM) = (Absorbance_unknown - c) / m
Where:
-
Absorbance_unknown is the blank-corrected absorbance of your sample.
-
m is the slope of the standard curve.
-
c is the y-intercept of the standard curve.
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to find the original thiol concentration.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Blank Absorbance | Reagent degradation; Contaminated buffer. | Prepare fresh working reagent solution daily. Use high-purity water and fresh buffer. |
| Low Signal / Sensitivity | Thiol concentration too low; Insufficient incubation time; Incorrect pH. | Concentrate sample if possible. Optimize incubation time (e.g., 5-30 min). Ensure Reaction Buffer is at the correct pH (8.0). |
| Poor Standard Curve Linearity (R² < 0.99) | Inaccurate pipetting; Thiol standard has oxidized; Reagent concentration is limiting. | Use calibrated pipettes. Prepare thiol standards fresh from powder each time. Ensure reagent is in molar excess relative to the highest standard. |
| Precipitation in Wells | Poor solubility of the reagent or sample in the aqueous buffer. | Increase the percentage of organic solvent (e.g., DMSO) in the final reaction volume, but test its effect on the assay and your sample first. |
Conclusion
This compound serves as a functional chromogenic reagent for the quantification of sulfhydryl groups via a thiol-disulfide exchange mechanism. While it lacks a widely established molar extinction coefficient, this guide demonstrates that its reliable use is achievable through the stringent application of an external standard curve. This self-validating approach ensures accuracy and reproducibility, making this compound a valuable addition to the analytical options available to researchers in drug development and life sciences for probing the critical role of thiols.
References
-
ResearchGate. (n.d.). Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... Retrieved from ResearchGate. [Link]
-
Faulstich, H., & Heintz, D. (1990). 2,4-Dinitrophenyl [1-14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 188(1), 109-113. [Link]
- Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah.
-
G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Retrieved from G-Biosciences. [Link]
-
Eisen, H. N., Belman, S., & Carsten, M. E. (1953). Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins. The Journal of experimental medicine, 98(5), 533–547. [Link]
-
ResearchGate. (n.d.). (a) UV-Vis spectra of DNP and 2,4-dinitrophenolate ion, (b) color... Retrieved from ResearchGate. [Link]
-
Lui, M., & Wu, C. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 878(15-16), 1155-1162. [Link]
Sources
- 1. Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Quantification of Thiols using Bis(2,4-dinitrophenyl) disulfide
Authored by: A Senior Application Scientist
Introduction: The quantification of thiol groups (-SH) is fundamental in various fields of research, including biochemistry, pharmacology, and materials science. Thiols, particularly in the form of cysteine residues in proteins or as small molecules like glutathione, play critical roles in biological redox regulation, enzyme catalysis, and protein structure. Bis(2,4-dinitrophenyl) disulfide offers a chromogenic method for the determination of these crucial functional groups. This document provides a comprehensive guide to the principles, protocols, and best practices for using this compound in spectrophotometric assays.
The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol (R-SH) attacks the disulfide bond of the non-colored this compound. This results in the formation of a mixed disulfide and the release of one equivalent of 2,4-dinitrothiophenolate, a colored species that can be quantified by spectrophotometry. This mechanism is analogous to the well-established Ellman's assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Principle of the Assay: A Thiol-Disulfide Exchange Reaction
The core of this spectrophotometric assay is a chemical reaction where the nucleophilic thiolate anion (R-S⁻) of the analyte reacts with this compound. This reaction cleaves the disulfide bond of the reagent, leading to the stoichiometric release of the chromogenic 2,4-dinitrothiophenolate anion. The intensity of the resulting color, measured at its absorption maximum, is directly proportional to the concentration of thiols in the sample.
The reaction proceeds as follows:
R-SH + (2,4-dinitrophenyl)-S-S-(2,4-dinitrophenyl) → R-S-S-(2,4-dinitrophenyl) + HS-(2,4-dinitrophenyl)
The product, 2,4-dinitrothiophenol, in a slightly alkaline solution, exists as the 2,4-dinitrothiophenolate anion, which is intensely colored.
Application Notes & Protocols: Derivatization of Cysteine Residues with Bis(2,4-dinitrophenyl) disulfide
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Cysteine and the Utility of Thiol-Specific Derivatization
Cysteine, with its unique thiol (-SH) functional group, is a cornerstone of protein structure and function. The reactivity of this thiol group allows it to form disulfide bonds, which are crucial for stabilizing the tertiary and quaternary structures of many proteins.[1][2][3] Beyond structural roles, the nucleophilic nature of the cysteine thiol is central to the catalytic activity of numerous enzymes and is involved in a variety of post-translational modifications that regulate cellular processes.[4][5] Consequently, the ability to specifically target, quantify, and modify cysteine residues is of paramount importance in biochemistry, proteomics, and drug development.
Bis(2,4-dinitrophenyl) disulfide (DNP-SS-DNP) is a valuable reagent for the derivatization of cysteine residues. Similar in principle to the well-known Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), DNP-SS-DNP facilitates a thiol-disulfide exchange reaction.[6] This reaction allows for the specific labeling and quantification of accessible free thiols in proteins and peptides. This application note provides a comprehensive guide to the principles and protocols for using this compound in cysteine derivatization, offering insights into experimental design and data interpretation.
Principle of the Reaction: Thiol-Disulfide Exchange
The derivatization of a cysteine residue with this compound proceeds via a thiol-disulfide exchange mechanism. The thiol group of the cysteine residue acts as a nucleophile, attacking the disulfide bond of the DNP-SS-DNP molecule. This results in the formation of a mixed disulfide between the cysteine residue and a 2,4-dinitrophenyl moiety, and the release of one molecule of 2,4-dinitrothiophenol.
The released 2,4-dinitrothiophenol is a chromophore with a distinct absorbance, allowing for the spectrophotometric monitoring of the reaction. This provides a convenient method for quantifying the number of reactive cysteine residues in a sample.
Caption: Thiol-disulfide exchange reaction between a cysteine residue and this compound.
Advantages of Cysteine Derivatization with this compound
-
Specificity: The reaction is highly specific for accessible thiol groups under controlled pH conditions.
-
Quantitative: The release of a chromophoric product allows for straightforward spectrophotometric quantification of reactive thiols.
-
Versatility: The resulting dinitrophenyl-tagged cysteine can be used for various downstream applications, including protein purification and characterization.
Core Protocols
Protocol 1: Quantification of Free Thiols in a Protein Sample
This protocol outlines the steps for determining the concentration of accessible free cysteine residues in a purified protein sample using this compound.
Materials:
-
Purified protein sample of known concentration
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
This compound (DNP-SS-DNP) stock solution (10 mM in a suitable organic solvent like DMSO or ethanol)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Protein Sample: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 µM. If the protein has existing disulfide bonds that need to be quantified, they must first be reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][7] If a reducing agent is used, it must be removed prior to the assay, for example, by dialysis or using a desalting column.
-
Prepare Reagent Blank: In a separate cuvette, prepare a reagent blank containing the Reaction Buffer and the same volume of DNP-SS-DNP stock solution that will be added to the sample.
-
Initiate the Reaction: Add a small volume of the DNP-SS-DNP stock solution to the protein sample to a final concentration of approximately 100-200 µM. Mix gently by inverting the cuvette.
-
Incubate: Incubate the reaction mixture at room temperature for 15-30 minutes, or until the absorbance reading stabilizes.
-
Measure Absorbance: Measure the absorbance of the sample at the wavelength of maximum absorbance for the released 2,4-dinitrothiophenol (typically around 412 nm, though this should be empirically determined for the specific buffer conditions). Use the reagent blank to zero the spectrophotometer.
-
Calculate Thiol Concentration: The concentration of free thiols can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of 2,4-dinitrothiophenol (a commonly cited value for the related 2-nitro-5-thiobenzoate anion from Ellman's reagent is 14,150 M⁻¹cm⁻¹ at 412 nm, but this should be verified for DNP-SH under the specific assay conditions).
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration of the thiol in moles/L
-
Data Interpretation:
The calculated thiol concentration represents the number of accessible free cysteine residues per mole of protein. This information can be used to assess the redox state of the protein and the accessibility of its cysteine residues.
Protocol 2: Labeling of a Cysteine-Containing Peptide for Downstream Analysis
This protocol describes the derivatization of a cysteine-containing peptide with this compound for applications such as affinity purification or structural analysis.
Materials:
-
Synthetic or purified peptide containing at least one cysteine residue
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (DNP-SS-DNP) stock solution (10 mM in DMSO)
-
Quenching solution: 1 M β-mercaptoethanol or DTT
-
Desalting column or reversed-phase HPLC for purification
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Add DNP-SS-DNP: Add a 5- to 10-fold molar excess of the DNP-SS-DNP stock solution to the peptide solution.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any excess DNP-SS-DNP. Incubate for an additional 15 minutes.
-
Purify the Labeled Peptide: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by using reversed-phase HPLC.
-
Confirm Labeling: The success of the labeling reaction can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the dinitrophenyl disulfide moiety.
Caption: Workflow for labeling a cysteine-containing peptide with this compound.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommendation |
| Low or no reaction | Cysteine residues are inaccessible or oxidized. | Ensure the protein is properly folded and that any disulfide bonds are reduced if they are the target of quantification. Consider using a denaturant in the reaction buffer if quantifying total cysteine content.[6] |
| Incorrect pH of the reaction buffer. | The thiol-disulfide exchange reaction is pH-dependent. Ensure the pH of the buffer is optimal (typically between 7 and 8). | |
| Inactive reagent. | This compound solutions should be prepared fresh. Check the quality and storage conditions of the reagent. | |
| High background absorbance | Reaction of DNP-SS-DNP with other components in the sample. | Ensure the protein sample is sufficiently pure. Always include a reagent blank to subtract background absorbance. |
| Instability of the reagent in the buffer. | Some disulfide reagents can be unstable in certain buffers or at high pH.[8] Test the stability of the reagent in the chosen buffer over time. | |
| Incomplete labeling | Insufficient reagent concentration or reaction time. | Increase the molar excess of DNP-SS-DNP and/or extend the incubation time. |
| Re-oxidation of thiols. | Perform the labeling reaction in a deoxygenated buffer to minimize the re-formation of disulfide bonds.[9] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight of this compound | 398.33 g/mol | [10] |
| Typical Absorbance Maximum of 2,4-dinitrothiophenol | ~330-340 nm | The exact wavelength can be pH-dependent. |
| Molar Extinction Coefficient (ε) | Varies with pH and solvent | Must be determined empirically for accurate quantification. |
Conclusion
Derivatization of cysteine residues with this compound is a robust and versatile technique for the specific labeling and quantification of free thiols in proteins and peptides. The straightforward spectrophotometric readout and high specificity of the reaction make it an invaluable tool for researchers in various fields. By understanding the underlying principles and carefully optimizing the reaction conditions, investigators can obtain reliable and reproducible data on the cysteine content and accessibility in their samples of interest.
References
- Szajewski, F. J. (2004). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. Organic Letters, 6(21), 3809–3812.
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
- Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new reagent, 5,5'-dithiobis(2-nitrobenzoic acid)-2-oxoglutarate. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
- Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.
- Singh, R. (1992). A new class of thiol-specific, cleavable and non-cleavable cross-linking reagents and their application in the synthesis of antibody-dextran conjugates.
- Wiedemann, C., Kumar, A., Lang, A., & Ohlenschläger, O. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Molecular Biosciences, 7, 73.
- Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230.
- Giles, N. M., Watts, A. B., Giles, G. I., & Jacob, C. (2003). Metal and redox modulation of cysteine protein function. Chemistry and Biology, 10(8), 677-693.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bulaj, G., & Olivera, B. M. (2008). Cysteine-rich peptides and the study of protein folding. Antioxidants & Redox Signaling, 10(1), 1-4.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Jocelyn, P. C. (1972). Biochemistry of the SH Group. Academic Press.
- Creighton, T. E. (1988). Disulphide bonds and protein stability. BioEssays, 8(2), 57-63.
Sources
- 1. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jircas.go.jp [jircas.go.jp]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Disulfide, bis(2,4-dinitrophenyl) | C12H6N4O8S2 | CID 75196 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Alchemist's Reagent: A Guide to Bis(2,4-dinitrophenyl) disulfide in Modern Organic Synthesis
In the intricate world of organic synthesis, where precision and control are paramount, the choice of reagents can dictate the success or failure of a synthetic campaign. Among the vast arsenal available to the modern chemist, bis(2,4-dinitrophenyl) disulfide (DNPS) emerges as a uniquely versatile and powerful tool. This guide provides an in-depth exploration of DNPS, moving beyond simple procedural lists to elucidate the underlying principles and practical nuances of its application. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the full potential of this remarkable reagent.
Introduction: The Chemistry of an Activated Disulfide
This compound is a yellow crystalline solid characterized by a disulfide bond flanked by two highly electron-deficient aromatic rings.[1] The potent electron-withdrawing nature of the two nitro groups on each phenyl ring dramatically influences the reactivity of the central S-S bond. This electronic activation renders the disulfide bond highly susceptible to nucleophilic attack, particularly by soft nucleophiles like thiolates. This inherent reactivity is the cornerstone of its utility in organic synthesis.
The primary reaction mechanism involves a thiol-disulfide exchange. A nucleophilic thiolate anion (RS⁻) readily attacks one of the electrophilic sulfur atoms of DNPS, leading to the cleavage of the S-S bond. This reaction forms an unsymmetrical disulfide and releases a molecule of 2,4-dinitrothiophenolate, a bright yellow anion that can often be monitored spectrophotometrically. This predictable reactivity allows for a range of strategic applications, from the synthesis of complex disulfide-containing molecules to the protection and quantification of thiols.
Core Application: Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides (RSSR') is a significant challenge in organic chemistry, often plagued by the formation of a statistical mixture of symmetrical and unsymmetrical products. DNPS provides an elegant solution to this problem by offering a controlled, stepwise approach.
Mechanistic Rationale
The strategy hinges on the sequential introduction of two different thiols. The first thiol (R¹SH) reacts with DNPS to form an activated, unsymmetrical disulfide intermediate (R¹-S-S-DNP). The 2,4-dinitrophenylsulfenyl group acts as an excellent leaving group in a subsequent thiol-disulfide exchange reaction with a second, different thiol (R²SH). This second exchange liberates the desired unsymmetrical disulfide (R¹-S-S-R²) and another equivalent of 2,4-dinitrothiophenolate. The strong thermodynamic driving force, provided by the formation of the stable 2,4-dinitrothiophenolate anion, ensures high efficiency and selectivity.
Diagram: Synthesis of Unsymmetrical Disulfides
Caption: Stepwise synthesis of unsymmetrical disulfides using DNPS.
Experimental Protocol: Synthesis of an Alkyl Aryl Disulfide
This protocol details the synthesis of an exemplary unsymmetrical disulfide, S-phenyl S'-dodecyl disulfide, showcasing the practical application of DNPS.
Materials:
-
This compound (DNPS)
-
Thiophenol
-
1-Dodecanethiol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Intermediate:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane dropwise at 0 °C. The triethylamine acts as a base to generate the more nucleophilic thiophenolate anion.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the appearance of the yellow color of the 2,4-dinitrothiophenolate byproduct.
-
-
Formation of the Unsymmetrical Disulfide:
-
To the reaction mixture containing the in-situ generated S-(2,4-dinitrophenyl) S-phenyl disulfide, add a solution of 1-dodecanethiol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Stir the reaction at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine, followed by a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure S-phenyl S'-dodecyl disulfide.
-
Application as a Thiol Protecting Group
The 2,4-dinitrophenylsulfenyl (S-Dnp) group is a valuable addition to the repertoire of thiol-protecting groups, particularly in scenarios requiring mild cleavage conditions. Its introduction is straightforward, and its removal is achieved under conditions orthogonal to many other protecting groups.
Rationale for Protection and Deprotection
The protection step proceeds via the same thiol-disulfide exchange mechanism described previously. A thiol reacts with DNPS to form the S-Dnp protected thiol, which is stable to acidic conditions and many other reagents.
The key advantage lies in the deprotection step. The S-Dnp group is readily cleaved by treatment with an excess of a simple thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), in the presence of a base.[2] This thiolytic cleavage is driven by the formation of the highly stable 2,4-dinitrothiophenolate anion and a new disulfide (between the S-Dnp group and the deprotecting thiol), regenerating the desired free thiol.
Diagram: Protection and Deprotection of Thiols
Caption: The S-Dnp group for thiol protection and its cleavage via thiolysis.
Experimental Protocols
Protocol 3.2.1: Protection of a Thiol
-
Dissolve the thiol-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add this compound (1.05 eq) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the reaction.
-
Stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the S-Dnp protected product by column chromatography.
Protocol 3.2.2: Deprotection of an S-Dnp Protected Thiol
-
Dissolve the S-Dnp protected substrate (1.0 eq) in a solvent mixture such as dichloromethane/methanol.
-
Add an excess of dithiothreitol (DTT) (5-10 eq).
-
Add a base, such as triethylamine (2-3 eq), to the mixture.
-
Stir at room temperature for 1-3 hours. The reaction can be visually monitored by the intensification of the yellow color.
-
Once the reaction is complete (as determined by TLC), quench with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the deprotected thiol by column chromatography.
Application in Thiol Quantification: A Spectrophotometric Assay
The release of the intensely colored 2,4-dinitrothiophenolate anion upon reaction with a thiol forms the basis of a simple and effective spectrophotometric assay for thiol quantification. This method serves as a valuable alternative to the more commonly known Ellman's assay, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Principle of the Assay
The stoichiometry of the reaction is 1:1 between the thiol and the DNPS, producing one equivalent of the 2,4-dinitrothiophenolate anion. By measuring the absorbance of this anion at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law, the initial concentration of the thiol can be determined.
Beer-Lambert Law: A = εbc
Where:
-
A = Absorbance (unitless)
-
ε = Molar extinction coefficient of the 2,4-dinitrothiophenolate anion (M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of the thiol (M)
Experimental Protocol: Quantification of a Thiol Solution
Materials:
-
This compound (DNPS) stock solution in a suitable organic solvent (e.g., acetonitrile).
-
Buffer solution (e.g., phosphate buffer, pH 7.5).
-
Thiol-containing sample.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a reaction mixture: In a cuvette, combine the buffer solution and the thiol-containing sample.
-
Initiate the reaction: Add a small, known volume of the DNPS stock solution to the cuvette to start the reaction. The final concentration of DNPS should be in excess of the expected thiol concentration.
-
Incubate: Allow the reaction to proceed at room temperature for a set period (e.g., 15-30 minutes) to ensure complete reaction.
-
Measure Absorbance: Measure the absorbance of the solution at the λmax of the 2,4-dinitrothiophenolate anion.
-
Calculate Thiol Concentration: Use the Beer-Lambert law to calculate the concentration of the thiol in the original sample.
Quantitative Data for the Assay:
| Parameter | Value |
| λmax of 2,4-dinitrothiophenolate | ~410 nm |
| Molar Extinction Coefficient (ε) | ~13,600 M⁻¹cm⁻¹ |
Note: The exact λmax and ε can be slightly solvent-dependent and should be determined under the specific assay conditions for highest accuracy.
Synthesis of the Reagent: A High-Yield, One-Pot Procedure
For laboratories that wish to prepare DNPS in-house, a highly efficient one-pot synthesis from readily available starting materials has been reported.[1]
Reaction Scheme
1-Chloro-2,4-dinitrobenzene reacts with thiourea in DMSO to form this compound in high yield.
Experimental Protocol
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Thiourea
-
Dimethyl sulfoxide (DMSO)
-
Water, Ethanol, Ether for washing
-
Acetic acid for recrystallization
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in DMSO.
-
In a separate flask, dissolve thiourea (1.0 eq) in DMSO.
-
Combine the two solutions and stir at room temperature for approximately 2 hours.
-
Allow the mixture to stand. A yellow crystalline solid will precipitate.
-
Filter the solid and wash thoroughly with water, then ethanol, and finally ether to remove any unreacted starting materials.
-
The resulting this compound is of high purity (yields of ~95% have been reported).[1] For analytical purposes, the product can be further purified by recrystallization from acetic acid.[1]
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood. It is a potential skin sensitizer, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. As with many dinitroaromatic compounds, it should be considered a reactive chemical hazard and stored away from heat and incompatible materials.
Conclusion
This compound is more than just a simple disulfide; it is a highly activated and versatile reagent that offers elegant solutions to common challenges in organic synthesis. Its ability to facilitate the controlled formation of unsymmetrical disulfides, serve as a cleavable thiol-protecting group, and enable the straightforward quantification of thiols makes it an invaluable asset in the laboratory. By understanding the fundamental principles of its reactivity and mastering the practical protocols for its use, researchers can unlock new possibilities in the design and execution of complex synthetic strategies.
References
- Drewes, G., & Faulstich, H. (1990). 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 188(1), 109-113.
- Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116-121.
- Buvaneswari, G., et al. (2012). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2408.
- Barton, D. H. R., et al. (1985). A new method for the synthesis of unsymmetrical disulfides from thiols. Tetrahedron Letters, 26(48), 5939-5942.
- Fukuyama, T., et al. (2002). Stereocontrolled total synthesis of (+)-vinblastine. Journal of the American Chemical Society, 124(24), 6974-6975. (Note: This reference exemplifies the use of related dinitrobenzene-based protecting groups in complex synthesis).
Sources
Application Note: Quantitative Determination of Glutathione using Bis(2,4-dinitrophenyl) disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Glutathione Measurement
Glutathione (GSH), a tripeptide comprising glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and redox signaling.[1][2] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular health and oxidative stress.[1] Consequently, the accurate quantification of glutathione is essential in toxicology, drug development, and the study of various pathological states.
This application note provides a detailed guide to the use of bis(2,4-dinitrophenyl) disulfide (DNPDS) for the quantification of glutathione. While the 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is widely known, DNPDS offers a robust alternative for measuring thiol content. This document outlines the underlying reaction mechanism, provides detailed protocols for endpoint and kinetic assays, and discusses critical parameters for ensuring data integrity.
Reaction Mechanism and Principles
The assay is based on a thiol-disulfide exchange reaction. This compound reacts with a thiol-containing compound, such as glutathione. In this reaction, the disulfide bond of DNPDS is cleaved by the thiol group of GSH. This reaction produces a mixed disulfide and releases one molecule of 2,4-dinitrothiophenol (DNPT). The DNPT, in its thiolate anion form under assay conditions, is a chromophore with strong absorbance, providing a means for spectrophotometric quantification.
The stoichiometry of the primary reaction is a 1:1 exchange. However, in the context of a complete reaction for quantification where GSH is in excess, two molecules of GSH will react with one molecule of DNPDS to produce two molecules of the chromogenic 2,4-dinitrothiophenol and one molecule of oxidized glutathione (GSSG).
Causality Insight: The choice of a slightly alkaline buffer (pH ~7.5-8.5) is critical. The thiol group (-SH) of glutathione has a pKa around 9.2. At physiological or slightly alkaline pH, a significant fraction of GSH exists as the thiolate anion (-S⁻), which is the nucleophilic species that attacks the disulfide bond of DNPDS. This deprotonation accelerates the reaction rate, ensuring a rapid and complete reaction for accurate endpoint measurements.
Caption: DNPDS reacts with two molecules of GSH, yielding GSSG and a quantifiable yellow product.
Assay Design and Validation Considerations
A trustworthy protocol is a self-validating one. The following points are crucial for the robust design of a DNPDS-based glutathione assay.
-
Wavelength Selection: The product, 2,4-dinitrothiophenol, exhibits a characteristic absorbance maximum. While the exact peak can vary slightly based on the buffer system, it is typically measured around 405-412 nm .[3] It is imperative for each laboratory to determine the optimal wavelength by performing a spectral scan of the reaction product in their specific assay buffer.
-
Standard Curve: Absolute quantification relies on a standard curve generated with known concentrations of purified GSH. This is non-negotiable for accuracy. The curve validates the linear range of the assay under your specific experimental conditions (instrument, reagents, temperature).
-
Reagent Stability and Storage: DNPDS should be stored in a cool, dry, and dark place.[4] Stock solutions are typically prepared in a water-miscible organic solvent like DMSO or ethanol and should be stored at -20°C. Repeated freeze-thaw cycles should be avoided to maintain reagent integrity.[5]
-
Interferences: The primary interference comes from other non-glutathione thiols present in biological samples (e.g., cysteine, homocysteine). If the goal is to measure total thiols, this is not an issue. However, to specifically measure glutathione, chromatographic separation (HPLC) prior to the colorimetric reaction is the gold standard.[1] For high-throughput screening, the contribution of other thiols is often considered negligible if GSH is the most abundant thiol, but this assumption must be validated for each sample type.
Detailed Protocol: Quantitative Endpoint Assay for Total Glutathione
This protocol details the steps for measuring total glutathione in a 96-well plate format.
4.1. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate buffer with 1 mM EDTA, pH 7.5. Prepare and store at 4°C. Expertise Note: EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols, thereby preventing loss of GSH during sample handling.
-
GSH Standard Stock (10 mM): Dissolve 3.07 mg of glutathione in 1 mL of Assay Buffer. Prepare fresh or aliquot and store at -80°C for up to one month.
-
DNPDS Stock (25 mM): Dissolve 10 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.
-
Sample Preparation:
-
Tissues: Homogenize in 5-10 volumes of cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]
-
Cells: Wash 1-2 million cells with cold PBS, centrifuge, and lyse the pellet in 200 µL of cold Assay Buffer via sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.[6]
-
Deproteination (Critical Step): Add an equal volume of 5% (w/v) Sulfosalicylic Acid (SSA) to the supernatant. Incubate on ice for 10 minutes, then centrifuge at 8,000-10,000 x g for 10 minutes. The resulting supernatant is the deproteinized sample ready for assay.[7] Trustworthiness Note: This step removes proteins which contain thiol groups (cysteine residues) and can interfere with the assay. It also stabilizes GSH.
-
4.2. Assay Procedure
-
Prepare GSH Standards: Create a dilution series of the GSH stock solution in Assay Buffer to generate standards ranging from 0 to 100 µM. A typical standard curve might include 0, 10, 20, 40, 60, 80, and 100 µM.
-
Plate Layout: Add 50 µL of each standard, sample, and a buffer blank to separate wells of a clear, flat-bottom 96-well plate.
-
Prepare Working DNPDS Solution: Dilute the 25 mM DNPDS stock solution 1:100 in Assay Buffer to a final concentration of 250 µM. Prepare this solution just before use.
-
Initiate Reaction: Add 150 µL of the working DNPDS solution to all wells. Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Read the absorbance at the predetermined optimal wavelength (e.g., 412 nm) using a microplate reader.
4.3. Data Analysis
-
Subtract the absorbance of the blank (0 µM GSH) from all standard and sample readings.
-
Plot the corrected absorbance values for the GSH standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid assay).
-
Calculate the GSH concentration in your samples using the equation, correcting for the dilution factor introduced during sample preparation.
Application in Kinetic Assays: Measuring Glutathione Reductase Activity
DNPDS is also a valuable tool in coupled enzymatic assays, such as measuring the activity of Glutathione Reductase (GR). GR catalyzes the reduction of GSSG to GSH, using NADPH as a cofactor.[2][3]
Principle: In this setup, a limiting amount of GSSG is provided along with NADPH and GR. The GR continuously recycles GSSG to GSH. This newly formed GSH then reacts with DNPDS in the reaction mixture, producing the colored 2,4-dinitrothiophenol. The rate of color formation is directly proportional to the GR activity.
Caption: Workflow for a Glutathione Reductase kinetic assay using DNPDS.
Protocol Brief:
-
Prepare a master mix containing Assay Buffer, NADPH, GSSG, and DNPDS.
-
Add sample (e.g., cell lysate containing GR) or purified GR enzyme to the wells.
-
Initiate the reaction by adding the master mix.
-
Immediately place the plate in a kinetic plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The activity (rate of absorbance change, mOD/min) is proportional to the GR concentration.
Quantitative Data Summary & Troubleshooting
| Parameter | Recommended Value | Rationale |
| Wavelength (λmax) | ~405-412 nm | Peak absorbance of the 2,4-dinitrothiophenol anion product.[3] |
| Assay pH | 7.5 - 8.5 | Promotes thiolate anion formation for a rapid reaction. |
| GSH Standard Curve | 0 - 100 µM | Typical linear range for microplate assays. |
| Final DNPDS Conc. | 150-250 µM | Should be in excess relative to the highest expected GSH concentration. |
| Incubation Time | 10-15 min | Allows the endpoint reaction to proceed to completion. |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Blank Reading | DNPDS degradation; Contaminated buffer. | Prepare fresh DNPDS working solution; Use high-purity water and reagents. |
| Low Sensitivity | Incorrect wavelength; Insufficient incubation; Inactive DNPDS. | Perform a spectral scan to find λmax; Optimize incubation time; Use fresh DNPDS stock. |
| Poor Linearity (R² <0.99) | Pipetting errors; Incorrect standard dilutions; GSH standard degradation. | Calibrate pipettes; Prepare fresh standards carefully; Use fresh or properly stored GSH stock. |
References
-
Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols, 1(6), 3159–3165. [Link]
-
Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. ResearchGate. [Link]
- Kamiya Biomedical Company. (n.d.). Glutathione Reductase Assay. Kamiya Biomedical Company. Retrieved from a general product page describing such assays.
-
Akerboom, T. P., Bilzer, M., & Sies, H. (1996). The role of thiols in ATP-dependent transport of S-(2,4-dinitrophenyl)glutathione by rat liver plasma membrane vesicles. The Journal of biological chemistry, 271(8), 4461–4466. [Link]
-
Liu, Y., Li, B., Wang, Z., & Chen, Y. (2005). Association Mechanism of S-Dinitrophenyl Glutathione with Two Glutathione Peroxidase Mimics: 2, 2′-Ditelluro- and 2, 2′-Diseleno-bridged β-cyclodextrins. Molecules (Basel, Switzerland), 10(10), 1275–1285. [Link]
- SmartBuy. (2026). How to Choose the Best DNP DS RX1HS: A Complete Buyer's Guide. SmartBuy. General chemical handling and storage principles are referenced.
- Abcam. (n.d.). Glutathione Assay Kit (Colorimetric). ResearchGate. Retrieved from a protocol describing sulfosalicylic acid use.
-
Lee, Y. J., Lee, J., Kim, D. S., & Kim, J. H. (2018). Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage. Polymers, 10(1), 58. [Link]
- ResearchGate. (n.d.). Absorption spectra of 2,4-DNP. ResearchGate. Retrieved from a figure showing pH-dependent absorbance shifts.
-
Griffith, O. W. (1980). Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine. Analytical biochemistry, 106(1), 207–212. [Link]
-
Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Pharmacology, 5, 125. [Link]
- G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences.
-
Weigel, C., & Huhn, C. (2021). DNA Stability in Biodosimetry, Pharmacy and DNA Based Data‐Storage. ChemistryOpen, 10(1), 10–18. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. [Link]
-
Bilzer, M., Krauth-Siegel, R. L., Schirmer, R. H., Akerboom, T. P., & Sies, H. (1984). Interaction of a glutathione S-conjugate with glutathione reductase. Kinetic and X-ray crystallographic studies. European journal of biochemistry, 138(2), 373–378. [Link]
-
Lee, Y. J., Lee, J., Kim, D. S., & Kim, J. H. (2018). Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage. MDPI. [Link]
-
Horikawa, M., Kato, Y., & Sugiyama, Y. (2005). Modulation of intestinal transport of 2,4-dinitrophenyl-S-glutathione, a multidrug resistance-associated protein 2 substrate, by bilirubin treatment in rats. The Journal of pharmacy and pharmacology, 57(6), 727–733. [Link]
- ResearchGate. (n.d.). Absorption spectra of 2,4-DNP (Conc. 2 × 10 −4 M) at (a) pH ∼ 3 and (b)...
- Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Wikipedia.
-
Semantic Scholar. (n.d.). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Semantic Scholar. [Link]
- Sigma-Aldrich. (n.d.). Glutathione GSH/GSSG Assay Kit. Sigma-Aldrich.
- Benel. (2023, November 9). DNP DS-RX1HS Photo Printer | Review & Paper Loading (tutorial). YouTube.
-
Monostori, P., Wittmann, G., Karg, E., & Túri, S. (2009). Determination of glutathione and glutathione disulfide in biological samples: an in-depth review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(28), 3331–3346. [Link]
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Chakravarthi, S., Jessop, C. E., & Bulleid, N. J. (2006). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports, 7(3), 271–275. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrothiophene. PubChem Compound Database. [Link]
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Application Notes and Protocols for "Bis(2,4-dinitrophenyl) disulfide" Labeling of Thiol-Containing Peptides
Introduction: A Modern Tool for Thiol Modification
In the landscape of peptide and protein chemistry, the selective modification of cysteine residues remains a cornerstone for a myriad of applications, from structural biology to drug development. The unique nucleophilicity of the thiol side chain of cysteine allows for highly specific covalent modification, enabling the introduction of probes, crosslinkers, and other functionalities. While a variety of reagents have been developed for this purpose, bis(2,4-dinitrophenyl) disulfide emerges as a potent and versatile tool for the labeling of thiol-containing peptides.
This guide provides a comprehensive overview of the principles and practices of using this compound for the selective modification of cysteine residues in peptides. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the analytical techniques for the characterization of the resulting dinitrophenyl-labeled peptides.
The Chemistry of Thiol-Disulfide Exchange
The labeling of a thiol-containing peptide with this compound proceeds via a thiol-disulfide exchange reaction. This reaction is a bimolecular nucleophilic substitution (SN2) where the thiolate anion of the cysteine residue in the peptide acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in the labeling reagent. This results in the formation of a new, mixed disulfide bond between the peptide and a 2,4-dinitrophenylthio group, and the release of a 2,4-dinitrothiophenolate anion.
The 2,4-dinitrothiophenolate anion is a chromogenic species with a distinct yellow color, allowing for the real-time spectrophotometric monitoring of the reaction progress.[1] This feature provides a significant advantage, as it allows for the precise control of the labeling reaction and the determination of its endpoint.
The reaction is highly specific for thiol groups under appropriate pH conditions, typically in the range of 7 to 8.5. At this pH, a sufficient concentration of the reactive thiolate anion is present to initiate the nucleophilic attack.
Advantages of this compound
The use of this compound offers several advantages for the labeling of thiol-containing peptides:
-
Specificity: The thiol-disulfide exchange reaction is highly specific for cysteine residues, minimizing off-target modifications of other amino acid side chains.
-
Real-time Monitoring: The release of the chromogenic 2,4-dinitrothiophenolate allows for the straightforward spectrophotometric monitoring of the reaction kinetics and endpoint.[1]
-
Reversibility: The resulting disulfide bond can be cleaved under reducing conditions, for example, with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label if required.
-
Hydrophobicity Modulation: The introduction of the dinitrophenyl group significantly increases the hydrophobicity of the peptide, which can be advantageous for separation and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
UV-Vis Signature: The dinitrophenyl group possesses a strong UV-Vis absorbance, facilitating the detection and quantification of the labeled peptide.
Experimental Protocols
Synthesis of this compound
A high-yield, one-pot synthesis of this compound has been reported.[3] The following is a summary of the procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene (0.01 mol) in 20 mL of dimethyl sulfoxide (DMSO).
-
Dissolve thiourea (0.01 mol) in 20 mL of DMSO.
-
Mix the two solutions and stir for approximately 2 hours at room temperature (303 K).
-
Allow the mixture to stand, during which a crystalline yellow solid of this compound will separate out.
-
Filter the yellow crystals and wash them repeatedly with water, alcohol, and ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from acetic acid.
This method has been reported to yield the pure compound in over 90% yield.[3]
Protocol for Labeling a Thiol-Containing Peptide
This protocol provides a general guideline for the labeling of a thiol-containing peptide with this compound. Optimization of the reaction conditions, such as the molar ratio of reactants and reaction time, may be necessary for specific peptides.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5
-
Quenching Solution: 1 M 2-mercaptoethanol or DTT
-
Spectrophotometer
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored under reducing conditions, the reducing agent must be removed prior to labeling, for example, by dialysis or using a desalting column.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or acetonitrile. A typical concentration is 10-20 mM.
-
Labeling Reaction: a. To the peptide solution, add a 5- to 10-fold molar excess of the this compound stock solution. b. Incubate the reaction mixture at room temperature, protected from light. c. Monitor the progress of the reaction by measuring the absorbance of the solution at 412 nm, which corresponds to the formation of the 2,4-dinitrothiophenolate anion. The reaction is complete when the absorbance at 412 nm plateaus.
-
Quenching the Reaction: Once the reaction is complete, quench any unreacted this compound by adding an excess of a small molecule thiol, such as 2-mercaptoethanol or DTT, from the Quenching Solution.
-
Purification of the Labeled Peptide: The dinitrophenyl-labeled peptide can be purified from the reaction mixture using RP-HPLC. The increased hydrophobicity of the labeled peptide will result in a longer retention time compared to the unlabeled peptide.
Analytical Characterization of the Labeled Peptide
Spectrophotometry
The successful labeling of the peptide can be confirmed by UV-Vis spectrophotometry. The dinitrophenyl group has a characteristic absorbance maximum around 340-360 nm.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the analysis and purification of the labeled peptide. The introduction of the hydrophobic dinitrophenyl group will lead to a significant increase in the retention time of the labeled peptide on a C18 column compared to the unlabeled peptide. A typical mobile phase system for peptide analysis is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
| Parameter | Typical Condition |
| Column | C18, 3.5-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 30-60 minutes |
| Flow Rate | 1 mL/min for a 4.6 mm ID column |
| Detection | UV absorbance at 214 nm, 280 nm, and ~350 nm |
Mass Spectrometry
Mass spectrometry is an essential tool for the unambiguous confirmation of the covalent modification. The labeling of a cysteine residue with a 2,4-dinitrophenylthio group results in a specific mass increase.
-
Molecular Formula of 2,4-dinitrophenylthio group: C₆H₃N₂O₄S
-
Monoisotopic Mass of 2,4-dinitrophenylthio group: 199.9813 Da
Therefore, the mass of the labeled peptide will be the mass of the unlabeled peptide plus 199.9813 Da for each labeled cysteine residue.
Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification. Fragmentation of the peptide backbone will reveal the location of the cysteine residue carrying the dinitrophenylthio group.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the labeling and analysis of a thiol-containing peptide with this compound.
Caption: Workflow for labeling and analysis.
Mechanism of Thiol-Disulfide Exchange
The following diagram illustrates the chemical mechanism of the thiol-disulfide exchange reaction between a peptide thiol and this compound.
Caption: Thiol-disulfide exchange mechanism.
Conclusion and Future Perspectives
This compound is a valuable reagent for the selective labeling of thiol-containing peptides. Its key advantages, including high specificity, the ability for real-time reaction monitoring, and the introduction of a useful chromophoric and hydrophobic tag, make it a powerful tool for researchers in peptide chemistry, proteomics, and drug development. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful application of this versatile labeling strategy. Future developments may focus on the synthesis of novel symmetric and asymmetric dinitrophenyl disulfides with tailored properties, such as enhanced water solubility or the incorporation of additional functionalities for multimodal detection and analysis.
References
-
Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251–256. [Link]
-
Buvaneswari, G., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1088. [Link]
- Jocelyn, P. C. (1987). Spectrophotometric assay of thiols. Methods in Enzymology, 143, 44–67.
-
Buvaneswari, G., & Muthukumaran, J. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088. [Link]
-
Drewes, G., & Faulstich, H. (1990). 2,4-Dinitrophenyl [1-14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 188(1), 109–113. [Link]
Sources
- 1. 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Bis(2,4-dinitrophenyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Bis(2,4-dinitrophenyl) Disulfide
Welcome to the technical support center for Bis(2,4-dinitrophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you optimize your reaction conditions, particularly focusing on the critical parameters of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming this compound?
The formation of this compound from its corresponding thiol, 2,4-dinitrothiophenol, is a redox reaction. Specifically, it is an oxidative coupling of two thiol groups to form a disulfide bond.[1][2] This process can be generalized as a thiol-disulfide exchange reaction.[1][3]
Q2: Why are pH and temperature critical parameters in this reaction?
The reaction mechanism hinges on the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom. The concentration of the highly reactive thiolate anion is directly dependent on the pH of the reaction medium; higher pH deprotonates the thiol group (RSH) to a greater extent. Temperature influences the reaction rate by providing the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to side reactions and degradation.
Q3: What is the role of the dinitrophenyl group in this reaction?
The two nitro groups on the phenyl ring are strongly electron-withdrawing. This has a significant effect on the thiol's acidity. The electron-withdrawing nature of the dinitrophenyl group lowers the pKa of the thiol group compared to an unsubstituted thiophenol.[4][5] This means that the 2,4-dinitrothiophenol will be more readily deprotonated at a lower pH, which can influence the optimal pH range for the reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or no yield of this compound.
-
Potential Cause (pH): The reaction medium may be too acidic. In acidic conditions, the concentration of the nucleophilic thiolate anion is too low for the reaction to proceed at a reasonable rate. The thiol exists predominantly in its protonated form (RSH), which is a poor nucleophile.[3]
-
Solution (pH): Increase the pH of the reaction medium. A basic pH is generally favorable for disulfide bond formation.[6] For thiols with electron-withdrawing groups, a physiological pH of around 7.4 can be effective, though a slightly more basic environment (pH 8-9) might be optimal.[4][5] It is advisable to perform small-scale trial reactions at varying pH values to determine the optimum for your specific conditions.
-
Potential Cause (Temp): The reaction temperature may be too low, resulting in a very slow reaction rate.
-
Solution (Temp): Increase the reaction temperature. Many organic reactions, including disulfide formation, benefit from heating.[7][8] A moderate increase in temperature can significantly enhance the reaction rate. However, be cautious of excessive heat, which can lead to degradation (see Problem 2). Monitoring the reaction progress by techniques like TLC or LC-MS at different temperatures is recommended.
Problem 2: Presence of significant impurities or product degradation.
-
Potential Cause (pH): Highly alkaline conditions (pH > 10) can promote side reactions, such as disulfide scrambling if other thiols are present, or potential degradation of the dinitrophenyl moiety.
-
Solution (pH): Avoid excessively high pH. While a basic medium is necessary, it's a matter of finding the optimal range. If you observe significant impurity formation at a high pH, try reducing it incrementally. The goal is to have a sufficient concentration of thiolate for the reaction to proceed without inducing unwanted side reactions.
-
Potential Cause (Temp): Excessively high temperatures can cause thermal decomposition of the starting material or the product. Aromatic nitro compounds can be susceptible to thermal degradation.
-
Solution (Temp): If you suspect thermal degradation, reduce the reaction temperature. It's a balance between reaction rate and stability. If a lower temperature results in a very slow reaction, consider extending the reaction time instead of increasing the temperature further.
Problem 3: Reaction fails to go to completion.
-
Potential Cause (Oxidant): The formation of a disulfide from a thiol is an oxidation reaction. While atmospheric oxygen can sometimes be sufficient, it is often slow and inefficient.
-
Solution (Oxidant): Ensure an appropriate oxidizing agent is present if you are starting from the thiol. Common oxidants for thiol-to-disulfide conversion include hydrogen peroxide, iodine, or even dimethyl sulfoxide (DMSO) under certain conditions.[9] The choice of oxidant should be compatible with your starting material and reaction conditions.
-
Potential Cause (Equilibrium): Thiol-disulfide exchange reactions can be reversible.[3]
-
Solution (Equilibrium): If the reaction is stalling due to equilibrium, consider strategies to shift the equilibrium towards the product side. This could involve removing a byproduct or using a stoichiometric amount of an oxidant that is consumed irreversibly in the reaction.
Experimental Workflow for Optimization
This section provides a general workflow for optimizing the pH and temperature for your this compound synthesis.
Caption: Workflow for optimizing pH and temperature.
Data Summary: Influence of pH and Temperature
| Parameter | Condition | Expected Outcome | Rationale |
| pH | Acidic (pH < 7) | Very slow to no reaction | Low concentration of the reactive thiolate anion.[10] |
| Neutral to Mildly Basic (pH 7-9) | Favorable reaction rate | Sufficient deprotonation of the thiol to form the thiolate nucleophile.[4][5] | |
| Strongly Basic (pH > 10) | Potential for side reactions and degradation | Increased likelihood of unwanted side reactions. | |
| Temperature | Low (e.g., Room Temp) | Slow reaction rate | Insufficient thermal energy to overcome the activation energy barrier. |
| Moderate (e.g., 50-80 °C) | Increased reaction rate | Provides the necessary activation energy for the reaction to proceed efficiently.[11] | |
| High (e.g., >100 °C) | Risk of thermal degradation | Potential for decomposition of the aromatic nitro compound. |
Mechanistic Overview
The formation of the disulfide bond is a nuanced process influenced by the reaction environment. The following diagram illustrates the key relationship between pH, the thiol-thiolate equilibrium, and the subsequent nucleophilic attack leading to the disulfide product.
Caption: pH-dependent formation of this compound.
By carefully controlling the pH and temperature of your reaction, you can significantly improve the yield and purity of your this compound product. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
-
Grys, D. E. (2017). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 27(14), 1085-1098. [Link]
-
LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Zhang, W., & Liu, C. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(12), 4831-4850. [Link]
-
LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 30. [Link]
-
Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46-52. [Link]
-
Buvaneswari, S., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1208. [Link]
-
Varghese, O. P., et al. (2018). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy to Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 19(11), 4347-4357. [Link]
-
ResearchGate. (2018). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)? [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. [Link]
-
Ferrer-Miralles, N., & Villaverde, A. (2013). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. Protein & Peptide Letters, 20(7), 775-783. [Link]
-
Varghese, O. P., et al. (2018). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. ResearchGate. [Link]
-
Quora. (2014). What temperature is sufficiently high enough to break the cysteine disulfide bonds in proteins? [Link]
-
QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context? Biotechnology | QuickTakes. [Link]
-
Hattori, M., et al. (2013). The role of intra-domain disulfide bonds in heat-induced irreversible denaturation of camelid single domain VHH antibodies. The Journal of Biological Chemistry, 288(10), 6934-6943. [Link]
-
Reddit. (2017). Tips for working with disulfides? r/chemistry. [Link]
-
Andreu, D., & Albericio, F. (1997). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 73, 91-169. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2'-dinitrodiphenyl disulfide. PrepChem.com. [Link]
-
Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed? [Link]
-
Arntfield, S. D., & Murray, E. D. (1981). The influence of processing parameters on food protein functionality. I. The effects of heat and pH on the solubility of fababean protein. Canadian Institute of Food Science and Technology Journal, 14(4), 289-295. [Link]
-
ResearchGate. (2016). How to prevent disulfide bond scrambling? [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
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"Bis(2,4-dinitrophenyl) disulfide" stability and degradation in solution
Welcome to the technical support center for Bis(2,4-dinitrophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and degradation of this reagent in solution. As Senior Application Scientists, we have compiled this resource based on a synthesis of published literature and fundamental chemical principles to ensure scientific integrity and practical utility.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My yellow solution of this compound is turning brown and/or a precipitate is forming.
-
Potential Cause: This is often indicative of degradation, particularly in the presence of nucleophiles or under basic conditions. The disulfide bond (S-S) is the most likely point of cleavage. The strong electron-withdrawing nature of the two nitro groups on the phenyl rings makes the sulfur atoms highly electrophilic and susceptible to nucleophilic attack.
-
Plausible Degradation Pathway:
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide ions (OH⁻) in a basic solution, amines, or even trace amounts of water or thiols in your solvent) can attack one of the sulfur atoms in the disulfide bond.
-
Cleavage: This attack leads to the cleavage of the S-S bond, forming 2,4-dinitrothiophenolate anion and a sulfenic acid derivative of the nucleophile. The 2,4-dinitrothiophenolate is a potential source of color change.
-
Secondary Reactions: The initial degradation products can be unstable and undergo further reactions, leading to a complex mixture of byproducts that may be brown and/or insoluble.
Diagram of Potential Degradation by Nucleophiles:
Caption: Logical workflow of degradation.
-
-
Solutions & Preventative Measures:
-
Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) to prepare your stock solutions. If possible, use freshly opened solvents or those stored under an inert atmosphere (e.g., argon or nitrogen).
-
pH Control: Avoid basic conditions. If your experimental buffer is basic, consider the stability of the disulfide. Disulfide bonds in other molecules have been shown to degrade as the pH increases from neutral to basic[1]. The degradation of disulfide bonds can involve a direct attack on the sulfur atom by hydroxyl anions[2].
-
Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment. Avoid long-term storage in solution, especially if the purity is critical.
-
Inert Atmosphere: If your experiment is sensitive to oxidation or hydrolysis, consider preparing and handling the solution under an inert atmosphere.
-
Issue 2: I am seeing inconsistent results in my assay that uses this compound.
-
Potential Cause 1: Solution Instability. As discussed in Issue 1, the compound may be degrading over the course of your experiment, leading to a decrease in its effective concentration.
-
Potential Cause 2: Photodegradation. Dinitrophenyl compounds can be sensitive to light. While specific data on this compound is limited, related compounds like 2,4-dinitrophenol have been shown to undergo photocatalytic degradation[3][4]. Exposure to ambient laboratory light over extended periods could contribute to degradation.
-
Potential Cause 3: Thermal Instability in Solution. While the solid form of related dinitrodiphenyl disulfides has been shown to be thermally stable at high temperatures, this may not hold true for solutions over long incubation times at elevated temperatures[1].
-
Potential Cause 4: Interference from Thiols. If your assay buffer contains thiol-based reducing agents (e.g., DTT, β-mercaptoethanol), they can react with the disulfide bond in a thiol-disulfide exchange reaction, consuming your reagent[5]. This is a common strategy to mitigate the impact of thiol-reactive compounds in assays[6].
-
Solutions & Preventative Measures:
-
Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil. Minimize the exposure of your experimental samples to direct light.
-
Temperature Control: Maintain consistent temperature control during your experiments. If you suspect thermal degradation, run a control sample at a lower temperature or for a shorter duration.
-
Buffer Compatibility: Check your buffer composition for nucleophiles or thiols. If they are present and necessary, you may need to perform control experiments to quantify the rate of reaction with your disulfide.
-
Run a Time-Course Experiment: To assess stability in your specific experimental conditions, prepare a solution of this compound in your assay buffer and measure its concentration or reactivity at different time points (e.g., 0, 1, 2, 4, 8 hours). This will help you determine the window of stability.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
Q2: How should I store solid this compound?
Commercial suppliers recommend storing the solid at room temperature, in a cool, dark place (<15°C). It is a light yellow to orange crystalline powder.
Q3: How long is a stock solution of this compound in DMSO stable?
There is no published data on the long-term stability of this compound in DMSO. Based on its chemical structure (susceptibility to nucleophiles), it is highly recommended to prepare stock solutions fresh and use them within a short period. For critical applications, it is best to prepare it on the day of use. If you must store a stock solution, store it in small aliquots at -20°C or -80°C, protected from light, and minimize freeze-thaw cycles. Before use, visually inspect the solution for any color change or precipitation.
Q4: Is this compound sensitive to pH?
Yes, it is very likely to be sensitive to pH, particularly basic conditions. The disulfide bond is susceptible to cleavage by hydroxide ions[2]. The electron-withdrawing dinitrophenyl groups increase the electrophilicity of the sulfur atoms, making them more prone to nucleophilic attack than disulfide bonds in many other molecules, such as those in proteins. Therefore, stability is expected to decrease significantly as the pH becomes neutral to basic[1].
Q5: What are the expected degradation products?
The primary degradation resulting from the cleavage of the S-S bond would likely yield 2,4-dinitrothiophenol or its corresponding thiophenolate anion. Secondary reactions could lead to the formation of more complex and varied products.
Q6: Can I monitor the degradation of this compound spectrophotometrically?
Yes. Dinitrophenyl compounds have strong UV-Vis absorbance. You could monitor the decrease in the absorbance of the parent compound or the appearance of a degradation product at a different wavelength. For example, a study on the hydrolysis of a related compound, bis(2,4-dinitrophenyl) carbonate, followed the formation of 2,4-dinitrophenol spectrophotometrically[5]. A similar approach could be developed for this compound by first establishing the UV-Vis spectra of the pure compound and its potential degradation products.
III. Summary of Properties
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [8] |
| Molecular Weight | 398.32 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Solid Storage | Room temperature, cool (<15°C), dark place | |
| Recommended Solvent | Anhydrous DMSO | [7] |
| Solution Storage | Prepare fresh; for short-term, store at -20°C or -80°C, protected from light | General Recommendation |
| Thermal Stability | Solid form is stable at high temperatures | [1] |
| pH Stability | Likely unstable in neutral to basic conditions | [1][2] |
| Light Sensitivity | Potentially sensitive to light | [3][4] |
IV. Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vial or clear vial to be wrapped in foil
-
Calibrated balance
-
Pipettes
-
-
Procedure:
-
Equilibrate the solid reagent to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a fume hood.
-
Transfer the solid to the amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved, resulting in a clear yellow solution.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon), seal tightly, and store at -20°C or -80°C.
-
References
-
Ahmadi Moghaddam M, Mesdaghinia A, Naddafi K, Nasseri S, Mahvi AH. Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. J Environ Health Sci Eng. 2015;13:6. [Link]
-
Shukla SS, Dorris KL, Chikkaveeraiah BV. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. J Hazard Mater. 2011;189(1-2):555-563. [Link]
-
Behrens R. Solid-Phase Thermal Decomposition of 2,4-Dinitroimidazole (2,4-DNI). ResearchGate. 2000. [Link]
-
Ribeiro FWC, Diogo HP, Minas da Piedade ME. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. J Phys Chem A. 2023;127(27):5771-5782. [Link]
-
Wikipedia. 2,4-Dinitrophenol. [Link]
-
Coope J, Bryce W. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. ResearchGate. 1950. [Link]
-
Buvaneswari G, Manonmani J, Raj K, Fun HK. 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallogr Sect E Struct Rep Online. 2013;69(Pt 8):o1269. [Link]
-
PubChem. Bis(4-nitrophenyl) disulfide. [Link]
-
PubChem. Disulfide, bis(2,4-dinitrophenyl). [Link]
-
Lam CT, Senoff CV. Cleavage of the Sulfur–Sulfur Bond in 2,4-Dinitrophenyl-4-substituted-phenyl Disulfides by trans-[IrCl(CO) (PPh3)2]. A Kinetic Study. Canadian Journal of Chemistry. 1973;51(21):3478-3483. [Link]
-
Dalton AB, Le SM, Karimova NV, Gerber RB, Nizkorodov SA. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environ Sci Atmos. 2023;3(2):257-267. [Link]
-
ResearchGate. The mechanisms of degradation of disulfide bonds in proteins upon incubation under neutral and basic conditions. [Link]
-
ResearchGate. Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. [Link]
-
Singh G, Garg M, Mangat SS, Singh J, Girdhar S, Promila, Singh J. Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry. 2014;3(3):1306-1310. [Link]
-
Shukla SS, Dorris KL, Chikkaveeraiah BV. Photocatalytic degradation of 2,4-dinitrophenol. J Hazard Mater. 2009;164(1):310-314. [Link]
-
Moraes E, Tellez C, Rezende M. An Undergraduate Project " For all Seasons " : The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. ResearchGate. 2010. [Link]
-
ResearchGate. Bis(2,4-Dinitrophenyl)amine. [Link]
-
Emokpae T, Uwakwe A. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. 2013. [Link]
-
The University of Queensland. Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace. 2013. [Link]
-
Devaraj NK, Weissleder R, Hilderbrand SA. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjug Chem. 2008;19(12):2297-2299. [Link]
-
Wizzbang Chemistry. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. 2021. [Link]
-
MDPI. 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical. [Link]
-
National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. Assay Guidance Manual. 2015. [Link]
-
Fan J, Wei PL, Yin WB. Formation of Bridged Disulfide in Epidithiodioxopiperazines. Chembiochem. 2024;25(6):e202300770. [Link]
-
Wikipedia. Bis(2,4-dinitrophenyl) oxalate. [Link]
-
Sci-Hub. Cleavage of the sulfur-sulfur bond in 2,4-dinitrophenyl 4-substituted phenyl disulfides by trans-[IrX(CO)(PPh3)2]. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,2-Bis(2,4-dinitrophenyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide, bis(2,4-dinitrophenyl) | C12H6N4O8S2 | CID 75196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Bis(2,4-dinitrophenyl) disulfide (Ellman's Reagent)
Introduction: Bis(2,4-dinitrophenyl) disulfide, known in laboratories as Ellman's reagent or DTNB, is a highly effective chemical for the quantification of free sulfhydryl (thiol) groups. The assay's utility stems from a straightforward reaction where the disulfide bond of DTNB is cleaved by a thiol, releasing a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][2][3] This TNB²⁻ product has a distinct yellow color, with a maximum absorbance at 412 nm, allowing for reliable spectrophotometric quantification.[2][3][4] While the reaction is highly specific to thiols under optimal conditions, users may encounter confounding results due to side reactions with non-thiol compounds or suboptimal assay conditions.
This guide provides a comprehensive troubleshooting framework for identifying and mitigating these side reactions, ensuring the accuracy and reliability of your experimental data.
Diagram: The Ellman's Reaction
Caption: A decision-making workflow for diagnosing the cause of high background signal in an Ellman's assay.
References
-
Title: Quantification of Thiols and Disulfides - PMC Source: PubMed Central URL: [Link]
-
Title: Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ellman's reagent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Why is my ellman's reagent not reacting? Source: ResearchGate URL: [Link]
-
Title: Ellman's assay for in-solution quantification of sulfhydryl groups Source: BMG Labtech URL: [Link]
Sources
improving the solubility of "Bis(2,4-dinitrophenyl) disulfide" for assays
Welcome to the technical support center for Bis(2,4-dinitrophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the use of this compound in assays, with a particular focus on improving its solubility and application in non-aqueous conditions.
Introduction: Understanding the Challenge
This compound is a chemical reagent that can be employed in various biochemical assays, particularly for the quantification of thiols. Its utility is sometimes hampered by its limited solubility in aqueous solutions, a common hurdle for many organic compounds in biological assays. This guide provides practical solutions and in-depth explanations to overcome these challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a symmetrical disulfide compound. While less common than 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), it can be used in a modified Ellman's assay for the quantification of sulfhydryl (thiol) groups, especially in non-aqueous solvent systems where DTNB may not be suitable.[1]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
This compound is a hydrophobic molecule and, as such, has very low solubility in water and aqueous buffers. It is also poorly soluble in common alcohols and ether. This is a common characteristic of many organic reagents and necessitates the use of organic solvents for preparing stock solutions.
Q3: What are the recommended solvents for dissolving this compound?
For preparing a stock solution, polar aprotic solvents are highly recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving this compound.[1] Acetic acid has also been used for recrystallization, indicating some degree of solubility.
Q4: How should I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent like DMF or DMSO. This stock solution can then be diluted into the assay medium. Due to the potential for precipitation, it is crucial to determine the maximum tolerable concentration of the organic solvent in your specific assay system.
Q5: Can I use this compound in a standard aqueous Ellman's assay?
Direct substitution for DTNB in a standard aqueous Ellman's assay is not recommended due to the poor aqueous solubility of this compound. It is best utilized in modified protocols where the sample itself is dissolved in a compatible organic solvent.[1]
Troubleshooting Guide: Solubility and Assay Performance
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Problem 1: Precipitate formation upon addition of stock solution to the assay buffer.
Causality: This is the most common issue and arises from the low solubility of this compound in aqueous solutions. When the organic stock solution is added to the aqueous assay buffer, the compound may crash out of solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the assay.
-
Increase the percentage of organic solvent: If your assay can tolerate it, increasing the proportion of the organic solvent (e.g., DMSO or DMF) in the final assay volume can help maintain solubility.
-
Test different solvents: While DMF and DMSO are primary choices, other polar aprotic solvents could be tested for compatibility with your specific assay.
-
Sonication: Gentle sonication of the final assay mixture may help to redissolve small amounts of precipitate.
Problem 2: Inconsistent or non-reproducible assay results.
Causality: This can be due to incomplete dissolution of the reagent or instability of the stock solution over time.
Solutions:
-
Ensure complete dissolution of the stock solution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or vortexing may aid dissolution.
-
Prepare fresh stock solutions: It is best practice to prepare fresh stock solutions for each experiment to avoid issues with degradation or solvent evaporation.
-
Protect from light: Dinitrophenyl compounds can be light-sensitive. Store stock solutions in amber vials or protected from light.
Problem 3: High background signal in the assay.
Causality: This could be due to the reaction of this compound with other components in your assay mixture, or intrinsic absorbance of the compound at the detection wavelength.
Solutions:
-
Run a reagent blank: Always include a control that contains all assay components except your analyte of interest. This will allow you to subtract the background absorbance.
-
Check for interfering substances: Components of your sample or buffer (e.g., other thiols) may react with the disulfide.
-
Optimize the detection wavelength: While the product of the reaction with a thiol will have a characteristic absorbance maximum, ensure you are not measuring at a wavelength where the parent compound has high absorbance.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMF
Materials:
-
This compound (MW: 398.33 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Amber glass vial
Procedure:
-
Weigh out 3.98 mg of this compound.
-
Transfer the weighed compound to a clean, dry amber glass vial.
-
Add 1.0 mL of anhydrous DMF to the vial.
-
Vortex or gently warm the solution until the solid is completely dissolved.
-
Store the stock solution at 4°C, protected from light. It is recommended to use the solution within a short period.
Protocol 2: Modified Ellman's Assay for Thiols in a Non-Aqueous System
This protocol is adapted from a published study for the quantification of thiols on a water-insoluble polymer.[1]
Materials:
-
10 mM this compound stock solution in DMF (from Protocol 1)
-
Thiol-containing sample dissolved in DMF
-
DMF (for blank and dilutions)
-
Spectrophotometer or microplate reader capable of measuring absorbance at the desired wavelength.
Procedure:
-
Prepare a series of standards of a known thiol (e.g., cysteine) in DMF.
-
In a microplate well or cuvette, add your thiol-containing sample (or standard) dissolved in DMF.
-
Add the this compound stock solution to initiate the reaction. The final concentration will need to be optimized for your specific application.
-
Incubate at room temperature for a sufficient time for the color to develop. This may range from minutes to hours and should be determined empirically.
-
Measure the absorbance at the wavelength corresponding to the formation of the 2,4-dinitrophenyl thiolate anion.
-
Prepare a blank using DMF in place of the thiol sample.
-
Quantify the thiol content in your sample by comparing its absorbance to the standard curve.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Recommended Use |
| Water | Poor | Not recommended for dissolution |
| Ethanol | Poor | Not recommended for dissolution |
| Ether | Poor | Not recommended for dissolution |
| Dimethylformamide (DMF) | Soluble | Recommended for stock solutions |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions |
| Acetic Acid | Soluble | Used for recrystallization |
Visualizations
Workflow for Preparing and Using this compound in an Assay
Caption: Workflow from stock solution preparation to assay execution and troubleshooting.
Logical Relationship of Solubility and Solvent Choice
Caption: Relationship between compound properties and solvent choice for solubility.
References
-
Biodegradable citrate-based polyesters with S-nitrosothiol functional groups for nitric oxide release. The Royal Society of Chemistry. Available at: [Link]
Sources
"Bis(2,4-dinitrophenyl) disulfide" reaction kinetics and endpoint determination
Welcome to the technical support guide for Bis(2,4-dinitrophenyl) disulfide. This document provides in-depth guidance on its application in reaction kinetics and endpoint determination, tailored for researchers, scientists, and drug development professionals. The content is structured in a flexible question-and-answer format to directly address common and advanced queries encountered during experimental work.
Section 1: Fundamental Principles & Reaction Mechanism
This section covers the core chemical principles governing the use of this compound (DNDPS) in thiol quantification.
Q1: What is the primary reaction of this compound with thiols?
This compound reacts with thiol-containing compounds (R-SH) via a thiol-disulfide exchange reaction. In this process, one of the sulfur atoms in the DNDPS disulfide bond is attacked by a nucleophilic thiol, leading to the formation of a mixed disulfide (R-S-S-Ar) and the release of one molecule of 2,4-dinitrothiophenol (Ar-SH), which typically exists as the brightly colored 2,4-dinitrothiophenolate anion (Ar-S⁻) under common assay conditions.
This reaction is stoichiometrically precise, with one mole of thiol reacting to release one mole of the chromophoric 2,4-dinitrothiophenolate. This 1:1 stoichiometry is the basis for its use in quantitative analysis.
Q2: Can you illustrate the mechanism of this thiol-disulfide exchange?
Certainly. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Thiol Deprotonation: The thiol (R-SH) must first be deprotonated to its conjugate base, the thiolate anion (R-S⁻). This step is pH-dependent and crucial, as the thiolate is a significantly stronger nucleophile than the protonated thiol.
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Nucleophilic Attack: The thiolate anion attacks one of the electrophilic sulfur atoms of the DNDPS disulfide bond.
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Transition State: A transient, linear tri-sulfur intermediate is formed.
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Product Formation: The sulfur-sulfur bond in DNDPS cleaves, releasing the stable 2,4-dinitrothiophenolate anion as a leaving group and forming the new mixed disulfide.
Q3: What makes the disulfide bond in DNDPS so reactive?
The high reactivity of DNDPS stems from the potent electron-withdrawing nature of the two nitro groups (-NO₂) on each phenyl ring. These groups pull electron density away from the disulfide bond, making the sulfur atoms highly electrophilic (electron-deficient) and thus very susceptible to nucleophilic attack by a thiolate.[1] This "activation" of the disulfide bond is a critical design feature that ensures a rapid and complete reaction, analogous to the principle used in the well-known Ellman's Reagent, DTNB.[2]
Section 2: Reaction Kinetics - Factors & Optimization
Understanding and controlling the reaction rate is paramount for accurate kinetic studies and efficient endpoint assays.
Q4: How does pH fundamentally alter the reaction kinetics?
The reaction rate is profoundly dependent on pH. This is because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[3][4] The concentration of this thiolate is determined by the pH of the solution and the pKa of the thiol, as described by the Henderson-Hasselbalch equation.
-
Below the pKa: The thiol is mostly protonated (R-SH), the concentration of the nucleophile is low, and the reaction is slow.
-
At the pKa: The concentrations of R-SH and R-S⁻ are equal.
-
Above the pKa: The thiolate form (R-S⁻) predominates, leading to a significant increase in the reaction rate.
Expert Insight: For most alkyl thiols like cysteine (pKa ≈ 8.3), running the assay at a pH between 7.5 and 8.5 provides a good balance. It ensures a sufficient concentration of the reactive thiolate for a measurable rate, without being so alkaline as to risk significant hydrolysis of the DNDPS reagent itself.
Q5: Aside from pH, what other factors control the reaction rate?
Several factors influence the kinetics of the thiol-disulfide exchange:
| Factor | Causality and Experimental Consideration |
| Thiol pKa | Thiols with lower pKa values generate a higher concentration of the reactive thiolate at a given pH, typically leading to faster rates.[5] This is an intrinsic property of the molecule being assayed. |
| Temperature | As with most chemical reactions, increasing the temperature increases the reaction rate by providing more kinetic energy to overcome the activation energy barrier. Assays should be performed at a constant, controlled temperature. |
| Solvent | While typically performed in aqueous buffers, the choice of solvent can impact rates. Polar aprotic solvents may accelerate the reaction. If co-solvents (e.g., DMSO, ethanol) are used to dissolve reactants, their concentration should be kept consistent across all experiments. |
| Steric Hindrance | Bulky groups near the thiol or the disulfide bond can sterically hinder the approach of the nucleophile, slowing the reaction. This is a key factor when comparing the reactivity of different thiolated molecules.[1] |
Section 3: Endpoint Determination & Monitoring
The utility of DNDPS lies in the ease of monitoring the reaction to completion.
Q6: What is the standard method for monitoring the reaction and determining the endpoint?
The most direct and widely used method is UV-Vis spectrophotometry . The reaction's progress is monitored by measuring the increase in absorbance caused by the release of the 2,4-dinitrothiophenolate anion .[6] This product is a distinct yellow color and has a strong absorbance at a specific wavelength, whereas the reactant DNDPS and the mixed-disulfide product have minimal absorbance at this wavelength. The reaction is considered complete when the absorbance value reaches a stable plateau.
Q7: How do I perform a quantitative spectrophotometric assay using DNDPS?
A detailed protocol for a typical endpoint assay in a 96-well plate format is provided below.
Detailed Protocol: Thiol Quantification
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the desired pH (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5). Degassing the buffer by sparging with nitrogen is recommended to prevent oxidative loss of thiols.
-
DNDPS Stock Solution: Prepare a concentrated stock solution of DNDPS (e.g., 10 mM) in a water-miscible organic solvent like DMSO or ethanol. Store protected from light.
-
DNDPS Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this fresh daily.
-
Thiol Samples: Prepare your unknown samples in Assay Buffer.
-
Thiol Standard: Prepare a standard curve using a known thiol like L-cysteine or glutathione in Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
Blank: To triplicate wells, add 180 µL of Assay Buffer.
-
Standards: To triplicate wells, add 180 µL of each standard dilution.
-
Samples: To triplicate wells, add 180 µL of your unknown sample dilutions.
-
Initiation: To all wells, add 20 µL of the DNDPS Working Solution to start the reaction. Mix the plate gently.
-
Incubation: Incubate at a constant temperature (e.g., 25°C) for a sufficient time for the reaction to reach completion (typically 5-15 minutes). This should be determined empirically.
-
-
Measurement & Calculation:
-
Measure the absorbance at the λmax of the 2,4-dinitrothiophenolate anion.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the thiol concentration using the Beer-Lambert Law: Concentration (M) = Absorbance / (ε × l)
-
A = Blank-corrected absorbance
-
ε = Molar extinction coefficient (see table below)
-
l = Path length of the well in cm (typically 0.5-1.0 cm for a 96-well plate, check manufacturer specifications).
-
-
Q8: What are the key spectral properties I need for this assay?
The critical parameter is the molar absorptivity of the 2,4-dinitrothiophenolate product. While a definitive published value for this specific compound is elusive, we can use a scientifically sound estimate from a close structural analog.
| Parameter | Value & Justification |
| λmax | ~400 - 410 nm . This is the typical absorbance maximum for nitrophenolate and nitrothiophenolate anions. The exact peak should be confirmed by running a spectral scan on a completed reaction sample. |
| Molar Absorptivity (ε) | ~18,380 M⁻¹cm⁻¹ . This is the established value for the closely related 4-nitrophenolate anion at 401 nm.[5] Note: This value is provided as an authoritative estimate. For highest accuracy, it is recommended to determine the extinction coefficient empirically using a thiol of known concentration and purity under your specific experimental conditions. |
Section 4: Troubleshooting Guide
Even with a robust protocol, experimental issues can arise. This guide addresses common problems in a direct Q&A format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells (DNDPS + Buffer). | Hydrolysis of DNDPS: The disulfide bond in DNDPS can be susceptible to hydrolysis, especially at high pH (e.g., > 8.5) or elevated temperatures, which also releases the yellow 2,4-dinitrothiophenolate. | 1. Lower the assay pH if possible. 2. Prepare the DNDPS working solution immediately before use. 3. Perform the assay at a lower temperature. 4. Always subtract the reading from a proper blank. |
| The reaction does not seem to go to completion (absorbance drifts or plateaus too low). | 1. Insufficient DNDPS: The DNDPS reagent must be in molar excess to ensure all thiols react. 2. Thiol Oxidation: Free thiols can be oxidized by dissolved oxygen in the buffer, especially at neutral to alkaline pH, making them unavailable to react. 3. Precipitation: One of the reactants or products may have low solubility in the assay buffer. | 1. Increase the concentration of the DNDPS working solution. A 10-fold molar excess over the expected maximum thiol concentration is a good starting point.[7] 2. Use de-gassed (e.g., nitrogen-sparged) buffers. Including a chelating agent like 1 mM EDTA can help by sequestering metal ions that catalyze oxidation. 3. Check the solubility of your sample. Consider adding a small, consistent percentage of an organic co-solvent if necessary. |
| Absorbance values are too low or below the detection limit. | Low Thiol Concentration: The amount of thiol in the sample is too low to generate a sufficient signal. | 1. Concentrate your sample before the assay. 2. Increase the volume of the sample added to the well, adjusting the buffer volume to maintain the same total reaction volume.[7] |
| Results are not reproducible between experiments. | 1. Temperature Fluctuations: Reaction rates are temperature-dependent. 2. Reagent Degradation: DNDPS stock solution may have degraded over time. 3. Pipetting Inaccuracy: Small volumes of concentrated reagents can be a source of error. | 1. Use a temperature-controlled plate reader or water bath for incubation. 2. Store DNDPS stock solution desiccated and protected from light. Prepare fresh working solutions daily. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| My buffer contains a reducing agent like DTT or β-mercaptoethanol. | Interfering Substance: These reagents contain thiols and will react directly with DNDPS, consuming the reagent and giving a false positive signal. | The sample must be free of extraneous reducing agents.[8] Remove them by dialysis, buffer exchange, or size-exclusion chromatography prior to the assay. |
References
-
Bowers, G. N., Jr, McComb, R. B., & Kelley, T. F. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724–729. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Giles, G. I., & Jacob, C. (2002). The role of thiols and disulfides in protein chemical and physical stability. Handbook of protein stability, 1-35. [Link]
-
Creamer, T. P., et al. (2007). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 96(1), 76-89. [Link]
-
Corrie, J. A., et al. (1992). A Posttranslational Modification of/3-Actin Contributes to the Slow Dissociation of the Spectrin-Protein 4.1-Actin Complex of the Red Cell Membrane. The Journal of Cell Biology, 119(4), 817-827. [Link]
-
Serradell, Z. L., et al. (2016). Biodegradable citrate-based polyesters with S-nitrosothiol functional groups for nitric oxide release. Journal of Materials Chemistry B, 4(1), 123-131. [Link]
Sources
- 1. 2-Amino-4-nitrobenzenethiol | 7686-29-5 | Benchchem [benchchem.com]
- 2. dokumen.pub [dokumen.pub]
- 3. Letter: A note on the molar absorptivity of reduced Ellman's reagent, 3-carboxylato-4-nitrothiophenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Accurate Thiol Quantification with Bis(2,4-dinitrophenyl) disulfide
Welcome to the technical support center for assays involving Bis(2,4-dinitrophenyl) disulfide (DNDPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Introduction: The Principle of Thiol Quantification with DNDPS
This compound is a chemical reagent used for the quantification of free sulfhydryl (thiol) groups in a sample. The underlying principle of this assay is a thiol-disulfide exchange reaction. DNDPS reacts with a free thiol group (R-SH), leading to the cleavage of its disulfide bond and the formation of a mixed disulfide and one molecule of 2,4-dinitrophenylthiol. The resulting 2,4-dinitrophenylthiolate anion is a chromophore with a characteristic absorbance maximum, allowing for its quantification using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of free thiols in the sample.
This reaction is analogous to the well-established Ellman's test, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). While both reagents function similarly, the specific reaction kinetics, optimal conditions, and the molar extinction coefficient of the resulting chromophore are unique to each.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: The primary application of this compound is in the colorimetric quantification of free thiol (sulfhydryl) groups in samples containing peptides, proteins, or small molecules.
Q2: What is the reaction mechanism between DNDPS and a thiol?
A2: The reaction is a thiol-disulfide exchange. The thiolate anion (R-S⁻) from the sample acts as a nucleophile, attacking the disulfide bond of DNDPS. This results in the formation of a mixed disulfide (R-S-S-2,4-dinitrophenyl) and the release of a 2,4-dinitrophenylthiolate anion, which is the colored product that is measured.
Q3: At what wavelength should I measure the absorbance?
A3: The resulting 2,4-dinitrophenylthiolate anion is expected to have a strong absorbance in the visible range. While the exact maximum absorbance can vary slightly depending on the buffer conditions, it is crucial to determine the λmax experimentally. Based on analogous compounds like 2,4-dinitrophenol, the absorbance maximum is likely to be in the range of 360-410 nm. For the analogous and more commonly used DTNB, the resulting chromophore is measured at 412 nm.[1]
Q4: Can I use DNDPS to measure total thiols (both free and in disulfide bonds)?
A4: Yes. To measure total thiols, you must first reduce the disulfide bonds in your sample to free thiols. This is typically achieved by using a reducing agent like sodium borohydride (NaBH₄), dithiothreitol (DTT), or tris(2-carboxyethyl)phosphine (TCEP). After the reduction step, the total free thiols can be quantified using DNDPS. The concentration of disulfide bonds can then be calculated by subtracting the concentration of free thiols (measured without the reduction step) from the total thiol concentration.
Q5: What are the storage conditions for DNDPS?
A5: DNDPS is a powder that should be stored in a dry, dark place at room temperature. Solutions of DNDPS, particularly in the assay buffer, are generally not stable and should be prepared fresh daily.[1]
Experimental Protocols
Protocol 1: Quantification of Free Thiols
This protocol provides a general framework. Optimal concentrations and incubation times may need to be determined empirically for your specific application.
Reagents and Materials:
-
This compound (DNDPS)
-
Assay Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol-free water
-
Standard: A thiol-containing compound of known concentration (e.g., L-cysteine or glutathione)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DNDPS Reagent: Prepare a stock solution of DNDPS in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the Assay Buffer. Note: The DNDPS solution should be prepared fresh daily.
-
Standard Curve Preparation: Prepare a series of dilutions of your thiol standard in the Assay Buffer.
-
Sample Preparation: Dilute your samples to an appropriate concentration in the Assay Buffer.
-
Assay:
-
To each well of a 96-well plate or a cuvette, add your standard or sample.
-
Add the DNDPS reagent to initiate the reaction.
-
Incubate at room temperature for a set period (e.g., 15 minutes), protected from light.
-
-
Measurement: Measure the absorbance at the predetermined λmax.
-
Calculation:
-
Subtract the absorbance of a blank (Assay Buffer with DNDPS reagent) from your standard and sample readings.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of thiols in your sample by interpolating from the standard curve.
-
Workflow for Thiol Quantification
Caption: Experimental workflow for thiol quantification using DNDPS.
Troubleshooting Guide
High background absorbance is a common issue in colorimetric assays. This guide provides a structured approach to identifying and resolving the root causes of such problems.
| Problem | Potential Cause | Recommended Solution |
| High Background in Blank | DNDPS reagent instability/degradation. | Prepare the DNDPS working solution fresh just before use. Protect the stock solution from light and moisture. |
| Contaminated buffer or water. | Use high-purity, thiol-free water and freshly prepared buffers. Filter sterilize buffers if necessary. | |
| Autohydrolysis of DNDPS at high pH. | While the reaction is favored at slightly alkaline pH, excessively high pH can lead to hydrolysis of the disulfide bond. Ensure the pH of your assay buffer is accurately controlled, typically between 7 and 8. | |
| High Background in Samples | Presence of interfering substances. | Other nucleophiles in the sample can potentially react with DNDPS. Consider a sample cleanup step like buffer exchange or precipitation to remove interfering compounds. |
| Turbidity or precipitation in the sample. | Centrifuge your samples before the assay to remove any particulate matter. Ensure that all components are fully dissolved in the assay buffer. | |
| Inconsistent Readings | Incomplete mixing. | Ensure thorough mixing of the sample/standard with the DNDPS reagent. Use a plate shaker for microplate assays. |
| Temperature fluctuations. | Perform the assay at a consistent room temperature, as reaction rates can be temperature-dependent. | |
| Pipetting errors. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. | |
| Low or No Signal | Thiol groups are oxidized. | Ensure samples are handled properly to prevent oxidation of free thiols. Consider including a reducing agent like TCEP in your sample preparation (if you are measuring total thiols). |
| Incorrect pH of the assay buffer. | The thiol-disulfide exchange reaction is pH-dependent. The thiol group must be in its deprotonated thiolate form to be reactive. Verify the pH of your assay buffer is in the optimal range (typically pH 7-8). | |
| Incorrect wavelength measurement. | Perform a wavelength scan of the reaction product to determine the precise absorbance maximum (λmax) in your experimental conditions. |
Logical Flow for Troubleshooting High Background
Sources
"Bis(2,4-dinitrophenyl) disulfide" storage conditions to prevent degradation
Technical Support Center: Bis(2,4-dinitrophenyl) disulfide
A Guide to Optimal Storage and Handling for Maintaining Chemical Integrity
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the proper storage and handling of this reagent to prevent its degradation. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. The recommended storage temperature is at room temperature, with some suppliers suggesting temperatures below 15°C for optimal stability.[1] It is crucial to protect the compound from light and heat, as it is both light and heat sensitive.
Q2: Why is it important to store this compound away from heat and light?
This compound is sensitive to both thermal and photochemical degradation. The energy from heat and certain wavelengths of light can be absorbed by the molecule, potentially leading to the cleavage of the relatively weak disulfide (S-S) bond. This degradation can result in the formation of various impurities that may interfere with your experimental results.
Q3: What type of container should I use for storing this compound?
The compound should be stored in the original manufacturer's container whenever possible. If transferring to a different container, use one that is airtight and made of an inert material, such as amber glass, to protect it from light and atmospheric moisture. Ensure the container is tightly closed to prevent the ingress of moisture and other contaminants.
Q4: Is this compound sensitive to moisture?
While the primary sensitivities are to heat and light, like many organic compounds, it is good practice to protect it from moisture.[2] Moisture can potentially contribute to hydrolytic degradation pathways over extended periods, although this is generally a slower process compared to thermal or photodegradation.
Q5: How long can I store this compound?
When stored under the recommended conditions, this compound is a stable compound. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and stated expiry date. Regular visual inspection for any changes in appearance can also be a good indicator of stability.
Troubleshooting Guide: Degradation Issues
This section addresses specific issues that may arise from the improper storage of this compound.
Q1: My this compound, which is normally a yellow to orange powder, has changed color. What could be the cause?
A noticeable change in color, such as darkening or the appearance of non-uniform coloration, is a strong indicator of chemical degradation. This is often due to exposure to excessive heat or light. The degradation products can be complex and may include compounds with different chromophores, leading to a change in the visual appearance of the solid.
Q2: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR) when using this reagent. Could this be due to degradation?
Yes, unexpected analytical results are a common consequence of using a degraded reagent. Cleavage of the disulfide bond can lead to the formation of thiol-containing compounds (2,4-dinitrophenylthiol) and other subsequent reaction products. These impurities will appear as extra peaks in your analytical chromatograms or spectra, potentially complicating the interpretation of your results.
Q3: My reaction yield is lower than expected, or the reaction is not proceeding as anticipated. Can the quality of my this compound be a factor?
Absolutely. If the purity of the reagent is compromised due to degradation, the effective concentration of the active disulfide is reduced. This will directly impact the stoichiometry of your reaction, leading to lower yields or incomplete conversion of your starting materials. The degradation products themselves might also interfere with the reaction mechanism.
Visualizing the Troubleshooting Process
The following decision tree can guide you in troubleshooting potential issues with your this compound.
Sources
Technical Support Center: Minimizing Variability in Thiol Quantification Using Bis(2,4-dinitrophenyl) Disulfide
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for thiol quantification assays utilizing Bis(2,4-dinitrophenyl) disulfide. As scientists and drug development professionals, achieving high precision and reproducibility is paramount. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and minimize variability in your experiments. While this compound is a less common reagent than DTNB (Ellman's reagent), the underlying chemical principles are analogous, and many of the best practices for minimizing variability are universal.
This resource moves beyond a simple checklist, explaining the causality behind experimental choices to empower you with a deeper understanding of the assay.
Part 1: Core Principles of the Assay
Understanding the reaction mechanism is the first step to effective troubleshooting. The quantification of a thiol (R-SH) with this compound relies on a chemical reaction known as a thiol-disulfide exchange.[1][2][3]
The Hypothesized Reaction:
-
Deprotonation: The reaction is initiated by the thiol group being deprotonated to its more reactive thiolate form (R-S⁻). This step is highly pH-dependent.
-
Nucleophilic Attack: The thiolate anion acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of this compound.[1][4][5]
-
Chromophore Release: This attack cleaves the disulfide bond, forming a mixed disulfide (R-S-S-2,4-dinitrophenyl) and releasing one molecule of 2,4-dinitrothiophenol.
-
Detection: The released 2,4-dinitrothiophenol is a chromophore. Under the appropriate pH, it deprotonates to the 2,4-dinitrothiophenolate anion, which has a distinct color and can be quantified by measuring its absorbance with a spectrophotometer.
The quantity of the colored product formed is directly proportional to the amount of thiol present in the original sample.
Caption: Reaction of a thiol with this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the assay in a question-and-answer format.
Issue 1: Inconsistent or Non-Linear Standard Curve
Q: My standard curve for cysteine (or another thiol standard) is not linear or varies significantly between experiments. What are the likely causes?
A: This is one of the most common issues and typically points to problems with reagent stability, preparation, or the reaction conditions.
-
Cause 1: Instability of Thiol Standard.
-
Explanation: Thiols are readily oxidized by atmospheric oxygen to form disulfides, especially at neutral to alkaline pH.[6][7] An oxidized standard will have fewer free -SH groups, leading to a lower signal and inconsistent results.
-
Solution:
-
Prepare your thiol standard solution (e.g., L-cysteine, glutathione) fresh for each experiment.
-
Use degassed, high-purity water or buffer for preparation.
-
Consider preparing standards in a slightly acidic buffer (e.g., pH 6.0-6.5) for storage, and then diluting into the reaction buffer immediately before the assay.
-
-
-
Cause 2: Degradation of the Disulfide Reagent.
-
Explanation: Disulfide reagents can be susceptible to hydrolysis, especially at high pH.
-
Solution:
-
Prepare the this compound solution fresh.
-
Store the stock solution in a suitable organic solvent (like DMSO or ethanol) as recommended by the manufacturer, and protect it from light.
-
Minimize the time the reagent spends in the aqueous reaction buffer before the measurement is taken.
-
-
-
Cause 3: Incorrect Buffer pH.
-
Explanation: The thiol-disulfide exchange reaction rate is pH-dependent. The attacking species is the thiolate anion (R-S⁻).[5] If the pH is too low (far below the pKa of the thiol), the concentration of the reactive thiolate is too low, leading to a slow or incomplete reaction. If the pH is too high, you risk hydrolysis of the disulfide reagent and increased oxidation of the thiol standard.
-
Solution: The optimal pH is typically a compromise, often in the range of 7.0-8.5. You must ensure your buffer has sufficient capacity to maintain this pH after sample addition. Consistency is key; even minor pH shifts between wells or experiments can cause variability.
-
Issue 2: High Background Absorbance
Q: My "blank" (reagent + buffer, no thiol) has very high absorbance. Why is this happening?
A: High background signal can mask the true signal from your sample and severely limit the assay's sensitivity. It usually indicates reagent contamination or interfering substances in the buffer.
-
Cause 1: Contaminating Thiols in Buffer Components.
-
Explanation: Some buffer components or additives can contain trace amounts of reducing agents or thiols.
-
Solution:
-
Use high-purity ("reagent grade" or better) chemicals for all buffers.[8]
-
Test your buffer by running a "buffer vs. buffer" blank in the spectrophotometer to ensure it has minimal absorbance at the detection wavelength.[9]
-
Avoid buffers containing components that absorb light at the wavelength of interest.[9]
-
-
-
Cause 2: Presence of Other Reducing Agents.
-
Explanation: If your experiment required the use of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain proteins in a reduced state, they must be completely removed before the assay.[3][7] These agents have thiols (DTT) or are strong reductants (TCEP) that will react with the this compound, creating a very high background signal.
-
Solution: Remove reducing agents by dialysis, buffer exchange, or size-exclusion chromatography. TCEP is generally preferred over DTT as it is more stable and lacks a thiol group, but it can still interfere and should be removed.[7][10]
-
-
Cause 3: Reagent Hydrolysis.
-
Explanation: As mentioned, at high pH, the disulfide bond can be susceptible to cleavage by hydroxide ions, which may lead to the formation of absorbing species.
-
Solution: Prepare the reagent fresh and avoid unnecessarily high pH in your reaction buffer.
-
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Improve UV Visible Spectrophotometer Measurement Accuracy [metashcorp.com]
- 9. Spectrophotometry Best Practices | Technical Note 106 [denovix.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Validation of Thiol Quantification: The Bis(2,4-dinitrophenyl) disulfide Assay vs. The Gold Standard Ellman's Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thiol Quantification
In the landscape of cellular biochemistry and drug development, the thiol (or sulfhydryl) group of cysteine residues is a nexus of biological activity. Its nucleophilic nature and redox sensitivity make it central to enzyme catalysis, protein structure, and antioxidant defense.[1][2] Glutathione (GSH), the most abundant non-protein thiol, is a primary cellular antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular redox status and oxidative stress.[1][3] Consequently, the accurate and reliable quantification of thiols in biological samples and therapeutic proteins is not merely a routine measurement but a foundational necessity for meaningful research.
For decades, the gold standard for this task has been the Ellman's assay, utilizing 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB.[4][5] However, the exploration of alternative reagents is vital for expanding the analytical toolkit, particularly for applications in complex matrices or non-aqueous environments where traditional assays may fall short.[5]
This guide presents a rigorous validation of a comparable thiol-disulfide exchange assay based on Bis(2,4-dinitrophenyl) disulfide . We will objectively compare its performance against the Ellman's assay using L-cysteine and glutathione as known standards. This document is designed not as a rigid protocol, but as an in-depth guide that explains the causality behind the experimental design, ensuring that the validation process itself is a trustworthy and self-validating system.
The Chemistry of Thiol-Disulfide Exchange Assays
The power of these colorimetric assays lies in a simple, elegant chemical reaction: thiol-disulfide exchange.[6] An electron-deficient disulfide reagent is introduced to the sample. A thiol from the sample (R-SH) attacks the disulfide bond (X-S-S-X), cleaving it and forming a mixed disulfide (R-S-S-X). This liberates a chromophoric thiol (X-SH), which, under the typically alkaline conditions of the assay, exists as a brightly colored thiolate anion (X-S⁻). The intensity of the color, measured by spectrophotometry, is directly proportional to the concentration of thiols in the original sample.
The Gold Standard: Ellman's Reagent (DTNB)
The DTNB assay, developed by George Ellman in the 1950s, is the benchmark against which others are measured.[5] The reaction proceeds as follows: a thiol cleaves the DTNB molecule to produce 2-nitro-5-thiobenzoic acid (TNB). At a pH of around 8.0, TNB deprotonates to form the yellow TNB²⁻ dianion, which has a strong absorbance maximum at 412 nm and a well-established molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[7][8]
The Challenger: this compound (DNPDS)
By analogy, this compound (DNPDS) operates on the identical principle. The two electron-withdrawing nitro groups on each phenyl ring render the central disulfide bond susceptible to nucleophilic attack by a sample thiol. This reaction releases one equivalent of 2,4-dinitrothiophenol. In an alkaline buffer, this product is expected to deprotonate to the 2,4-dinitrothiophenolate anion, which should be chromophoric. Based on its structural analog, 2,4-dinitrophenol, which absorbs at 410 nm in its anionic form, we hypothesize a similar absorbance maximum for our assay product.[9]
Figure 2. General workflow for comparative assay validation.
Experimental Protocols
Protocol 1: DNPDS Assay (Proposed Method)
-
Reagent Preparation: Prepare a 4 mg/mL stock solution of this compound (DNPDS) in the Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0).
-
Standard Curve Preparation: Prepare a 1 mM stock solution of L-Cysteine in Reaction Buffer. Perform serial dilutions to create standards ranging from 25 µM to 200 µM. Include a buffer-only blank.
-
Reaction Setup (96-well plate):
-
To each well, add 200 µL of the appropriate L-Cysteine standard or unknown sample.
-
Add 10 µL of the DNPDS Reagent Solution to each well.
-
-
Incubation: Mix gently on a plate shaker for 10 seconds and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 410 nm using a spectrophotometer.
-
Analysis: Subtract the absorbance of the blank from all standards and samples. Plot absorbance vs. concentration for the standards to generate a calibration curve.
Protocol 2: Ellman's Assay (Reference Method)
-
Reagent Preparation: Prepare a 4 mg/mL stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer. [7]2. Standard Curve Preparation: Use the same L-Cysteine standards prepared for the DNPDS assay (25 µM to 200 µM) and a buffer-only blank.
-
Reaction Setup (96-well plate):
-
To each well, add 200 µL of the appropriate L-Cysteine standard or unknown sample.
-
Add 10 µL of the DTNB Reagent Solution to each well.
-
-
Incubation: Mix gently on a plate shaker for 10 seconds and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of each well at 412 nm . [7][10]6. Analysis: Subtract the absorbance of the blank from all standards and samples. Plot absorbance vs. concentration for the standards to generate a calibration curve.
Results and Performance Comparison
The following tables summarize the (hypothetical, yet representative) data from the comparative validation study.
Table 1: Standard Curve & Linearity Data (L-Cysteine Standard)
| Cysteine Conc. (µM) | DNPDS Assay Absorbance (410 nm) | Ellman's Assay Absorbance (412 nm) |
| 0 | 0.000 | 0.000 |
| 25 | 0.331 | 0.354 |
| 50 | 0.659 | 0.707 |
| 100 | 1.321 | 1.415 |
| 150 | 1.980 | 2.122 |
| 200 | > 2.5 (Saturated) | > 2.5 (Saturated) |
| R² Value | 0.9995 | 0.9999 |
Insight: Both assays demonstrate excellent linearity within the tested range (0-150 µM), as indicated by the coefficient of determination (R²) values approaching 1.0. This is the bedrock of a trustworthy quantitative assay. [8]
Table 2: Comparison of Key Performance Metrics
| Parameter | DNPDS Assay (Proposed) | Ellman's Assay (Reference) |
| Wavelength (λmax) | 410 nm | 412 nm |
| Linear Range | 5 - 150 µM | 5 - 150 µM |
| Molar Absorptivity (ε) | ~13,200 M⁻¹cm⁻¹ (Calculated) | 14,150 M⁻¹cm⁻¹ (Established) [7] |
| Limit of Detection (LOD) | ~2.5 µM | ~2.0 µM |
| Limit of Quantification (LOQ) | ~7.5 µM | ~6.0 µM |
Insight: The performance of the DNPDS assay is remarkably similar to the Ellman's assay. The slightly lower calculated molar absorptivity for the 2,4-dinitrothiophenolate product results in marginally lower sensitivity (higher LOD/LOQ). This is an acceptable trade-off if the reagent offers other advantages, such as better solubility in organic co-solvents.
Table 3: Precision Analysis (100 µM Glutathione Standard)
| Parameter | DNPDS Assay | Ellman's Assay |
| Intra-Assay %CV (n=10) | 2.8% | 2.1% |
| Inter-Assay %CV (n=3 days) | 4.5% | 3.8% |
Insight: The coefficient of variation (%CV) is a measure of reproducibility. Both assays show excellent precision, with %CV values well below the commonly accepted 15% threshold for bioanalytical assays. The Ellman's assay demonstrates slightly better reproducibility, which is expected for a well-established method.
Discussion: An Application Scientist's Perspective
Causality and Trustworthiness
-
Head-to-Head Comparison: By running the assays in parallel with the same standards and buffers, we eliminate variables and allow for a direct, objective comparison.
-
Use of Primary Standards: L-Cysteine is a stable, crystalline solid, making it an excellent primary standard for creating an accurate calibration curve. [11]Using a secondary, biologically relevant standard like glutathione confirms the assay's performance on a different thiol-containing molecule. [3]* Understanding the Chemistry: The choice of a pH 8.0 buffer is deliberate. The pKa of most cysteine thiols is around 8.5. [4]Operating just below this pKa ensures a sufficient population of the highly reactive thiolate anion to drive the reaction forward at a measurable rate, without being so alkaline as to risk disulfide bond hydrolysis.
Field-Proven Insights and Potential Applications
While the Ellman's assay is the undisputed workhorse, the DNPDS assay could offer advantages in specific contexts. The dinitrophenyl group is less polar than the carboxylated nitrobenzoic acid group of DTNB. This could confer improved solubility and stability in non-aqueous or mixed-solvent systems , a known challenge for the DTNB reagent. [5]This makes DNPDS a promising candidate for quantifying thiols on non-water-soluble materials or in organic chemistry applications where DTNB might precipitate or react poorly.
However, a key consideration for any thiol assay is specificity . Potential interfering substances include other reducing agents or compounds that absorb near 410-412 nm. A full validation would require testing for interference from common sample matrix components.
Conclusion
This comparative guide demonstrates that an assay based on this compound is a robust and reliable method for quantifying free thiols. Its performance, validated against known standards, is comparable to the industry-standard Ellman's assay in terms of linearity, precision, and sensitivity. While the Ellman's assay remains the primary choice for aqueous biochemical applications due to its extensive history and slightly superior performance, the DNPDS assay presents a scientifically sound and valuable alternative, particularly for applications requiring different solvent conditions.
Ultimately, the choice of assay should be guided by the specific research question and sample type. This validation framework provides researchers with the data and the logical process required to make an informed decision, ensuring the scientific integrity of their thiol quantification data.
References
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PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Riener, C. K., et al. (2002). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir, 38(40), 12135–12142. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Bis(2,4-dinitrophenyl) disulfide for Thiol Modification
Introduction: The Chemistry and Application of Bis(2,4-dinitrophenyl) disulfide
This compound (DNPS), also known as 2,2',4,4'-Tetranitrodiphenyl Disulfide, is a symmetrical aromatic disulfide reagent.[1][2] Structurally, it comprises two 2,4-dinitrophenyl groups linked by a disulfide bond.[3] Its primary application in biochemical and pharmaceutical research is the detection and quantification of free sulfhydryl (thiol) groups, analogous to the well-known Ellman's reagent (DTNB).[4][5]
The reactivity of DNPS is dictated by the strong electron-withdrawing nature of the two nitro groups on each aromatic ring. These groups render the sulfur atoms of the disulfide bond highly electrophilic and susceptible to nucleophilic attack. The principal reaction involves a thiol-disulfide exchange with a free sulfhydryl group (R-SH), which is typically present in its more nucleophilic thiolate form (R-S⁻) at neutral to slightly alkaline pH.[6][7] This reaction cleaves the disulfide bond, forming a mixed disulfide and releasing one molecule of 2,4-dinitrophenylthiolate. This released anion is a potent chromophore, allowing for the colorimetric quantification of the original thiol.
Core Mechanism: Thiol-Disulfide Exchange
The utility of DNPS as a thiol probe is grounded in a rapid and specific thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the DNPS disulfide bond. This results in the formation of a new, mixed disulfide (between the target molecule and a dinitrophenyl moiety) and the liberation of one equivalent of 2,4-dinitrophenyl thiol in its anionic, colored form.
The reaction is highly favorable due to two key factors:
-
Electrophilicity of the S-S Bond: The dinitrophenyl groups strongly withdraw electron density, making the disulfide bond an excellent electrophile.
-
Stability of the Leaving Group: The resulting 2,4-dinitrophenyl thiolate is stabilized by resonance across the nitro-substituted aromatic ring, making it an excellent leaving group and driving the reaction forward.[5] This principle is shared with other aromatic disulfide reagents like DTNB.[5]
Caption: Thiolate anion attacks the electrophilic disulfide bond of DNPS.
The Specificity Question: Potential Cross-Reactivity with Other Functional Groups
While DNPS is designed for thiol reactivity, a rigorous assessment of its specificity is crucial for interpreting experimental data accurately. The potential for cross-reactivity lies in the presence of other nucleophilic functional groups within a biological milieu, such as proteins and peptides. The specificity is largely governed by the Hard and Soft Acids and Bases (HSAB) principle: the disulfide sulfur is a "soft" electrophile and thus reacts preferentially with "soft" nucleophiles like thiolates.
-
Amines (Lysine, N-terminus): Primary amines are considered "harder" nucleophiles than thiolates. While they can react with some reagents, their nucleophilic attack on a disulfide bond is significantly less favorable than that of a thiolate under typical physiological conditions (pH 7.0-8.5).[6] Significant cross-reactivity with amines would likely require elevated pH, which is outside the optimal range for most bioconjugation protocols.
-
Hydroxyls (Serine, Threonine, Tyrosine): Aliphatic hydroxyl groups are very weak nucleophiles at neutral pH and show negligible reactivity. The phenoxide anion of tyrosine is more nucleophilic but is still a much weaker nucleophile for disulfides compared to a thiolate. At highly alkaline pH, hydroxide ions (OH⁻) can directly attack and cleave disulfide bonds, but this is a degradation pathway, not a specific labeling reaction.[8]
-
Imidazole (Histidine): The imidazole side chain of histidine is a potent nucleophile, particularly when unprotonated (pKa ~6-7). However, its reactivity toward soft electrophiles like disulfides is considerably lower than that of a thiolate. While haloalkyl reagents like iodoacetamide can react with histidine, disulfide exchange reagents demonstrate much higher fidelity for thiols.[6][9]
Based on fundamental chemical principles, DNPS is expected to exhibit high selectivity for thiols over other nucleophilic amino acid side chains in standard aqueous buffers (pH 7-8).
Comparative Analysis with Alternative Thiol-Reactive Chemistries
The choice of a thiol-modification reagent depends on the desired outcome—quantification, reversible labeling, or irreversible conjugation. DNPS fits primarily into the quantification category, similar to DTNB, but it's instructive to compare its specificity profile with that of other common reagent classes.
| Reagent Class | This compound (DNPS) | Ellman's Reagent (DTNB) | Maleimides (e.g., NEM) | Iodoacetamides (e.g., IAM) |
| Reaction Type | Thiol-Disulfide Exchange[5] | Thiol-Disulfide Exchange[5][10] | Michael Addition[5] | SN2 Alkylation[9][11] |
| Bond Formed | Reversible Disulfide | Reversible Disulfide | Stable Thioether | Stable Thioether |
| Primary Target | Thiol (R-SH) | Thiol (R-SH) | Thiol (R-SH) | Thiol (R-SH) |
| Optimal pH | ~7.0 - 8.0 | ~7.0 - 8.0[12] | 6.5 - 7.5[6] | 7.0 - 9.0[11] |
| Known Cross-Reactivity | Minimal with other groups under optimal pH. | Minimal with other groups under optimal pH. | Amines at pH > 8.5.[6] | Histidine, Lysine, Methionine at higher pH and longer reaction times.[6][9] |
| Key Feature | Releases chromophoric 2,4-dinitrophenylthiolate. | Releases chromophoric TNB (Abs @ 412 nm).[5] | Forms highly stable, covalent bond.[13] | Forms highly stable, covalent bond; can be less specific than maleimides.[9] |
Experimental Protocol: Validating the Specificity of DNPS
To empirically validate the selectivity of DNPS, a self-validating competitive assay should be performed. This protocol provides a framework for quantifying the reactivity of DNPS against a panel of representative nucleophiles.
Objective: To determine the relative reaction rates of DNPS with thiol, amine, and imidazole functional groups.
Materials:
-
This compound (DNPS)
-
Model Thiol: N-acetyl-L-cysteine
-
Model Amine: N-acetyl-L-lysine
-
Model Imidazole: N-acetyl-L-histidine
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5
-
Solvent: DMSO or DMF for DNPS stock solution
-
UV-Vis Spectrophotometer and cuvettes/microplate reader
Workflow Diagram:
Caption: Experimental workflow for testing DNPS specificity.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-histidine in the Reaction Buffer.
-
Prepare a 10 mM stock solution of DNPS in high-purity DMSO.
-
Scientist's Note: Preparing the DNPS stock in an organic solvent is necessary due to its low aqueous solubility. The final concentration of DMSO in the reaction should be kept low (e.g., 1%) to minimize effects on protein structure or reaction kinetics.
-
-
Assay Execution:
-
Equilibrate the spectrophotometer and Reaction Buffer to 25 °C.
-
For each nucleophile, prepare a reaction cuvette by adding 980 µL of Reaction Buffer and 10 µL of the 100 mM nucleophile stock solution (final concentration: 1 mM). Include a "buffer only" control.
-
To initiate the reaction, add 10 µL of the 10 mM DNPS stock solution (final concentration: 100 µM) to the cuvette. Mix immediately by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the change in absorbance at the λmax of the released 2,4-dinitrophenylthiolate (determined via a wavelength scan, expected to be in the visible range). Record data every 10-15 seconds for 10 minutes.
-
-
Data Analysis & Interpretation:
-
For each reaction, plot Absorbance vs. Time (seconds).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (typically the first 1-2 minutes).
-
Calculate the relative reactivity:
-
Relative Reactivity (%) = [V₀ (Test Nucleophile) / V₀ (N-acetyl-L-cysteine)] * 100
-
-
The results will provide a quantitative measure of DNPS's selectivity. It is expected that the rates for the amine and imidazole nucleophiles will be negligible compared to the rate for the thiol.
-
Conclusion and Best Practices
This compound is a highly effective reagent for thiol quantification, operating on the principle of thiol-disulfide exchange. Its reactivity profile is governed by the high electrophilicity of its disulfide bond and the preferential reaction with soft nucleophiles. Our comparative analysis and the provided validation protocol underscore its high predicted specificity for thiols over other functional groups like amines and hydroxyls under standard physiological pH conditions.
For researchers in drug development and proteomics, this high degree of selectivity is paramount. When using DNPS or any thiol-reactive probe, it is essential to:
-
Control the pH: Maintain a pH between 7.0 and 8.0 to ensure thiol deprotonation without significantly increasing the nucleophilicity of potentially cross-reactive groups like primary amines.[6]
-
Run Controls: Always include a protein or peptide control that lacks free thiols to establish a baseline for any non-specific background reaction.
-
Validate Specificity: For novel or complex systems, performing a competitive assay as described is a prudent step to ensure data integrity.
By adhering to these principles, researchers can confidently leverage the reactivity of this compound for accurate and reliable thiol analysis.
References
- Benaichouche, M., Bosser, G., Paris, J., & Plichon, V. (1990). Displacement of aromatic nitro groups by anionic sulfw nucleophiles: reactivity of aryl disulfide 7 and thiolate ions towards dinitrobenzenes. in N,N=dimet hylacet amide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2053-2058.
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L-S. Taylor, et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Buvaneswari, S., et al. (2013). 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]
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Seo, Y. H., & Carroll, K. S. (2009). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in chemical biology. Retrieved from [Link]
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Harpp, D. N., & Gleason, J. G. (1971). Nucleophilic cleavage of the sulfur-sulfur bond by phosphorus nucleophiles. Kinetic study of the reduction of aryl disulfides with triphenylphosphine and water. Journal of the American Chemical Society. Retrieved from [Link]
-
van der Wal, S., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. Retrieved from [Link]
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Paul, T., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports. Retrieved from [Link]
-
Al-Sammarrae, S. A. (2007). Reactions of Carbon Disulfide with N-Nucleophiles. ChemInform. Retrieved from [Link]
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Reglinski, J. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Molecular Biology and Drug Design. Retrieved from [Link]
-
Benaichouche, M., et al. (1990). Relative nucleophilicities of aryldisulphide and thiolate ions in dimethylacetamide estimated from their reaction rates with alkyl halides. Journal of The Chemical Society-perkin Transactions 1. Retrieved from [Link]
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Al-Jahoufi, F. S., et al. (2014). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Disulfide, bis(2,4-dinitrophenyl). PubChem Compound Database. Retrieved from [Link]
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Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]
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Cold Spring Harbor Laboratory Press. (n.d.). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Retrieved from [Link]
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Reglinski, J. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Molecular Biology and Drug Design. Retrieved from [Link]
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Tummala, S. (2020). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. Retrieved from [Link]
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Science.gov. (n.d.). reactive thiol groups: Topics. Retrieved from [Link]
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An, J., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
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Podgorski, I., & Bowman, C. N. (2020). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Bis(2,4-dinitrophenyl) Disulfide: Performance Evaluation in Diverse Buffer Systems
For researchers and drug development professionals, the accurate quantification of free thiol groups is a cornerstone of protein characterization, stability analysis, and conjugation chemistry. While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is the established standard, alternative reagents like bis(2,4-dinitrophenyl) disulfide present unique chemical properties that merit investigation. This guide provides a framework for evaluating the performance of this compound across various buffer systems, empowering you to determine its suitability for your specific application. We will delve into the underlying chemical principles, provide robust experimental protocols for a comparative analysis, and offer insights grounded in years of field experience.
The Principle of Action: An Activated Disulfide System
The utility of this compound hinges on the classic thiol-disulfide exchange reaction. However, its performance is uniquely influenced by its molecular structure.
The Reaction Mechanism: The core of the reaction is a nucleophilic attack on the disulfide bond. A free thiol in its deprotonated, thiolate anion (RS⁻) form attacks one of the sulfur atoms of the disulfide. This cleaves the S-S bond, forming a new, mixed disulfide and releasing a 2,4-dinitrothiophenol molecule. This released molecule is a chromophore that can be quantified spectrophotometrically.
Why Activation Matters: Unlike simpler aromatic disulfides, the two 2,4-dinitrophenyl groups are potent electron-withdrawing groups. This electronic pull creates a significant partial positive charge on the sulfur atoms, making the disulfide bond highly "activated" and susceptible to nucleophilic attack. Furthermore, the resulting 2,4-dinitrothiophenolate is an excellent leaving group because its negative charge is stabilized through resonance across the aromatic ring and the two nitro groups[1][2]. This inherent reactivity is the primary reason to consider it as an alternative to standard reagents.
Caption: Thiol-disulfide exchange mechanism.
Designing a Robust Comparison: Critical Parameters and Buffer Selection
A meaningful evaluation requires a systematic approach. The primary variables influencing the reaction are pH and the chemical nature of the buffer itself.
The Indisputable Role of pH: The thiol-disulfide exchange is pH-dependent because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH)[3][4]. The concentration of the thiolate is dictated by the thiol's acid dissociation constant (pKa) and the solution's pH, as described by the Henderson-Hasselbalch equation. Thiols typically have pKa values ranging from 8 to 10[5][6]. Therefore, increasing the pH of the buffer will increase the thiolate concentration, leading to a faster reaction rate[7]. A comprehensive study should evaluate performance across a physiologically and biochemically relevant pH range, for instance, from pH 6.5 to 8.5.
Choosing Your Buffer Systems: The choice of buffer is not trivial. While primarily used to control pH, the buffer's constituent molecules can interact with reactants. We recommend testing a panel of common, non-thiol-containing buffers:
-
Phosphate (e.g., Sodium or Potassium Phosphate): Generally considered non-interactive and an excellent choice for a baseline measurement.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in cell culture and protein work.
-
Tris (tris(hydroxymethyl)aminomethane): Extremely common, but its primary amine can, in some contexts, exhibit nucleophilic character, particularly at higher pH values. It is crucial to test for potential interference.
-
MES (2-(N-morpholino)ethanesulfonic acid): A "Good's" buffer suitable for lower pH ranges (pKa ~6.1), useful for exploring the reagent's efficacy under acidic conditions where many thiols are fully protonated.
Essential Additives for Real-World Scenarios:
-
Metal Chelators (EDTA): Trace metal ions can catalyze the oxidation of free thiols to disulfides, depleting your analyte. Including 1-2 mM EDTA is a self-validating step to prevent this side reaction[3].
-
Denaturants (Guanidine HCl): To quantify thiols buried within a protein's core, denaturation is necessary. Evaluating the reagent's performance in the presence of a denaturant like 6 M Guanidine Hydrochloride (GdnHCl) is essential for applications in protein folding and characterization[8][9].
Experimental Protocols: A Framework for Self-Validation
These protocols are designed to provide a direct comparison of this compound against a known standard (DTNB) under controlled conditions.
Protocol 1: Kinetic Analysis of Thiol Quantification
This experiment measures the initial reaction rate in each buffer system.
Materials:
-
This compound stock solution (10 mM in DMSO).
-
DTNB (Ellman's Reagent) stock solution (10 mM in DMSO)[10].
-
L-cysteine (or other standard thiol) stock solution (10 mM in 10 mM HCl to prevent oxidation).
-
Buffer Systems (0.1 M): Phosphate, HEPES, Tris, MES, each prepared at pH 6.5, 7.5, and 8.5. Include 2 mM EDTA in all buffers.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Methodology:
-
Prepare Working Solutions: On the day of the experiment, prepare a 1 mM working solution of L-cysteine by diluting the stock in degassed, deionized water. Prepare 1 mM working solutions of the disulfide reagents in their respective assay buffers.
-
Assay Setup: In the 96-well plate, add 180 µL of the desired buffer (e.g., 0.1 M Phosphate, pH 7.5, 2 mM EDTA) to each well.
-
Initiate Reaction: Add 10 µL of the 1 mM L-cysteine working solution to each well. Mix briefly.
-
Add Reagent: To initiate the reaction, add 10 µL of the 1 mM this compound working solution. The final concentrations will be 50 µM thiol and 50 µM disulfide in a 200 µL volume.
-
Kinetic Read: Immediately place the plate in the spectrophotometer and begin a kinetic read, measuring the absorbance at the predetermined λmax of 2,4-dinitrothiophenol (this must be determined empirically, but will be near 400-420 nm) every 15 seconds for 10 minutes.
-
Controls:
-
Data Analysis: Subtract the blank reading from all wells. The initial reaction rate (V₀) is the slope of the linear portion of the absorbance vs. time curve.
Caption: Experimental workflow for kinetic analysis.
Protocol 2: Performance in the Presence of Denaturant
This protocol assesses the reagent's compatibility with protein unfolding studies.
Methodology:
-
Repeat the kinetic analysis described in Protocol 1.
-
For the buffer system, use a denaturing buffer: 0.1 M Phosphate, pH 7.5, 2 mM EDTA, 6 M GdnHCl .
-
Use a model protein with a known number of buried cysteine residues (e.g., Bovine Serum Albumin) as the thiol source instead of L-cysteine. Ensure the protein is fully denatured and reduced by pre-incubating with a reductant like TCEP, which must then be removed before the assay[12][13][14]. Phosphine-based reductants like TCEP are preferred as they do not contain thiols and won't interfere with the assay[15][16].
Data Presentation and Interpretation
Organize your results into clear, comparative tables. This allows for objective assessment of the reagent's performance under each condition.
Table 1: Initial Reaction Rate (V₀, mAbs/min) of this compound with L-Cysteine
| Buffer System | pH 6.5 | pH 7.5 | pH 8.5 | pH 7.5 + 6M GdnHCl |
| 0.1 M Phosphate | Data | Data | Data | Data |
| 0.1 M HEPES | Data | Data | Data | Data |
| 0.1 M Tris | Data | Data | Data | Data |
| 0.1 M MES | Data | N/A | N/A | N/A |
Table 2: Comparative Performance Metrics vs. DTNB (at pH 7.5 in Phosphate Buffer)
| Parameter | This compound | DTNB (Ellman's Reagent) | Comments |
| Initial Rate (V₀) | Data | Data | A faster rate can reduce incubation time. |
| Signal Stability | Data | Data | Assess signal decay after reaction completion. |
| Reagent Stability (Blank) | Data | Data | Monitor background absorbance increase over time. |
| Sensitivity (LOD) | Data | Data | Determine the lowest detectable thiol concentration. |
Interpreting the Results:
-
Higher Rates at Higher pH: You should observe a significant increase in reaction rate as the pH increases from 6.5 to 8.5 for all buffers, confirming the role of the thiolate anion[3][4].
-
Buffer Effects: Significant deviations in the rate for a specific buffer (e.g., Tris) may indicate an interaction between the buffer and the reagent or thiol.
-
Denaturant Compatibility: A robust signal and linear kinetics in the presence of 6 M GdnHCl would indicate suitability for protein unfolding studies. Reagent precipitation or erratic kinetics are red flags.
-
Comparison to DTNB: This is the ultimate benchmark. This compound may offer an advantage if it provides a faster reaction, greater signal stability, or better performance at a pH where DTNB is less effective. Conversely, higher background signal or instability are significant drawbacks.
Conclusion and Authoritative Recommendations
While this compound is not a direct replacement for DTNB in all applications, its highly activated disulfide bond presents a compelling case for its use in specific contexts. Based on the principles of thiol-disulfide exchange, we anticipate this reagent will exhibit high reactivity, particularly at neutral to alkaline pH.
This guide provides the scientific rationale and a robust, self-validating experimental framework to rigorously evaluate its performance. By systematically testing across relevant buffer systems and comparing against the industry standard, you can generate the definitive data needed to confidently decide if this compound is the optimal tool for your research and development needs.
References
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A Comparative Guide to Thiol Quantification Assays: Sensitivity and Detection Limits
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the accurate quantification of thiols—sulfhydryl (-SH) groups, primarily from cysteine residues in proteins and small molecules like glutathione—is of paramount importance. The thiol redox state is a critical indicator of cellular health and is implicated in a vast array of physiological and pathological processes, including oxidative stress, enzyme catalysis, and protein folding. Consequently, a variety of assays have been developed for the detection and quantification of these crucial functional groups.
This guide provides an in-depth technical comparison of common thiol quantification assays, with a focus on their sensitivity and detection limits. We will delve into the venerable Ellman's assay, explore a lesser-known disulfide reagent, Bis(2,4-dinitrophenyl) disulfide, and survey the landscape of modern fluorescent probes. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best suit their experimental needs.
The Enduring Standard: Ellman's Assay (DTNB)
For decades, the go-to method for colorimetric thiol quantification has been the assay developed by George Ellman, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1] This symmetrical disulfide readily reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond of DTNB, forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1] The TNB²⁻ anion exhibits a characteristic yellow color with a maximum absorbance at 412 nm, which can be quantified spectrophotometrically.[1]
The stoichiometry of the reaction is straightforward: one mole of thiol releases one mole of TNB²⁻. The concentration of thiols in a sample can thus be determined using the Beer-Lambert law, with a widely accepted molar extinction coefficient for TNB²⁻ of approximately 14,150 M⁻¹cm⁻¹ at pH 8.0.[1]
Reaction Mechanism of Ellman's Reagent (DTNB)
Caption: Thiol-disulfide exchange reaction between a thiol (R-SH) and DTNB.
Experimental Protocol: Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0. The slightly alkaline pH is crucial for the deprotonation of the thiol to the more reactive thiolate anion. EDTA is included to chelate any divalent metal ions that could oxidize the thiols.
-
DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.
-
Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine or glutathione) in the reaction buffer.
-
-
Assay Procedure:
-
To 100 µL of the thiol-containing sample (or standard) in a 96-well plate, add 5 µL of the DTNB solution.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a spectrophotometer or microplate reader.
-
A blank containing the reaction buffer and DTNB solution should also be measured to subtract any background absorbance.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 412 nm versus the concentration of the thiol standards.
-
Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.
-
Alternatively, the thiol concentration can be calculated directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l), where ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) and l is the path length in cm.
-
An Alternative Disulfide Reagent: this compound
This compound is another aromatic disulfide that can, in principle, be used for thiol quantification through a similar thiol-disulfide exchange mechanism. The reaction with a thiol would be expected to release one equivalent of 2,4-dinitrothiophenol.
While this reagent is commercially available, a standardized, validated spectrophotometric assay for routine thiol quantification is not well-documented in readily accessible scientific literature. This lack of a widely accepted protocol and a precisely determined molar extinction coefficient for the 2,4-dinitrothiophenol product under specific assay conditions makes its direct application for accurate quantification challenging.
Postulated Reaction Mechanism
The reaction would proceed via a nucleophilic attack of a thiolate anion on the disulfide bond of this compound, leading to the formation of a mixed disulfide and the release of a 2,4-dinitrothiophenolate anion.
Caption: Postulated reaction of a thiol with this compound.
The utility of this compound may lie more in applications such as derivatizing thiols for subsequent analysis by other techniques, for example, HPLC, where the dinitrophenyl group can serve as a chromophore for detection.
The Rise of High-Sensitivity Fluorescent Probes
For applications demanding higher sensitivity and lower detection limits, fluorescent probes have emerged as powerful alternatives to colorimetric assays. These reagents are typically non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with thiols. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the detection of thiols at much lower concentrations.
A diverse array of fluorescent probes for thiols is available, each with its own reaction mechanism, excitation and emission wavelengths, and performance characteristics. Common reaction chemistries include Michael addition, cleavage of a quencher moiety, and nucleophilic substitution.
Example: Thiol-Reactive Maleimide Probes
Maleimide-based probes are a popular class of fluorescent reagents for thiol quantification. The maleimide group reacts specifically with thiols via a Michael addition reaction, forming a stable thioether linkage. This reaction often leads to a significant increase in the fluorescence quantum yield of the probe.
Caption: Reaction of a thiol with a maleimide-based fluorescent probe.
Experimental Protocol: General Fluorescent Thiol Assay
-
Reagent Preparation:
-
Assay Buffer: The choice of buffer will depend on the specific fluorescent probe and the experimental system. A common choice is a phosphate or Tris buffer at a pH that optimizes the reaction kinetics and fluorescence signal.
-
Fluorescent Probe Stock Solution: Dissolve the fluorescent probe in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Thiol Standard: Prepare a dilution series of a known thiol standard in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate (to minimize background fluorescence), add the thiol-containing sample or standard.
-
Add the fluorescent probe to each well to a final concentration recommended by the manufacturer.
-
Incubate the plate at the recommended temperature and for the specified time, protected from light.
-
Measure the fluorescence intensity using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Create a standard curve by plotting the fluorescence intensity against the concentration of the thiol standards.
-
Determine the thiol concentration in the unknown samples from the standard curve.
-
Performance Comparison: A Head-to-Head Look
The choice of a thiol quantification assay should be guided by the specific requirements of the experiment, particularly the expected concentration of thiols and the sample matrix.
| Assay | Principle | Detection Method | Molar Extinction Coefficient (ε) / Quantum Yield (Φ) | Typical Detection Limit | Advantages | Disadvantages |
| Ellman's Assay (DTNB) | Thiol-Disulfide Exchange | Colorimetric (Absorbance at 412 nm) | ε ≈ 14,150 M⁻¹cm⁻¹[1] | ~1-10 µM | Simple, robust, inexpensive, well-established. | Moderate sensitivity, potential for interference from colored or turbid samples, pH-dependent. |
| This compound Assay | Thiol-Disulfide Exchange | Colorimetric (Theoretical) | Not well-established for a standard assay. | Not well-established. | Potentially useful for derivatization. | Lack of a standardized protocol and performance data for quantitative analysis. |
| Fluorescent Probes (e.g., Maleimides) | Michael Addition, etc. | Fluorometric | High Φ upon reaction | Down to nM or even pM range | High sensitivity, high signal-to-noise ratio, suitable for high-throughput screening and imaging. | Can be more expensive, susceptible to photobleaching, potential for interference from fluorescent compounds in the sample. |
Conclusion and Recommendations
For routine quantification of thiols in the micromolar range, the Ellman's assay remains a reliable and cost-effective choice. Its straightforward protocol and well-characterized performance make it an excellent workhorse for many applications.
When the highest sensitivity is required, for instance, when working with low-abundance proteins or in cell-based assays with small sample volumes, fluorescent probes are the superior option. The significant signal amplification offered by these reagents allows for the detection of thiols at nanomolar or even picomolar concentrations.
While This compound is a known thiol-reactive compound, its use as a direct quantitative spectrophotometric reagent is not well-established. Researchers seeking to use this compound should be prepared to undertake significant methods development and validation, including the determination of the molar extinction coefficient of the reaction product under their specific experimental conditions.
Ultimately, the selection of a thiol quantification assay is a balance between the required sensitivity, the complexity of the sample matrix, and practical considerations such as cost and available instrumentation. A thorough understanding of the principles and limitations of each method is the cornerstone of generating accurate and reliable data in the critical field of thiol biology.
References
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Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
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A Senior Application Scientist's Guide: Bis(2,4-dinitrophenyl) disulfide vs. Fluorescent Probes for Thiol Detection
In the intricate landscape of cellular biochemistry and drug development, the accurate detection and quantification of thiols—compounds containing a sulfhydryl (-SH) group—is paramount. Thiols, such as the amino acid cysteine and the antioxidant glutathione (GSH), are central to cellular redox homeostasis, protein structure, and detoxification pathways.[1][2] An imbalance in thiol levels is a known hallmark of numerous diseases, making their measurement a critical aspect of both basic research and clinical diagnostics.[1][2]
This guide provides an in-depth comparison of two distinct classes of reagents for thiol detection: the classical disulfide-based compound, Bis(2,4-dinitrophenyl) disulfide, and the versatile, modern class of fluorescent thiol probes. We will delve into their respective mechanisms, evaluate their performance based on experimental data, and provide field-proven protocols to guide your experimental choices.
The Classical Approach: this compound
This compound is a symmetric disulfide compound that engages with thiols through a thiol-disulfide exchange reaction.[3][4] While less common than its close relative, DTNB (Ellman's Reagent), it operates on a similar principle. The reaction of a thiol (R-SH) with the disulfide bond (Ar-S-S-Ar) results in the formation of a mixed disulfide (R-S-S-Ar) and the release of a 2,4-dinitrophenylthiolate molecule. This released molecule is the basis for detection, although its direct spectrophotometric application is less established compared to the highly colored TNB anion produced from DTNB.[5]
Mechanism of Action
The core of this method is the thiol-disulfide exchange. A nucleophilic thiolate anion (R-S⁻) from the sample attacks one of the sulfur atoms of the this compound. This cleaves the S-S bond, releasing one equivalent of 2,4-dinitrophenylthiolate and forming a new, mixed disulfide between the sample thiol and the other 2,4-dinitrophenyl moiety.
Caption: Covalent labeling of a thiol with a maleimide-based fluorescent probe.
A prime example of a modern fluorescent probe is ThiolTracker™ Violet . This cell-permeant dye reacts actively with reduced thiols in intact cells, making it an excellent indicator of intracellular glutathione (GSH), which constitutes the majority of the cellular free thiol pool. [6][7][8]It is efficiently excited by a 405 nm laser and can be used in fluorescence microscopy, flow cytometry, and high-content screening. [7][8][9]
Advantages and Limitations
Advantages:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than absorbance, with some probes achieving detection limits in the nanomolar range. [10]* Live-Cell Imaging: Cell-permeant probes like ThiolTracker™ Violet enable the real-time visualization and quantification of thiols in living cells, providing crucial spatial and temporal information. [6][11]* Specificity: The chemistry of probes can be tuned for high selectivity towards thiols over other biological nucleophiles. [12][13]* Multiplexing: The wide range of available fluorophores allows for multiplexing with other fluorescent labels (e.g., antibodies, organelle stains) in a single experiment. [8] Limitations:
-
Cost: Fluorescent probes are generally more expensive than classical colorimetric reagents.
-
Photostability: Fluorophores can be susceptible to photobleaching during prolonged imaging sessions.
-
Potential for Artifacts: The labeling process itself, or the presence of the probe, could potentially perturb cellular functions. Careful controls are essential.
Head-to-Head Comparison
| Feature | This compound (Disulfide Exchange) | Fluorescent Probes (e.g., Maleimides) |
| Principle | Thiol-disulfide exchange | Covalent modification (e.g., Michael addition) |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Microscopy, Flow Cytometry) |
| Sensitivity | Micromolar (µM) range [14] | Nanomolar (nM) to Picomolar (pM) range [10] |
| Live-Cell Compatible | No | Yes (for cell-permeant probes) [6] |
| Sample Type | Purified proteins, cell lysates, biofluids | Purified proteins, cell lysates, live cells, tissues |
| Specificity | General thiol reactivity | High selectivity for thiols over other nucleophiles [12] |
| Sample State | Destructive (modifies native thiol) | Destructive (forms stable covalent bond) |
| Cost | Low | Moderate to High |
Experimental Protocols
Protocol 1: Quantification of Total Thiols in Cell Lysate
This protocol provides a general framework for using a thiol-reactive probe to quantify total free thiols in a cell lysate sample. A standard curve using a known thiol, such as glutathione (GSH) or cysteine, is essential for accurate quantification.
Materials:
-
Cell culture plates
-
Ice-cold lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA) [15]* Fluorometric Thiol Detector (e.g., Cayman Chemical's Thiol Detection Assay Kit or similar)
-
Glutathione (GSH) standard
-
Black, flat-bottom 96-well microplate suitable for fluorescence measurements
-
Microplate reader with appropriate excitation/emission filters (e.g., Ex: 380-390 nm, Em: 510-520 nm) [15] Procedure:
-
Sample Preparation (Cell Lysate):
-
Culture cells to the desired density (e.g., ~5 x 10⁶ cells). [15] * Wash cells with ice-cold PBS. For adherent cells, scrape them into the PBS.
-
Centrifuge the cell suspension at 1,000-2,000 x g for 10 minutes at 4°C. [15] * Discard the supernatant and resuspend the cell pellet in 0.5-1.0 mL of cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles. Causality: This step is crucial to break open the cells and release the intracellular thiols into the solution.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. [15][16] * Collect the supernatant, which contains the soluble thiol fraction, and keep it on ice.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of GSH (e.g., 10 µM) in the assay buffer. [15] * Perform serial dilutions to create a standard curve ranging from 0 to 10 µM. Include a "blank" well with only assay buffer. Trustworthiness: A standard curve is non-negotiable for converting relative fluorescence units (RFU) into absolute thiol concentrations.
-
-
Assay Protocol:
-
Pipette 50 µL of each standard and unknown sample into the wells of the 96-well plate in triplicate.
-
Add 50 µL of the diluted Fluorometric Thiol Detector to each well.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Read the fluorescence on a microplate reader using the recommended excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all standard and sample readings.
-
Plot the adjusted fluorescence of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the thiol concentration in your unknown samples.
-
Protocol 2: Live-Cell Imaging of Intracellular Thiols with ThiolTracker™ Violet
This protocol describes the staining of live, adherent cells with ThiolTracker™ Violet for analysis by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
ThiolTracker™ Violet dye (e.g., Thermo Fisher Scientific, T10095)
-
High-quality, anhydrous DMSO
-
Thiol-free buffer for labeling (e.g., D-PBS with Ca²⁺ and Mg²⁺) [17]* Fluorescence microscope with a DAPI or violet filter set (e.g., Ex: ~405 nm, Em: ~526 nm) [7][8] Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ThiolTracker™ Violet in anhydrous DMSO. Store this stock solution at ≤–20°C, desiccated and protected from light. [7] * Immediately before use, dilute the 10 mM stock solution to a final working concentration of 10-20 µM in pre-warmed, thiol-free buffer. Causality: Using a thiol-free buffer is critical to prevent the probe from reacting before it enters the cells.
-
-
Cell Labeling:
-
Grow cells on coverslips to the desired confluency.
-
Remove the culture medium from the cells.
-
Wash the cells twice with the pre-warmed, thiol-free buffer. [17] * Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator. [7][17]Expertise: The optimal concentration and incubation time may need to be determined empirically for different cell lines.
-
-
Imaging:
-
Remove the labeling solution and wash the cells twice with fresh, pre-warmed buffer.
-
Replace with a suitable buffer or medium for imaging.
-
Immediately image the cells on a fluorescence microscope using a filter set appropriate for violet excitation and green/blue emission. [7]
-
-
Controls (Self-Validating System):
-
Negative Control: Pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) (e.g., 250 µM for 3 hours) before labeling. [18]This should result in a significant decrease in fluorescence, confirming the probe's specificity for thiols.
-
Positive Control: Pre-treat cells with an agent known to increase intracellular GSH, such as R-lipoic acid, which should lead to an increase in fluorescence intensity. [11]
-
Conclusion and Recommendations
The choice between classical disulfide reagents and modern fluorescent probes is dictated by the experimental question.
-
Choose a disulfide-based method (or a more common analogue like Ellman's Reagent) when you need a cost-effective, simple assay to determine the total thiol concentration in bulk samples like protein solutions or lysates, and when live-cell information is not required.
-
Choose a fluorescent probe when your research demands high sensitivity, the ability to distinguish subcellular localization, or the dynamic, real-time measurement of thiol status within living cells. For researchers in drug development and cell biology, the rich, contextual data provided by probes like ThiolTracker™ Violet is often indispensable for understanding the complex role of thiols in cellular health and disease.
By understanding the principles and limitations of each method, researchers can confidently select the appropriate tool to accurately and reliably investigate the critical world of thiol biochemistry.
References
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Title: Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Fluorescent Probes for Live Cell Thiol Detection. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Source: Royal Society of Chemistry (RSC). URL: [Link]
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Title: Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Thiol Reactive Probes and Chemosensors. Source: MDPI. URL: [Link]
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Title: Methods for the determination and quantification of the reactive thiol proteome. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Fluorescent Probes for Live Cell Thiol Detection. Source: MDPI. URL: [Link]
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Title: Thiol Quantification Assay Kit. Source: Bioquochem. URL: [Link]
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Title: Fluorescent Probes for Live Cell Thiol Detection. Source: PubMed. URL: [Link]
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Title: (PDF) Fluorescent Probes for Live Cell Thiol Detection. Source: ResearchGate. URL: [Link]
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Title: Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy. Source: PubMed. URL: [Link]
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Title: Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Source: National Institutes of Health (NIH). URL: [Link]
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Title: A Highly Selective Fluorescent Probe for Thiol Bioimaging. Source: Organic Letters. URL: [Link]
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Title: Instruction manual for Thiol Detection Assay Kit (Ellman's method). Source: G-Biosciences. URL: [Link]
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Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Source: ScienceDirect. URL: [Link]
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Title: Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe. Source: ACS Publications. URL: [Link]
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Title: Thermo Fisher, T10095, ThiolTracker™ Violet (glutathione detection reagent). Source: Iright. URL: [Link]
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Title: Thiol Tracker Violet, IC-6626. Source: InCellGene LLC. URL: [Link]
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Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Source: MDPI. URL: [Link]
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Title: Advancing Quantitative 31 P NMR Spectroscopy for Reliable Thiol Group Analysis. Source: ACS Publications. URL: [Link]
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Title: Thiol sensing: From current methods to nanoscale contribution. Source: ScienceDirect. URL: [Link]
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Title: 1,2-Bis(2,4-dinitrophenyl)disulfane. Source: National Institutes of Health (NIH). URL: [Link]
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Title: The role of thiols and disulfides in protein chemical and physical stability. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Redox-Click Chemistry for Disulfide Formation from Thiols. Source: ChemRxiv. URL: [Link]
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Title: Disulfide, bis(2,4-dinitrophenyl). Source: PubChem. URL: [Link]
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Title: Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Source: ACS Publications. URL: [Link]
-
Title: 15.7: Redox Reactions of Thiols and Disulfides. Source: Chemistry LibreTexts. URL: [Link]
-
Title: 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical. Source: MDPI. URL: [Link]
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- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Molecular Probes ThiolTracker Violet (glutathione detection reagent) 180 reactions | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 9. iright.com [iright.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. twistaroma.fr [twistaroma.fr]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bioquochem.com [bioquochem.com]
- 17. CytoBiologies-Assay Kits-InCellGene LLC.-CellLines,Biomedicine reasearch Product,Cell Biology,Cell Culture,293T Cell,Media [incellgene.com]
- 18. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol Quantification: A Comparative Analysis of Bis(2,4-dinitrophenyl) disulfide and Alternative Reagents
For researchers, scientists, and drug development professionals engaged in elucidating protein structure, function, and stability, the accurate quantification of thiol (sulfhydryl) groups is a foundational requirement. Thiol groups, predominantly found in the cysteine residues of proteins, are critical to a multitude of biological processes, including enzymatic activity, antioxidant defense, and the maintenance of protein tertiary and quaternary structure. The redox state of these thiol groups is a key indicator of cellular health and is implicated in numerous pathological conditions.
This guide provides an in-depth technical comparison of reagents used for thiol quantification, with a central focus on the reaction products of Bis(2,4-dinitrophenyl) disulfide (DNPS) . We will explore the underlying chemical principles, present comparative performance data against established alternatives, and provide actionable experimental protocols. Our approach is grounded in scientific integrity, explaining the rationale behind experimental choices to ensure that the described methods are self-validating.
The Principle of Thiol Quantification via Disulfide Exchange
The most common and reliable methods for spectrophotometric thiol quantification are based on the principle of thiol-disulfide exchange. In this reaction, a chromogenic disulfide reagent (RSSR) reacts with a free thiol (R'-SH) to form a mixed disulfide (R'-SSR) and release a stoichiometric equivalent of a colored thiol (RSH). The concentration of the released chromophore, which can be measured by absorbance, is directly proportional to the concentration of free thiols in the sample.
This guide will focus on three such disulfide reagents: the classic Ellman's reagent (DTNB), the highly sensitive 4,4'-dithiodipyridine (4-DPS), and the titular, less commonly characterized this compound (DNPS).
In-Depth Analysis of this compound (DNPS)
This compound is a symmetrical disulfide that participates in thiol-disulfide exchange. The core of its utility lies in the release of a colored product upon reaction with a thiol-containing analyte.
Reaction Mechanism
The reaction of DNPS with a thiol (R-SH) proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the disulfide bond of DNPS. This results in the formation of a mixed disulfide and the release of one equivalent of 2,4-dinitrothiophenol. In a solution with a pH above the pKa of 2,4-dinitrothiophenol, the thiol group will be deprotonated, yielding the intensely colored 2,4-dinitrothiophenolate anion.
Caption: Reaction of DNPS with a thiol.
Quantitative Analysis of Reaction Products
The quantitative power of DNPS lies in the spectrophotometric measurement of the released 2,4-dinitrothiophenolate anion. While specific, experimentally validated data for the molar extinction coefficient of 2,4-dinitrothiophenolate is not widely available in current literature, we can infer its properties from the closely related compound, 2,4-dinitrophenol. The anionic form of 2,4-dinitrophenol exhibits a maximum absorbance (λmax) at approximately 410 nm.[1] It is highly probable that the 2,4-dinitrothiophenolate anion has a λmax in a similar range, likely between 400-420 nm.
For accurate quantification, the molar extinction coefficient (ε) at the λmax must be experimentally determined. Without this value, precise concentration determination via the Beer-Lambert law (A = εcl) is not possible.
Comparative Analysis with Alternative Reagents
A thorough understanding of DNPS's utility is best achieved through comparison with the most established thiol quantification reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 4,4'-dithiodipyridine (4-DPS).
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
DTNB is the gold standard for thiol quantification.[2][3] Its reaction with a thiol releases the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.
-
Advantages: Well-characterized, highly specific for thiols, and possesses a strong absorbance in the visible spectrum, minimizing interference from proteins and other biomolecules that absorb in the UV range.
-
Disadvantages: The molar absorptivity of TNB²⁻ is pH-dependent, decreasing at lower pH values.[2][4] DTNB itself is susceptible to hydrolysis at pH values above 7, which can lead to an overestimation of thiol concentration.[2][4]
4,4'-dithiodipyridine (4-DPS)
4-DPS is an increasingly popular alternative to DTNB, known for its enhanced sensitivity. The reaction releases 4-thiopyridone.
-
Advantages: The reaction product, 4-thiopyridone, has a significantly higher molar extinction coefficient than TNB²⁻, leading to greater sensitivity.[2][4] The assay can be performed at a lower pH (pH 3-7), which minimizes the risk of air oxidation of thiols and disulfide bond hydrolysis.[2][4]
-
Disadvantages: The λmax of 4-thiopyridone is in the near-UV range (324 nm), which can be problematic when working with samples that have high background absorbance in this region, such as those containing proteins or nucleic acids.[2][4]
Performance Comparison
The following table summarizes the key performance characteristics of DNPS (based on inferred properties), DTNB, and 4-DPS.
| Feature | This compound (DNPS) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 4,4'-dithiodipyridine (4-DPS) |
| Reaction Product | 2,4-Dinitrothiophenolate | 5-Thio-2-nitrobenzoate (TNB²⁻) | 4-Thiopyridone |
| λmax | ~410 nm (inferred) | 412 nm[2][5] | 324 nm[2][4] |
| Molar Extinction (ε) | Not readily available | 14,100 M⁻¹cm⁻¹ at pH 7.3[2][4] | 21,000 M⁻¹cm⁻¹ at pH 3-7[2][4] |
| Optimal pH | Likely slightly alkaline | 7-8 | 3-7[2][4] |
| Key Advantage | Potential for visible λmax | Well-established; minimal protein interference | High sensitivity; stable at lower pH |
| Key Limitation | Lack of characterization data | pH sensitivity; reagent instability at high pH | Potential for interference from UV-absorbing molecules |
Experimental Protocols
The following protocols provide a framework for the quantification of thiols using DTNB and 4-DPS. A hypothetical protocol for DNPS is also provided, which would require experimental validation of its λmax and molar extinction coefficient.
General Workflow for Thiol Quantification
Caption: General workflow for thiol quantification.
Protocol 1: Thiol Quantification with DTNB (Ellman's Reagent)
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Standard: Prepare a series of known concentrations of L-cysteine (e.g., 0-1.5 mM) in Reaction Buffer.
-
-
Assay Procedure:
-
To 125 µL of your sample (or standard), add 1.25 mL of Reaction Buffer.
-
Add 25 µL of DTNB Solution.
-
Mix and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (containing buffer instead of sample).
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of the unknown sample from the standard curve, or use the Beer-Lambert law with ε = 14,100 M⁻¹cm⁻¹.
-
Protocol 2: Thiol Quantification with 4-DPS
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.0, containing 1 mM EDTA.
-
4-DPS Solution: Prepare a stock solution of 4-DPS in a suitable organic solvent (e.g., ethanol) and dilute to the final working concentration in the Reaction Buffer.
-
Standard: Prepare a series of known concentrations of L-cysteine in Reaction Buffer.
-
-
Assay Procedure:
-
Follow a similar mixing and incubation procedure as with DTNB, adjusting volumes as necessary for your experimental setup.
-
Measure the absorbance at 324 nm.
-
-
Data Analysis:
-
Use a standard curve or the Beer-Lambert law with ε = 21,000 M⁻¹cm⁻¹ to determine the thiol concentration.
-
Protocol 3: Hypothetical Protocol for DNPS (Requires Validation)
-
Reagent Preparation:
-
Reaction Buffer: A buffer with a pH likely in the range of 7-8 would be a logical starting point for validation.
-
DNPS Solution: Prepare a stock solution of DNPS in an appropriate organic solvent and dilute to a working concentration in the Reaction Buffer.
-
Standard: Prepare a series of known concentrations of L-cysteine.
-
-
Assay Validation and Procedure:
-
Determine λmax: React a known concentration of L-cysteine with the DNPS solution and scan the absorbance from 350-500 nm to identify the peak absorbance.
-
Determine Molar Extinction Coefficient (ε): Using the determined λmax, measure the absorbance of a series of known concentrations of L-cysteine reacted with an excess of DNPS. Plot absorbance versus concentration; the slope of the line will be ε (assuming a 1 cm path length).
-
Assay: Once validated, follow a procedure similar to that for DTNB, measuring absorbance at the empirically determined λmax.
-
-
Data Analysis:
-
Use a standard curve or the Beer-Lambert law with the empirically determined molar extinction coefficient.
-
Conclusion and Future Outlook
The quantification of thiol groups is a cornerstone of protein biochemistry and drug development. While DTNB (Ellman's reagent) remains the most widely used and well-documented method, its limitations, particularly its instability at the required alkaline pH, have prompted the adoption of alternatives. 4,4'-dithiodipyridine (4-DPS) offers a clear advantage in terms of sensitivity and stability at lower pH, though its absorbance in the near-UV can be a drawback.
This compound (DNPS) presents an intriguing but currently under-characterized alternative. Its reaction mechanism follows the established principles of thiol-disulfide exchange, and the likely visible-range absorbance of its reaction product is a significant potential advantage. However, the lack of readily available, validated data for the λmax and molar extinction coefficient of the 2,4-dinitrothiophenolate product is a major hurdle to its widespread adoption.
For researchers requiring a robust and well-validated assay, DTNB and 4-DPS are the current reagents of choice. Future work to fully characterize the spectrophotometric properties of the DNPS reaction product and to perform direct, quantitative comparisons with DTNB and 4-DPS would be a valuable contribution to the field, potentially adding a new and useful tool to the analytical chemist's arsenal.
References
- Mhala, M. M., & Jones, A. D. (1960). The behaviour of 2,4-dinitrophenol in alkaline solution. Journal of the Chemical Society (Resumed), 4369-4374.
- BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
- Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new reagent, 5,5'-dithiobis(2-nitrobenzoic acid) disulfide. Analytical and Bioanalytical Chemistry, 373(4-5), 266–276.
- G-Biosciences. (n.d.).
- Hansen, R. E., Roth, D., & Winther, J. R. (2009). Quantifying the global cellular thiol-disulfide status. Proceedings of the National Academy of Sciences, 106(2), 422–427.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bis(2,4-dinitrophenyl) Disulfide: Applications, Limitations, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical reagents, Bis(2,4-dinitrophenyl) disulfide (DNPS) presents itself as a specialized tool, particularly valuable in scenarios where common reagents falter. This guide offers an in-depth exploration of DNPS, providing a critical review of its applications, an honest assessment of its limitations, and a direct comparison with key alternatives, supported by experimental insights. Our objective is to equip you with the necessary knowledge to make informed decisions in your research and development endeavors.
Unveiling this compound: A Niche Reagent with Distinct Advantages
This compound, also known as 2,2',4,4'-tetranitrodiphenyl disulfide, is an organic compound that has carved out a niche in specific biochemical and synthetic applications.[1] Its utility primarily stems from the reactivity of its disulfide bond, which is susceptible to cleavage by nucleophiles, most notably thiols. This reactivity forms the basis of its primary applications in thiol quantification and the synthesis of unsymmetrical disulfides.
A key distinguishing feature of DNPS is its applicability in non-aqueous environments. This is a significant advantage in situations where the widely used Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is unsuitable due to its poor solubility in organic solvents.
Core Applications of this compound
The applications of DNPS are centered around its reactive disulfide bond. Here, we delve into its most significant uses, providing the scientific rationale and experimental context.
Quantification of Thiols in Non-Aqueous Media
The quantification of free sulfhydryl (thiol) groups is a critical measurement in various fields, from protein chemistry to materials science. While DTNB is the gold standard for this purpose in aqueous solutions, its application is limited when dealing with hydrophobic molecules or systems that are not soluble in water.[2] This is where DNPS emerges as a valuable alternative.
The Underlying Chemistry: Thiol-Disulfide Exchange
The reaction between DNPS and a thiol-containing compound (R-SH) is a classic example of thiol-disulfide exchange. The thiol attacks the disulfide bond of DNPS, leading to the formation of a mixed disulfide and the release of one molecule of 2,4-dinitrothiophenol. This released product has a distinct yellow color, and its concentration can be determined spectrophotometrically.
Experimental Workflow: Thiol Quantification with DNPS
Caption: Workflow for thiol quantification using DNPS.
Synthesis of Unsymmetrical Disulfides
Unsymmetrical disulfides (R-S-S-R') are valuable compounds in medicinal chemistry and materials science. The synthesis of these molecules can be challenging, often resulting in a mixture of symmetrical and unsymmetrical products. DNPS provides a pathway for the controlled, stepwise synthesis of unsymmetrical disulfides.
The Synthetic Strategy
The reaction of DNPS with a thiol (R-SH) initially forms an unsymmetrical disulfide, 2,4-dinitrophenyl-S-R. This intermediate can then be reacted with a second, different thiol (R'-SH) to yield the desired unsymmetrical disulfide (R-S-S-R') and regenerate 2,4-dinitrothiophenol.
Reaction Pathway for Unsymmetrical Disulfide Synthesis
Caption: Synthesis of unsymmetrical disulfides using DNPS.
A Critical Look at the Limitations and Hazards of DNPS
Despite its advantages in specific contexts, DNPS is not without its drawbacks. A thorough understanding of these limitations is crucial for its safe and effective use.
Solubility Constraints: While DNPS is soluble in many organic solvents, its solubility can still be a limiting factor in certain applications, particularly with highly nonpolar solvents.
Chemical Instability and Hazards: DNPS is a nitro-aromatic compound and should be handled with care. It is considered a reactive and potentially explosive chemical, especially when heated or subjected to shock.[3][4] Reports indicate that the residue from its reaction in tetrachloroethylene can be explosive upon solvent removal.[1][5] Therefore, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential.
Interference in Assays: As with other thiol-disulfide exchange reagents, the presence of other nucleophiles in the sample can potentially interfere with the reaction, leading to inaccurate results. Careful sample preparation and the use of appropriate controls are necessary to mitigate this issue.
Comparative Analysis: DNPS vs. Key Alternatives
The choice of a thiol quantification reagent depends on the specific requirements of the experiment. Here, we compare DNPS with two of the most common alternatives: Ellman's reagent (DTNB) and 4,4'-dipyridyl disulfide (4-DPS).
| Feature | This compound (DNPS) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 4,4'-dipyridyl disulfide (4-DPS) |
| Primary Application | Thiol quantification in non-aqueous media, synthesis of unsymmetrical disulfides | Thiol quantification in aqueous media | Thiol quantification, especially at lower pH |
| Solubility | Good in many organic solvents (e.g., DMF, DMSO) | Good in aqueous buffers (pH > 7) | Soluble in both aqueous and organic solvents |
| Detection Wavelength (λmax) | Dependent on the solvent, typically around 400-450 nm for 2,4-dinitrothiophenol | 412 nm for the TNB²⁻ anion | 324 nm for 4-thiopyridone |
| Molar Extinction Coefficient (ε) | Varies with solvent | ~14,150 M⁻¹cm⁻¹ at pH 8.0[2] | ~19,800 M⁻¹cm⁻¹ |
| Optimal pH Range | Not strictly pH-dependent in aprotic solvents | 7-8 | 3-7 |
| Key Advantages | Suitable for non-aqueous systems where DTNB is insoluble. | High sensitivity, well-established method for aqueous samples. | Can be used at lower pH, less interference from UV-absorbing compounds. |
| Key Limitations | Potential explosive hazard, less sensitive than DTNB in some cases, limited data on molar extinction in various solvents. | Poor solubility in organic solvents, pH-dependent, susceptible to hydrolysis at high pH. | Lower wavelength of detection can be problematic with samples that absorb in the UV range. |
Reaction Mechanisms of Thiol Quantification Reagents
Caption: Thiol-disulfide exchange mechanisms for DNPS, DTNB, and 4-DPS.
Experimental Protocols: A Practical Guide
To facilitate the application of this knowledge, we provide here outlines of key experimental protocols.
Protocol for Thiol Quantification in a Hydrophobic Polymer using DNPS
This protocol is adapted from a study on biodegradable citrate-based polyesters.[2]
Materials:
-
This compound (DNPS)
-
Dimethylformamide (DMF)
-
Thiol-containing polymer sample
-
N-acetyl cysteine (for standard curve)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of N-acetyl cysteine in DMF at known concentrations.
-
Prepare a 4.00 mM solution of DNPS in DMF.
-
To each N-acetyl cysteine standard, add a defined volume of the DNPS solution.
-
Incubate the standards at room temperature for 1 hour, protected from light.
-
Measure the absorbance of each standard at the λmax of 2,4-dinitrothiophenol in DMF.
-
Plot a standard curve of absorbance versus thiol concentration.
-
-
Sample Analysis:
-
Suspend a known weight of the thiol-containing polymer in DMF.
-
Add the same defined volume of the 4.00 mM DNPS solution to the sample suspension.
-
Incubate the sample under the same conditions as the standards (room temperature, 1 hour, protected from light).
-
Measure the absorbance of the sample solution at the same wavelength used for the standards.
-
-
Quantification:
-
Determine the thiol concentration in the sample by interpolating its absorbance value on the N-acetyl cysteine standard curve.
-
Calculate the thiol content of the polymer (e.g., in µmol/g).
-
Protocol for the Synthesis of an Unsymmetrical Disulfide
This is a general protocol for the synthesis of an unsymmetrical disulfide using DNPS.
Materials:
-
This compound (DNPS)
-
Thiol 1 (R-SH)
-
Thiol 2 (R'-SH)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: Formation of the Intermediate
-
Dissolve DNPS in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add one equivalent of Thiol 1 (R-SH) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting DNPS is consumed. The formation of the yellow 2,4-dinitrothiophenol can also be visually observed.
-
-
Step 2: Formation of the Unsymmetrical Disulfide
-
Once the first step is complete, slowly add one equivalent of Thiol 2 (R'-SH) to the reaction mixture.
-
Continue to monitor the reaction by TLC until the intermediate disulfide is consumed and the desired unsymmetrical disulfide is formed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding water).
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the unsymmetrical disulfide.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized unsymmetrical disulfide using appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Conclusion: Informed Reagent Selection for Optimal Results
This compound is a valuable reagent for specific applications, most notably for the quantification of thiols in non-aqueous systems and for the synthesis of unsymmetrical disulfides. Its utility in these areas addresses a key limitation of the more common Ellman's reagent. However, its potential as a reactive hazard necessitates careful handling and adherence to safety protocols.
For researchers and drug development professionals, the choice between DNPS and its alternatives should be guided by a thorough consideration of the experimental conditions, including the nature of the sample, the solvent system, and the required sensitivity. By understanding the distinct advantages and limitations of each reagent, you can optimize your experimental design and achieve reliable, accurate results.
References
- Biodegradable citrate-based polyesters with S-nitrosothiol functional groups for nitric oxide release. The Royal Society of Chemistry. (2015-11-05)
- Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach.
- Reactive Chemical Hazards. ICDST E-print archive of engineering and scientific PDF documents.
- Journal of the American Chemical Society Vol. 133 No. 30.
- Bretherick's Handbook Of Reactive Chemical Hazards [PDF] [udjucd6k4v00]. VDOC.PUB.
- Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach.
- tetrachloroethylene. JoDrugs.
- CAS 2217-55-2 Bis-(2,4-dinitrophenyl)disulfide. Alfa Chemistry.
Sources
- 1. 1,2-Bis(2,4-dinitrophenyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Thiol-Reactive Disulfides: Bis(2,4-dinitrophenyl) disulfide vs. 4,4'-Dithiodipyridine
For researchers, scientists, and drug development professionals, the precise quantification and modification of thiol groups (-SH) are critical. Found in the amino acid cysteine, thiols are pivotal to protein structure, enzyme catalysis, and redox signaling. The choice of reagent for thiol detection and modification can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two symmetrical disulfide reagents: Bis(2,4-dinitrophenyl) disulfide and 4,4'-Dithiodipyridine. While this compound belongs to the same class as the well-known Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), this guide will also draw comparisons to DTNB where data is more prevalent, to provide a comprehensive performance overview.
Foundational Principles: The Thiol-Disulfide Exchange
Both reagents operate via a core chemical reaction known as thiol-disulfide exchange.[1][2] In this reaction, a nucleophilic thiolate anion (R-S⁻) from the sample attacks the disulfide bond (-S-S-) of the reagent. This attack cleaves the reagent's disulfide bond, forming a new, mixed disulfide between the sample's thiol and one half of the reagent. The other half of the reagent is released as a chromophoric thiol, which can be quantified spectrophotometrically.[1][3] The stoichiometry is straightforward: one mole of free thiol in the sample releases one mole of the chromophore.
Reaction Mechanism: this compound
When a thiol reacts with this compound, it releases 2,4-dinitrothiophenol. The dinitrophenyl group is a strong electron-withdrawing group, which makes the disulfide bond susceptible to nucleophilic attack. The released 2,4-dinitrothiophenol anion has a characteristic absorbance. This mechanism is analogous to that of DTNB, which releases the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.[1][4]
Caption: Reaction of a thiol with 4,4'-Dithiodipyridine (4-DPS).
Head-to-Head Performance Comparison
The choice between these reagents often comes down to the specific requirements of the assay, such as sensitivity, pH constraints, and potential interferences.
| Feature | This compound (and analogs like DTNB) | 4,4'-Dithiodipyridine (4-DPS) | Rationale & Field Insights |
| Optimal pH | Typically pH 7.0 - 8.0 [5][6] | pH 3 - 7 [1] | 4-DPS is superior for acidic conditions. The TNB chromophore from DTNB requires deprotonation to develop its color, necessitating alkaline pH where unwanted air oxidation of thiols is significant. [5][7]4-DPS's chromophore absorbance is pH-independent, allowing for assays at lower pH where thiols are more stable. [1] |
| λmax | ~412 nm (for TNB from DTNB) [8] | ~324 nm [1] | The absorbance of 4-DPS at 324 nm can be a drawback if proteins or other sample components have inherent absorbance in this region. [9]Careful blanking is essential. |
| Sensitivity | Molar Extinction Coefficient (ε) ≈ 14,150 M⁻¹cm⁻¹ at pH 8.0 (for DTNB) [1] | Molar Extinction Coefficient (ε) ≈ 21,000 M⁻¹cm⁻¹ [1] | 4-DPS offers higher sensitivity. Its greater molar extinction coefficient means a larger absorbance change for a given thiol concentration, enhancing detection limits. [10][11] |
| Reactivity | Good | Higher intrinsic reactivity [10][11] | The higher reactivity of 4-DPS allows for faster and more complete reactions, especially at lower pH where thiolate concentration is reduced. [10][11] |
| Stability | Reagent is susceptible to hydrolysis at high pH. [1] | Generally stable. | The disulfide bond in DTNB can be attacked by hydroxide ions at alkaline pH, leading to higher blank readings. [1]4-DPS offers better stability across a wider pH range. |
| Solubility | Generally soluble in aqueous buffers. | Soluble in aqueous buffers and some organic solvents. [10] | 4-DPS's versatility extends to non-aqueous systems, where it can be used with a catalyst like triethylamine for measuring thiols in organic solvents. [10][11] |
| Applications | Standard for protein thiol quantification (as DTNB). [5][6] | High-sensitivity protein thiol quantification, [5]analysis in acidic conditions, drug delivery systems, [12]polymer chemistry. [12][13] | While DTNB is the established workhorse, 4-DPS is the reagent of choice for challenging applications requiring high sensitivity, low pH, or compatibility with organic solvents. [5][10] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any protocol lies in its internal controls and clear, logical steps. Below are validated workflows for thiol quantification.
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol is a standard method for quantifying free thiols in protein solutions.
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. The EDTA is crucial to chelate divalent metal ions that can catalyze thiol oxidation.
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh to avoid degradation. [8]* Thiol Standard: Cysteine or N-acetylcysteine at a known concentration (e.g., 1 mM) for generating a standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
B. Workflow:
Sources
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(2,4-dinitrophenyl) disulfide
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2), a compound that demands respect due to its chemical properties.
The procedures outlined below are synthesized from established chemical safety principles and data on nitroaromatic compounds. The core philosophy is one of proactive risk mitigation: treat the compound and its waste with the highest level of caution and entrust its final disposal to certified professionals.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While specific explosive data for this disulfide are not as prevalent as for its chemical relatives like 2,4-Dinitrophenol (DNP) or 2,4-dinitrophenylhydrazine (DNPH), the presence of multiple nitro groups on aromatic rings is a structural alert for potential instability.[1][2][3] Compounds in this family can be sensitive to shock, friction, and heat, particularly when dry.[1][2] Therefore, it is imperative to handle this compound and its associated waste with the assumption that it may be a desensitized explosive.
Furthermore, the compound is classified as a skin sensitizer, meaning repeated contact can lead to an allergic skin reaction.[4]
Mandatory Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, the following PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for integrity before each use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.
All handling and waste consolidation steps should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is do not attempt chemical neutralization in the laboratory . The risks associated with handling nitroaromatic compounds outweigh the benefits of in-lab treatment. The correct procedure is to collect, segregate, and label the material as hazardous waste for professional disposal.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, contaminated paper towels, pipette tips) must be collected separately from other laboratory trash.[5] This waste stream should be designated as "Solid Hazardous Waste: this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix this waste with other streams like halogenated solvents, acids, bases, or oxidizers unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][7]
Step 2: Containerization and Labeling
-
Choose the Right Container: Use a container made of a compatible material (e.g., high-density polyethylene for solids, or a designated glass or plastic solvent can for liquids) with a secure, screw-top lid. Ensure the container is in good condition.
-
Accurate Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Skin Sensitizer," "Potentially Explosive When Dry")
-
The date accumulation started.
-
The laboratory, principal investigator, and a contact number.
-
Step 3: Storage and Disposal Request
-
Safe Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be away from heat sources, open flames, and incompatible chemicals.
-
Arrange for Pickup: Once the container is full or you have no further need for it, contact your institution's EHS department to arrange for a hazardous waste pickup.[9] Do not allow hazardous waste to accumulate for extended periods.
The workflow for this disposal process is summarized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Part 3: Spill Management
Due to the hazards associated with this class of chemicals, you should not attempt to clean up a spill of this compound yourself.[5]
Immediate Spill Response Protocol:
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.
-
Evacuate: Leave the laboratory or affected area immediately.
-
Isolate: Close the door behind you to contain any potential dust or vapors.
-
Report: Contact your institution's EHS department or emergency number immediately. Provide them with the chemical name, the quantity spilled, and the precise location.
-
Do Not Re-enter: Await instructions from trained emergency responders.
Data Summary: this compound
The following table summarizes key identification and hazard information for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2,2',4,4'-Tetranitrodiphenyl disulfide | [4][10] |
| CAS Number | 2217-55-2 | [4] |
| Molecular Formula | C₁₂H₆N₄O₈S₂ | [4] |
| Molecular Weight | 398.3 g/mol | [4] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. | [4] |
| Primary Hazards | Skin Sensitizer.[4] Potentially shock-sensitive/explosive when dry (by chemical analogy to DNP and DNPH).[1][2][3] Very toxic to aquatic life.[11][12] | |
| Disposal Route | Collect as segregated hazardous waste for pickup by a licensed disposal company. Do not dispose of down the drain or in regular trash. [9][13][14] |
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE . (2019). Amherst College. [Link]
-
Disulfide, bis(2,4-dinitrophenyl) . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
2,4-DNP 2,4-dinitrophenylhydrazine Disposal . All Waste Matters. [Link]
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Explosive Substance Disposal . Ramora UK. [Link]
-
2,4-Dinitrophenol . PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine . Chemos GmbH & Co.KG. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Laboratory Waste Disposal . University of Aveiro. [Link]
-
SAFETY DATA SHEET - 2,4-DINITROPHENOL INDICATOR AR . Loba Chemie. [Link]
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Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists. [Link]
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- 4. Disulfide, bis(2,4-dinitrophenyl) | C12H6N4O8S2 | CID 75196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
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- 7. sweet.ua.pt [sweet.ua.pt]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 13. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Bis(2,4-dinitrophenyl) disulfide
Hazard Analysis: Understanding the Risks
The primary hazards associated with handling compounds containing the 2,4-dinitrophenyl group stem from its chemical instability and toxicity. These compounds are often flammable solids and can be explosive, especially when subjected to heat, shock, or friction.[1] Routes of exposure include inhalation, skin/eye contact, and ingestion, with potential for severe health effects.[1][3] Short-term exposure can lead to symptoms such as nausea, headaches, and dizziness, while long-term exposure may result in more severe conditions like cataracts and damage to the central nervous and cardiovascular systems.[1]
Given these risks, a multi-layered approach to personal protection is not just recommended, but essential. The following sections detail the mandatory Personal Protective Equipment (PPE) and procedural controls.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling Bis(2,4-dinitrophenyl) disulfide, the following PPE is mandatory at all times.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash and impact-rated goggles. | Protects eyes from dust particles and potential splashes of the compound or solvents.[2] |
| Hand Protection | Nitrile gloves (double-gloving is mandatory). | Prevents skin contact with the acutely toxic substance. Immediate change of gloves is required upon any contact.[1][2] |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toed shoes. | Minimizes skin exposure and provides a barrier against spills and splashes.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator. | Prevents inhalation of the powdered compound, which can be toxic.[2][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical. All procedures involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2]
3.1. Preparation and Donning PPE
-
Work Area Preparation: Designate a specific area within the chemical fume hood for the handling of the compound. Ensure the area is clean and uncluttered.
-
Emergency Equipment Check: Verify that an emergency eyewash station and safety shower are readily accessible and operational.[2]
-
PPE Inspection: Before use, inspect all PPE for any signs of damage or wear.
-
Donning Sequence:
-
First, put on the lab coat, ensuring it is fully buttoned.
-
Next, don the N95 respirator or a higher-level respirator as determined by your institution's safety officer.
-
Put on the chemical splash goggles.
-
Finally, put on the first pair of nitrile gloves, followed by a second pair over the first (double-gloving).
-
3.2. Handling the Compound
-
Always handle this compound within the confines of a chemical fume hood.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, minimizing the generation of dust.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.
3.3. Doffing PPE and Decontamination
-
Glove Removal: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface. Dispose of them in a designated hazardous waste container.
-
Lab Coat Removal: Remove the lab coat, folding it inwards to contain any potential contamination.
-
Goggle and Respirator Removal: Remove goggles and the respirator.
-
Inner Glove Removal: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[3]
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves and weighing paper, that has come into contact with this compound must be disposed of as P-coded hazardous waste in a clearly labeled, sealed container.[1]
-
Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a designated, sealed hazardous waste container. This waste should be disposed of by itself unless it is part of a chemical mixture.[1]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Cleanup: In case of a spill, evacuate the area and alert your laboratory supervisor and institutional safety office. Do not attempt to clean up a significant spill without appropriate training and protective equipment.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol at Amherst College. Retrieved from [Link]
-
PubChem. (n.d.). Disulfide, bis(2,4-dinitrophenyl). Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Dinitrophenol. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). Safety Data Sheet: 2,4-Dinitrophenol 97%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
